molecular formula C₁₁¹³CH₂₄O₁₂ B1161227 [6-13Cgal]Lactose Monohydrate

[6-13Cgal]Lactose Monohydrate

Cat. No.: B1161227
M. Wt: 361.31
Attention: For research use only. Not for human or veterinary use.
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Description

[6-13Cgal]Lactose Monohydrate (4-O-β-D-[6-13C]galactopyranosyl-D-glucose) is a stable isotope-labeled form of lactose where the carbon-13 atom is specifically incorporated at the 6th position of the galactose moiety . This specific labeling makes it an indispensable tool in metabolic research, particularly for tracing the distinct metabolic fates of galactose and glucose within the lactose disaccharide. Researchers utilize this compound in advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) studies to elucidate detailed metabolic pathways and kinetics without disrupting the biochemical system. A primary research application is in the study of lactose intolerance and the function of the lactase-phlorizin hydrolase (LPH) enzyme, allowing scientists to monitor the cleavage, absorption, and subsequent metabolism of the galactose component with high specificity . In the pharmaceutical sciences, this compound serves as a critical excipient in the development and analysis of Dry Powder Inhaler (DPI) formulations. Lactose monohydrate acts as an inert carrier for active pharmaceutical ingredients in DPI formulations, and its critical material attributes—such as particle size distribution and the presence of fines—directly influence the aerodynamic performance and delivery efficiency of the drug product . By using the carbon-13 labeled analog, researchers can employ analytical techniques to investigate fundamental mechanisms in drug delivery, including carrier-drug adhesion, blending homogeneity, and detachment behavior, which are essential for the rational design of inhalable medicines under a Quality-by-Design framework . Furthermore, this labeled compound finds utility in nutritional science for investigating galactose metabolism and its role in energy production and glycosylation processes.

Properties

Molecular Formula

C₁₁¹³CH₂₄O₁₂

Molecular Weight

361.31

Synonyms

4-O-β-D-[6-13C]Galactopyranosyl-D-glucose; 

Origin of Product

United States

Foundational & Exploratory

Advanced Metabolic Tracing: [6-13Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and principal investigators. It prioritizes mechanistic depth, experimental rigor, and actionable protocols over general overviews.

Technical Guide & Application Whitepaper

Part 1: Executive Summary & Molecular Rationale

The use of [6-13Cgal]lactose monohydrate represents a precision tool in metabolic flux analysis (MFA), distinct from the more common [1-13C] or [U-13C] isotopologues. While standard 13C-lactose breath tests assess generalized malabsorption, the specific labeling of the galactose C6 position allows for the decoupling of oxidative decarboxylation pathways (Pentose Phosphate Pathway) from glycolytic and biosynthetic fates.

The "C6 Advantage" in Flux Analysis

In metabolic tracing, the position of the carbon label dictates the visibility of specific pathways:

  • [1-13C] Labeling: The C1 carbon is frequently lost as

    
     during the oxidative phase of the Pentose Phosphate Pathway (PPP) via 6-phosphogluconate dehydrogenase. This makes it excellent for measuring oxidative stress response but poor for tracking downstream carbon incorporation into nucleotides.
    
  • [6-13C] Labeling (The Subject): The C6 carbon of galactose (which becomes C6 of glucose-6-phosphate) is retained during the oxidative PPP, becoming the C5 of Ribose-5-Phosphate. Consequently, [6-13Cgal]lactose is the superior substrate for tracking galactose-derived nucleotide biosynthesis and distinguishing glycolytic flux (where C6 becomes C3 of pyruvate) from oxidative loss.

Part 2: Metabolic Pathway Architecture

The following diagram illustrates the specific atomic fate of the C6-label from ingestion through the Leloir pathway and into competing metabolic branches.

Figure 1: The [6-13C]Galactose Fate Map

G cluster_intestine Lumen & Enterocyte cluster_liver Hepatic Leloir Pathway cluster_fates Divergent Metabolic Fates Lactose [6-13Cgal]Lactose LPH LPH (Lactase) Lactose->LPH Gal [6-13C]Galactose Gal1P [6-13C]Gal-1-P Gal->Gal1P ATP -> ADP Glc Glucose (Unlabeled) LPH->Gal LPH->Glc UDPGal [6-13C]UDP-Gal Gal1P->UDPGal + UDP-Glc UDPGlc [6-13C]UDP-Glc UDPGal->UDPGlc Epimerization Glc1P [6-13C]Glc-1-P UDPGlc->Glc1P Biosynthetic Branch Glc6P [6-13C]Glc-6-P Glc1P->Glc6P Fru6P [6-13C]Fru-6-P Glc6P->Fru6P Glycolysis Ru5P [5-13C]Ribulose-5-P Glc6P->Ru5P PPP (Oxidative) No Label Loss GALK GALK GALT GALT GALE GALE PGM PGM GAP [3-13C]GAP Fru6P->GAP Pyr [3-13C]Pyruvate GAP->Pyr Lac [3-13C]Lactate Pyr->Lac LDH Rib5P [5-13C]Ribose-5-P (Nucleotides) Ru5P->Rib5P

Caption: Fate of C6-label (Green/Yellow nodes) showing retention in PPP (Ribose) vs. scrambling to C3 in Glycolysis.

Part 3: Experimental Protocol & Methodology

This protocol describes a Dual-Fate Flux Analysis designed to quantify the partition of galactose between glycolytic energy production and nucleotide biosynthesis in cell culture or in vivo models.

Substrate Preparation
  • Reagent: this compound (Isotopic Purity >99%).

  • Control: Unlabeled Glucose (to simulate physiological hydrolysis products).

  • Vehicle: Phosphate Buffered Saline (PBS) pH 7.4, sterile filtered.

  • Concentration:

    • In vitro:[1] 10 mM - 25 mM (physiological post-prandial range).

    • In vivo: 0.5 g/kg body weight (oral gavage).

Experimental Workflow (In Vitro Model)

Step 1: Metabolic Quenching Cells (e.g., HepG2 or GBM lines) must be starved of glucose for 1 hour prior to administration to deplete intracellular glycogen and glycolytic intermediates.

Step 2: Pulse Labeling Introduce medium containing [6-13Cgal]Lactose + Lactase (if cells lack LPH) or [6-13C]Galactose directly if bypassing hydrolysis. Incubate for time points:


 minutes.

Step 3: Extraction (Biphasic)

  • Wash cells 2x with ice-cold saline.

  • Add Methanol/Chloroform/Water (1:1:1) at -20°C.

  • Vortex and centrifuge at 10,000g for 10 min.

  • Aqueous Phase: Contains polar metabolites (Lactate, UDP-Gal, Nucleotides).

  • Organic Phase: Contains lipids (Galactolipids).

Step 4: Analytical Detection (NMR vs. MS)

FeatureNuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spec (LC-MS)
Primary Target Positional Isotopomers (C3-Lactate vs C1-Lactate)Mass Isotopologue Distribution (M+1, M+2)
Sensitivity Low (Requires >10^7 cells)High (Picomolar sensitivity)
Why use for [6-13C]? Crucial: Distinguishes [3-13C]Lactate (from C6-Gal) from [1-13C]Lactate (scrambling).Measures total enrichment but cannot easily distinguish positions without fragmentation.
Key Signal 13C-NMR doublet for C3-Lactate (approx 21 ppm).M+1 peak for Lactate; M+1 peak for Ribose.
Data Interpretation: The Flux Calculation

To determine the Pentose Phosphate Pathway (PPP) Flux , calculate the ratio of labeled Ribose to labeled Lactate, correcting for the specific retention of C6.



Note: If [1-13C]Galactose were used, the numerator would be near zero for the oxidative branch, yielding a false negative for PPP activity.

Part 4: Logical Relationships & Troubleshooting

The success of this protocol relies on the integrity of the Leloir pathway. If GALT (Galactose-1-Phosphate Uridyltransferase) is impaired, the tracer will bottleneck at Gal-1-P.

Figure 2: Diagnostic Logic Flow

Logic Start Detect 13C Enrichment CheckGal1P High [6-13C]Gal-1-P? Start->CheckGal1P CheckUDPGal High [6-13C]UDP-Gal? CheckGal1P->CheckUDPGal No Result1 GALT Deficiency (Block at Step 2) CheckGal1P->Result1 Yes CheckLac High [3-13C]Lactate? CheckUDPGal->CheckLac No Result2 GALE Deficiency (Block at Step 3) CheckUDPGal->Result2 Yes (Accumulation) Result3 Active Glycolysis CheckLac->Result3 Yes

Caption: Troubleshooting flow for identifying metabolic bottlenecks in the Leloir pathway.

Part 5: References

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Berman, P., et al. (2022). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. International Journal of Molecular Sciences. Link

  • Watanabe, A., et al. (1995). Breath tests with 13C-labeled substrates for the diagnosis of liver disease. Journal of Gastroenterology. Link

  • Heiger, D. N., et al. (2020).[2] Differentiation of glycolysis and pentose phosphate pathway fluxes using selective 13C-labeling. Metabolic Engineering. Link

  • Gisbert, J. P., & McNicholl, A. G. (2009). Questions and answers on the role of hydrogen breath tests in the management of lactose malabsorption. Revista Española de Enfermedades Digestivas. Link

Sources

Technical Guide: Applications of 13C-Labeled Lactose in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The application of Carbon-13 (13C) labeled lactose has transcended simple metabolic tracking to become a cornerstone of high-resolution structural glycobiology and clinical diagnostics. This guide moves beyond generic descriptions to focus on three critical high-value applications: Epitope Mapping of Galectin Interactions via NMR , Metabolic Flux Analysis (MFA) in the Microbiome , and Clinical Breath Testing for Malabsorption .

Unlike proton (1H) NMR, which suffers from severe spectral crowding in carbohydrates, 13C-labeling provides the chemical shift dispersion necessary to resolve complex glycan-protein interfaces. Furthermore, it enables the "breaking of degeneracy" in repeating oligosaccharide units, a critical advancement for deciphering the "sugar code."

Part 1: Structural Glycobiology & Epitope Mapping

The Challenge: Spectral Degeneracy

In poly-N-acetyllactosamine (poly-LacNAc) chains—common ligands for Galectins—repeating Gal-GlcNAc units exhibit identical chemical shifts. Standard NMR cannot distinguish whether a protein binds the terminal, internal, or reducing-end unit.

The Solution: Selective 13C-Enrichment

By using chemo-enzymatic synthesis to introduce 13C-labeled Galactose (Gal) or Glucose (Glc) at specific positions within a chain, researchers can assign unique spectral fingerprints to each repeating unit.

Protocol 1: 2D STD-1H,13C-HSQC for Galectin Binding

This protocol describes the identification of the binding epitope of Galectin-3 (Gal-3) on a tri-LacNAc hexasaccharide.

Materials:

  • Ligand: Synthetic tri-LacNAc with 13C-Gal incorporated at the internal position (Unit B).

  • Protein: Recombinant Human Galectin-3 (15N-labeled optional for protein-side perspective).

  • Buffer: 20 mM Potassium Phosphate, 150 mM NaCl, pH 7.4, 100% D2O.

Workflow:

  • Sample Preparation:

    • Dissolve 13C-labeled ligand to a final concentration of 2 mM.

    • Add Galectin-3 to a final concentration of 20–50 µM (Ligand:Protein ratio > 50:1).

    • Critical Step: Ensure D2O purity >99.9% to minimize HDO solvent suppression artifacts.

  • Acquisition (Bruker Avance 600 MHz or higher):

    • Experiment: 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) coupled with STD (Saturation Transfer Difference).

    • On-Resonance Irradiation: Set at -1.0 ppm or 10 ppm (protein region, away from glycan signals).

    • Off-Resonance Irradiation: Set at 40 ppm (control).

    • Saturation Time: 2–3 seconds (Gaussian pulse train).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Result: Only 13C-attached protons receiving magnetization transfer from the protein will appear. If the internal 13C-Gal unit binds, its specific cross-peaks will show high intensity.

Causality: The 13C filter eliminates background signals from the protein and non-labeled glycan residues, isolating the interaction to the specific labeled module.

Visualization: NMR Epitope Mapping Logic

NMR_Workflow cluster_inputs Input Components cluster_process NMR Experiment cluster_output Spectral Output L_Unlabeled Unlabeled LacNAc Unit Complex Protein-Ligand Complex L_Unlabeled->Complex L_Labeled 13C-Labeled LacNAc Unit L_Labeled->Complex Protein Galectin-3 Protein->Complex Pulse Saturation Pulse (Protein Only) Complex->Pulse Transfer Spin Diffusion (NOE Transfer) Pulse->Transfer HSQC 1H-13C HSQC Spectrum Transfer->HSQC Magnetization Transfer Result Specific Epitope ID (Only 13C signals appear) HSQC->Result 13C Filter

Caption: Logic flow of 13C-filtered STD-NMR. Saturation transfers from protein to bound ligand; 13C filter isolates the specific labeled residue.

Part 2: Metabolic Flux Analysis (MFA) in the Microbiome

13C-lactose is the gold standard for tracing prebiotic fermentation pathways, specifically distinguishing between the Bifidobacterium "bifid shunt" and standard glycolysis in complex fecal communities.

Mechanism: The Bifid Shunt

Unlike homolactic fermenters, Bifidobacteria possess the enzyme Fructose-6-Phosphate Phosphoketolase (F6PPK) . When [1-13C]glucose-lactose is metabolized, the carbon fate differs significantly from the Embden-Meyerhof-Parnas (EMP) pathway.

Protocol 2: In Vitro Fermentation Tracking

Materials:

  • Substrate: [1-13C-glucose]Lactose (Lactose labeled on the glucose moiety C1).[1]

  • Strain: Bifidobacterium animalis subsp.[1] lactis BB-12.

  • Analysis: 1H-NMR or GC-MS.

Step-by-Step:

  • Inoculation: Anaerobic culture in modified MRS medium (lactose-free base) supplemented with 1% [1-13C]Lactose.

  • Incubation: 37°C for 24 hours.

  • Extraction: Centrifuge culture; collect supernatant.

  • Derivatization (for GC-MS): Treat supernatant with methoxyamine hydrochloride and MSTFA to volatilize organic acids.

  • Detection:

    • Lactate: In the bifid shunt, C1 of glucose becomes C3 of lactate (methyl group).

    • Acetate: C1 and C2 of glucose become acetate.

Data Interpretation Table:

MetaboliteLabel Position (from [1-13C]Glc-Lactose)Pathway Indicator
Lactate [3-13C]Lactate (Methyl)Bifid Shunt (F6PPK)
Acetate [2-13C]AcetateBifid Shunt (F6PPK)
Lactate [1-13C]Lactate (Carboxyl)Glycolysis (EMP)
Ethanol [2-13C]EthanolHeterofermentation
Visualization: The Bifid Shunt Pathway[1]

Bifid_Shunt Lactose [1-13C-Glc]Lactose Hydrolysis Hydrolysis (Beta-Gal) Lactose->Hydrolysis Glucose [1-13C]Glucose Hydrolysis->Glucose F6P Fructose-6-P Glucose->F6P Split Split Pathway F6P->Split F6PPK Action F6PPK Enzyme: F6PPK F6PPK->Split AcetylP Acetyl-P Split->AcetylP E4P Erythrose-4-P Split->E4P Acetate [2-13C]Acetate (Final Product) AcetylP->Acetate Lactate [3-13C]Lactate (Final Product) E4P->Lactate Multi-step conversion

Caption: Fate of 13C label in the Bifid Shunt. Note the specific production of [2-13C]Acetate and [3-13C]Lactate.

Part 3: Clinical Diagnostics (13C-Lactose Breath Test)

The 13C-Lactose Breath Test (13C-LBT) is the clinical reference standard for diagnosing lactose malabsorption, offering superior sensitivity to the Hydrogen Breath Test (HBT).

Principle

If lactase is present in the small intestine, 13C-lactose is hydrolyzed to 13C-glucose and 13C-galactose, absorbed, and oxidized to 13CO2 , which is exhaled. If malabsorbed, it passes to the colon, where bacteria ferment it (producing H2, but delaying/reducing 13CO2 appearance).

Protocol 3: Clinical Workflow
  • Fasting: Patient fasts for 8–10 hours.

  • Baseline: Collect baseline breath sample (T0).

  • Dosing: Administer 25g lactose enriched with 13C-lactose (typically 50–100 mg of U-13C-lactose or 1-13C-lactose).

  • Sampling: Collect breath samples every 30 minutes for 4 hours.

  • Analysis: Isotope Ratio Mass Spectrometry (IRMS).

Diagnostic Criteria:

  • Lactose Tolerant: Rapid rise in 13CO2 (Peak > 5% dose recovery/hour).

  • Lactose Malabsorber: Flat or delayed 13CO2 curve.

References

  • Selective 13C-Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR. Source: Angewandte Chemie International Edition. URL:[Link] Context: Primary source for the STD-HSQC epitope mapping protocol.

  • Catabolism of glucose and lactose in Bifidobacterium animalis subsp. lactis, studied by 13C Nuclear Magnetic Resonance. Source: Applied and Environmental Microbiology. URL:[Link] Context: Source for the Bifid shunt metabolic flux analysis.

  • Lactose (Mal)digestion Evaluated by the 13C-lactose Digestion Test. Source: European Journal of Clinical Investigation (via PubMed). URL:[Link] Context: Clinical validation of the 13C-LBT against Hydrogen breath tests.

  • Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State. Source: NIH / National Library of Medicine. URL:[Link] Context: Background on hyperpolarized 13C imaging principles applicable to metabolic substrates.

Sources

Advanced Metabolic Flux Analysis: Leveraging [6-13C]Galactose for High-Fidelity Pentose Phosphate Pathway Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of [6-13C]Galactose tracing. It bypasses generic introductions to focus on mechanistic advantages, experimental rigor, and data interpretation.

Executive Summary: The Strategic Value of the C6 Label

In the landscape of metabolic flux analysis (MFA), glucose tracers ([1,2-13C2]Glucose or [U-13C6]Glucose) are the standard. However, they suffer from a critical limitation when analyzing the Pentose Phosphate Pathway (PPP) in highly glycolytic cells: signal saturation . The "Warburg Effect" in cancer cells or the Crabtree effect in yeast often masks the subtle flux through the oxidative PPP (oxPPP) due to the overwhelming glycolytic noise.

[6-13C]Galactose offers a precision alternative. By entering metabolism via the Leloir pathway, galactose bypasses the hexokinase gatekeeper, entering the pool at Glucose-6-Phosphate (G6P) without inducing the rapid glycolytic overflow associated with high glucose concentrations.

Key Technical Advantages:

  • Bioenergetic Forcing: Galactose forces cells into mitochondrial respiration (OXPHOS), providing a "cleaner" background for PPP analysis.

  • Label Retention (The C6 Logic): Unlike C1-labeled tracers which lose their label as CO

    
     during the oxidative phase, the C6 label is retained in Ribulose-5-Phosphate (becoming C5). This allows direct quantification of carbon incorporation into nucleotides.
    
  • Pathway Discrimination: It enables the precise differentiation between oxidative PPP flux (anabolic) and glycolytic flux (catabolic) based on the mass isotopomer distribution of downstream lactate and ribose.

Metabolic Rationale: The Leloir Entry & Carbon Fate

To interpret [6-13C]Galactose data, one must map the carbon atom transitions from entry to endpoint.

The Leloir Pathway Bypass

Unlike glucose, which is phosphorylated by Hexokinase (HK) to G6P immediately, galactose is processed via the Leloir pathway:

  • Galactokinase (GALK1): Gal

    
     Galactose-1-P.
    
  • GALT: Gal-1-P + UDP-Glucose

    
     UDP-Galactose + Glucose-1-P.
    
  • GALE: UDP-Galactose

    
     UDP-Glucose.[1][2]
    
  • PGM: Glucose-1-P

    
     Glucose-6-Phosphate (G6P).
    

Crucial Outcome: The [6-13C] label on Galactose becomes [6-13C]G6P. From this node, the flux bifurcates.

The Bifurcation: Glycolysis vs. oxPPP
Scenario A: Glycolysis (Catabolic)
  • Input: [6-13C]G6P.

  • Isomerization: [6-13C]Fructose-6-P.

  • Cleavage (Aldolase): F1,6BP is cleaved. Carbon 6 of the hexose becomes Carbon 3 of Glyceraldehyde-3-Phosphate (GAP).

  • Endpoint: Pyruvate and Lactate are labeled at C3 (Methyl group).

  • Mass Spec Signature: Lactate M+1.

Scenario B: Oxidative PPP (Anabolic)
  • Input: [6-13C]G6P.

  • Oxidation (G6PD): C1 is released as CO

    
    .
    
  • Fate of C6: The C6 atom of G6P is retained and becomes Carbon 5 of Ribulose-5-Phosphate.

  • Endpoint: Nucleotide synthesis (RNA/DNA) incorporates this [5-13C]Ribose.

  • Mass Spec Signature: Ribose-5-P M+1.

Visualization: Pathway Logic

The following diagram illustrates the differential fate of the C6 label compared to a C1 label.

G cluster_legend Carbon Fate Legend L1 [6-13C] Label Retained L2 Label Lost (if C1) Gal [6-13C]Galactose (Extracellular) Gal1P Galactose-1-P Gal->Gal1P Leloir Pathway G6P Glucose-6-P (C6 Labeled) Gal1P->G6P F6P Fructose-6-P G6P->F6P Glycolysis G6PD G6PD (Oxidation) G6P->G6PD oxPPP Entry GAP GAP / DHAP (C3 Labeled) F6P->GAP Lactate Lactate (C3 Labeled - M+1) GAP->Lactate CO2 CO2 Release (C1 Lost - Unlabeled) G6PD->CO2 Ru5P Ribulose-5-P (C5 Labeled) G6PD->Ru5P R5P Ribose-5-P (Nucleotide Precursor) Ru5P->R5P

Caption: Fate of [6-13C]Galactose. Note that the C6 label (Green) is retained in both Glycolysis (as Lactate C3) and oxPPP (as Ribose C5), unlike C1 labels which are lost in oxPPP.

Experimental Workflow: The "Galactose Force" Protocol

This protocol is designed for mammalian cell culture (e.g., HeLa, HEK293, or primary fibroblasts). It assumes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for downstream analysis.

Pre-Experimental Considerations
  • Media Formulation: Standard DMEM contains 25mM Glucose. This must be replaced.

  • Adaptation: Sudden removal of glucose can cause cell death. A "weaning" period or direct switch to Galactose + Glutamine is required.

  • Dialyzed FBS: Use dialyzed fetal bovine serum to remove background unlabeled glucose/galactose.

Step-by-Step Protocol
PhaseStepActionTechnical Note
1. Prep 1.1Seed cells in 6-well plates (approx. 5x10^5 cells/well).Aim for 70% confluence at tracer addition.
1.2Wash cells 2x with warm PBS.Critical to remove residual glucose media.
2. Label 2.1Add Tracing Medium : DMEM (no glucose/pyruvate) + 10mM [6-13C]Galactose + 4mM Glutamine + 10% Dialyzed FBS.10mM Galactose is standard to maintain osmotic balance without saturation.
2.2Incubate for steady-state (24h) or dynamic flux (0, 15, 30, 60 min).For nucleotide synthesis analysis, 24h is required to label the RNA pool.
3. Extract 3.1Rapidly aspirate media; wash 1x with ice-cold saline.Do not use PBS (phosphate interferes with LC-MS).
3.2Add 500µL 80:20 Methanol:Water (pre-chilled to -80°C).Quenches metabolism instantly.
3.3Scrape cells on dry ice; transfer to Eppendorf tubes.Keep samples frozen at all times.
4. Analyze 4.1Vortex, centrifuge (14,000g, 10 min, 4°C).Pellets protein/debris.
4.2Analyze supernatant via HILIC-LC-MS (Negative Mode).Target: Lactate, G6P, Ribose-5-P, ATP, UTP.

Data Interpretation & Causality

The power of this method lies in the Mass Isotopomer Distribution (MID) analysis.

Calculating the "Oxidative Fraction"

To determine the contribution of the PPP to the nucleotide pool, compare the enrichment of [6-13C]Galactose to a parallel control using [1-13C]Galactose.

  • Tracer A: [6-13C]Galactose

    • Generates [5-13C]Ribose-5-P via oxPPP.

    • Generates [5-13C]Ribose-5-P via non-oxPPP (recycling from F6P).

    • Result: Total Synthesis Pool labeled.

  • Tracer B: [1-13C]Galactose

    • Generates Unlabeled Ribose-5-P via oxPPP (Label lost as CO

      
      ).
      
    • Generates [1-13C]Ribose-5-P (or scrambled) via non-oxPPP.

    • Result: Only non-oxidative contribution is labeled.

The Formula:



Interpreting Lactate M+1

In the [6-13C]Galactose experiment, Lactate M+1 represents the fraction of galactose that went through glycolysis.

  • High M+1 Lactate: Indicates significant glycolytic flux despite galactose source (common in aggressive tumors).

  • Low M+1 Lactate / High M+1 Ribose: Indicates metabolic routing is prioritizing biosynthesis (nucleotides) over energy generation (lactate).

Self-Validating Check
  • G6P Pool: Check the M+1 fraction of G6P. If G6P is not significantly labeled, the cells are not metabolizing galactose (defect in GALK1/GALT). This serves as an internal quality control.

Case Study Applications

Cancer Metabolism (Warburg Bypass)
  • Context: Cancer cells often rely on aerobic glycolysis.

  • Application: Using C6-Galactose forces these cells to respire. If cells die or show plummeted ATP levels, they are "metabolically inflexible" (addicted to glucose). If they survive, C6-Gal tracing reveals whether they sustain nucleotide synthesis via the PPP or salvage pathways.

Mitochondrial Disease[3]
  • Context: Cells with Complex I deficiencies cannot handle Galactose (which requires OXPHOS for ATP).

  • Application: C6-Galactose flux analysis can quantify the residual capacity of the PPP to generate NADPH (for antioxidant defense) even when the TCA cycle is impaired.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Reitzer, L. J., Wice, B. M., & Kennell, D. (1979). Evidence that glutamine, not sugar, is the major energy source for cultured HeLa cells. Journal of Biological Chemistry, 254(8), 2669–2676. [Link]

  • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298–302. [Link]

  • Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Application Note. [Link]

Sources

Technical Guide: Non-Radioactive Stable Isotope Probes for Lactose Intolerance Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, methodology, and interpretation of non-radioactive


C-lactose stable isotope probes for the assessment of lactase deficiency (lactose intolerance).

Executive Summary

The accurate diagnosis of lactose intolerance—specifically Lactase Non-Persistence (LNP) —has historically relied on indirect methods like the Hydrogen Breath Test (HBT), which suffers from variable sensitivity due to non-H


 producing gut flora (methanogens) and distal colonic adaptation.

This guide outlines the superior precision of


C-Lactose Breath Testing (

C-LBT)
. Unlike HBT, which measures the failure of digestion (fermentation products),

C-LBT directly measures the success of digestion (absorption and oxidation of labeled glucose/galactose). This shift from indirect to direct metabolic interrogation offers researchers and drug developers a robust, self-validating endpoint for clinical trials and phenotypic screening.

Mechanistic Principles

The Metabolic Fate of C-Lactose

The core principle relies on the hydrolysis of lactose by the brush border enzyme lactase-phlorizin hydrolase (LPH) .

  • Ingestion: The subject ingests lactose labeled with stable carbon-13 (

    
    C).[1][2][3][4]
    
  • Hydrolysis: In lactase-persistent individuals, LPH hydrolyzes lactose into

    
    C-glucose and 
    
    
    
    C-galactose in the jejunum.
  • Absorption & Oxidation: These monosaccharides are rapidly absorbed, transported to the liver, and oxidized via glycolysis and the Krebs cycle.

  • Excretion: The resulting

    
    CO
    
    
    
    enters the bicarbonate pool, equilibrates with the lungs, and is exhaled.
  • Signal Detection: An early, sharp rise in the ratio of

    
    CO
    
    
    
    /
    
    
    CO
    
    
    in breath indicates functional lactase activity.

In Lactase Deficient subjects, the intact


C-lactose passes to the colon. While bacterial fermentation eventually produces CO

, the signal is significantly delayed and blunted compared to the rapid hepatic oxidation of absorbed glucose.
Pathway Visualization

MetabolicPathway Ingestion Oral Ingestion (${}^{13}$C-Lactose) Stomach Gastric Emptying Ingestion->Stomach SmallIntestine Small Intestine (Brush Border) Stomach->SmallIntestine Transit Lactase Lactase Enzyme (Hydrolysis) SmallIntestine->Lactase Substrate Colon Colon (Bacterial Fermentation) SmallIntestine->Colon Failure (Lactase Deficient) Absorption Absorption (${}^{13}$C-Glucose/Galactose) Lactase->Absorption Success (Lactase Persistent) Liver Hepatic Oxidation (Krebs Cycle) Absorption->Liver Breath Exhaled Breath (${}^{13}$CO$_2$ Peak) Liver->Breath DelayedSignal Delayed/Low Signal (H$_2$ + late ${}^{13}$CO$_2$) Colon->DelayedSignal

Figure 1: Differential metabolic fate of


C-lactose in lactase-persistent vs. deficient individuals.

Probe Selection & Specifications

For high-fidelity research, the choice of probe is critical. While naturally enriched lactose is cost-effective, synthetic probes offer higher precision for kinetic modeling.

Probe TypeDescriptionEnrichment SourceApplication Best Fit
Naturally Enriched ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C-Lactose
Derived from C4 plants (e.g., corn) fed to cows.Low (~1.09% natural abundance vs ~1.08% baseline).Large-scale clinical screening; Cost-sensitive diagnostics.
[1-

C]Lactose
Synthetically labeled at the C1 position of the glucose moiety.High (>99% atom excess).Drug Development / PK Studies. Provides a sharp, distinct signal with lower substrate load (15g).
[U-

C]Lactose
Uniformly labeled carbons.Very High.Metabolic flux analysis (rarely needed for simple diagnosis).

Recommendation: For drug development trials assessing enzyme replacement therapies, use [1-


C]Lactose . The specific labeling on the glucose moiety ensures that the signal (

CO

) is directly proportional to the hydrolysis rate, as glucose oxidation is the rate-limiting step after absorption.

Experimental Protocol

This protocol is designed to be self-validating by including baseline stability checks and measuring CO


 production rates.
Pre-Analytical Requirements
  • Fasting: Minimum 8 hours (overnight). Water is permitted.

  • Dietary Restriction: Avoid naturally

    
    C-rich foods (corn, cane sugar, pineapple) 24 hours prior to minimize high baseline variability.
    
  • Physical Activity: Sedentary during the test to maintain constant endogenous CO

    
     production.
    
Dosing & Sampling Workflow
  • Baseline Collection (t=0): Collect two separate breath samples (duplicates) in aluminized breath bags or Exetainer® tubes.

  • Substrate Administration:

    • Dissolve 15g - 25g of

      
      C-Lactose in 250mL warm water.
      
    • Note: 15g is often sufficient for [1-

      
      C] probes and reduces the incidence of diarrhea/cramping in intolerant subjects, improving compliance.
      
  • Post-Dose Sampling:

    • Collect breath samples at t = 30, 60, 90, 120, 150, and 180 minutes .

    • Critical Step: Ensure the patient exhales fully to collect alveolar air (end-tidal breath), which is in equilibrium with blood CO

      
      .
      
Analytical Methodology (IRMS)

Samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Isotope-Selective Infrared Spectroscopy (IRIS).

Calculation of Delta (


) Values: 
The instrument measures the ratio (

) of

C/

C relative to the international standard Vienna Pee Dee Belemnite (VPDB) (

).


Delta Over Baseline (DOB):



Percent Dose Recovered (PDR): To quantify the extent of digestion, calculate the PDR per hour. This requires an estimate of the body's CO


 production rate (

), typically derived from Body Surface Area (BSA).


  • 
    : CO
    
    
    
    production rate (mmol/h) (often estimated as
    
    
    ).
  • 
    : Molecular weight of substrate.
    
  • 
    : Mass of substrate administered (mg).
    
  • 
    : Purity/Enrichment of the isotope.[3]
    
  • 
    : Constant for molar volume of ideal gas.
    

Data Interpretation & Validation

The Diagnostic Cut-Off

The primary metric for diagnosis is the Cumulative Percent Dose Recovered (cPDR) over the test duration (usually 4 hours).

  • Lactase Persistent (Normal): cPDR > 14.5% (cumulative recovery at 4h).

  • Lactase Deficient (Intolerant): cPDR < 14.5% .

Note: Some protocols use a simpler "Peak DOB" metric. A peak DOB > 5.0‰ typically indicates normal digestion.

Handling Confounding Factors

To ensure scientific integrity, you must account for physiological variables that mimic malabsorption.

  • Gastric Emptying (GE): Delayed GE can flatten the

    
    C curve, mimicking intolerance.
    
    • Validation: If the curve is flat, review the t=30 and t=60 points. A delayed onset (peak > 120 min) suggests GE issues rather than enzyme deficiency.

  • Bacterial Overgrowth (SIBO): Unlike H2 tests, SIBO rarely causes false "normal" results in

    
    C-LBT. While bacteria can hydrolyze lactose, the kinetics of bacterial metabolism (fermentation) are slower than human enzymatic hydrolysis and absorption.
    
    • Validation: Concurrent H2 measurement is recommended. High baseline H2 suggests SIBO.[5]

Clinical Workflow Diagram

ClinicalWorkflow Start Patient Selection (Fasting 8h) Baseline Baseline Breath Sample (t=0, Duplicate) Start->Baseline Dose Administer 15g-25g ${}^{13}$C-Lactose Baseline->Dose Sampling Sampling Phase (30, 60, 90, 120, 180 min) Dose->Sampling Analysis IRMS Analysis (Calculate DOB & cPDR) Sampling->Analysis Decision cPDR at 4h? Analysis->Decision Normal Normal (>14.5%) Lactase Persistent Decision->Normal High Recovery Abnormal Low (<14.5%) Lactase Deficient Decision->Abnormal Low Recovery

Figure 2: Standardized clinical workflow for


C-Lactose Breath Test.

Comparative Advantage

Why switch from Hydrogen Breath Testing (HBT) to


C-LBT?
FeatureHydrogen Breath Test (HBT)

C-Lactose Breath Test
Measurement Target Bacterial fermentation (Indirect).Enzymatic digestion & absorption (Direct).
Non-Responders 10-15% of population (Methanogens) yield False Negatives.None. All humans metabolize glucose/galactose.
Sensitivity ~77% (Variable).> 93% .[5]
Specificity ~89-97%.[6]> 96% .[1][6]
False Positives Common with SIBO (early H2 peak).[5][7]Rare (Bacterial kinetics differ from host).
Protocol Duration 3 - 4 Hours.2 - 3 Hours (Peak occurs earlier).

References

  • Hiele, M., et al. (1988).[2] 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms.[1][2][4] The Journal of Laboratory and Clinical Medicine.[2] Link

  • Koetse, H. A., et al. (1999). Lactose (mal)digestion evaluated by the 13C-lactose digestion test. European Journal of Clinical Investigation. Link

  • Misselwitz, B., et al. (2013). Update on lactose malabsorption and intolerance: pathogenesis, diagnosis and clinical management.[2][8] Gut.[1][2][9][5][6][7][10][11][12] Link

  • Balsiger, L. M., et al. (2024).[4] Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study. Digestive Diseases and Sciences.[2][5] Link

  • Fleisher, A. J., et al. (2021). Absolute 13C/12C Isotope Amount Ratio for Vienna Pee Dee Belemnite from Infrared Absorption Spectroscopy. Nature Physics.[13] Link

Sources

[6-13Cgal]lactose vs uniformly labeled 13C lactose specificity

Technical Guide: vs. Uniformly Labeled ( ) Lactose Specificity

Executive Summary

In metabolic flux analysis (MFA) and clinical diagnostics, the choice between


uniformly labeled (

) lactose
metabolic resolutionsignal sensitivity

While


Leloir pathway

Structural & Isotopic Fundamentals

To understand the divergent applications of these isotopomers, we must first define their structural labeling patterns.

The Molecules[1]
  • Lactose: A disaccharide composed of

    
    -D-galactose and 
    
    
    -D-glucose linked via a
    
    
    glycosidic bond.
  • 
    :  All 12 carbon atoms (6 in galactose, 6 in glucose) are replaced with 
    
    
    .
    • Mass Shift: +12 Da.

    • Key Feature: Upon hydrolysis, releases both

      
       and 
      
      
      .
  • 
    :  Only the hydroxymethyl carbon (C6) of the galactose moiety is labeled. The glucose moiety is natural abundance (
    
    
    ).
    • Mass Shift: +1 Da.

    • Key Feature: Upon hydrolysis, releases unlabeled glucose and

      
      .
      
Comparative Data Table
Feature


Label Location All 12 CarbonsGalactose C6 only
Primary Signal Source Total Oxidation (Glc + Gal)Galactose Oxidation (Leloir Pathway)
Sensitivity (

)
High (12x carbons/mole)Low (1x carbon/mole)
Metabolic Specificity Low (Mix of Glycolysis/Leloir)High (Specific to Galactose fate)
NMR Spectral Complexity High (C-C couplings, multiplets)Low (Clean singlets)
Cost High (Synthesis complexity)Moderate/High (Custom synthesis)
Primary Use Case Standard Breath Tests (LUBT)Metabolic Flux Analysis, Liver Function

Mechanistic Divergence: The "Why"

The scientific value of using

lactase activityglucose metabolism
The Pathway Bifurcation

When


In contrast,


  • Hydrolysis occurs (LPH activity).

  • Absorption occurs (SGLT1 transporter).

  • Leloir Pathway processing occurs (Galactokinase

    
     GALT 
    
    
    GALE).
Pathway Visualization (Graphviz)

The following diagram illustrates the differential fate of the labels. Note how the Glucose C6 pathway is "invisible" in the specific labeling model.

MetabolicFatecluster_legendTracing SpecificityLactoseLactose Input(Oral)LPHLactase (LPH)[Brush Border]Lactose->LPHGalGalactoseLPH->GalHydrolysisGlcGlucoseLPH->GlcHydrolysisGal1PGal-1-PGal->Gal1PGALKGlc6PGlc-6-P(Glycolysis Entry)Glc->Glc6PHexokinase(Direct Entry)UDP_GalUDP-GalGal1P->UDP_GalGALTUDP_GlcUDP-GlcUDP_Gal->UDP_GlcGALEGlc1PGlc-1-PUDP_Glc->Glc1PUGP2Glc1P->Glc6PPGM1PyrPyruvateGlc6P->PyrGlycolysisTCATCA Cycle(Oxidation)Pyr->TCACO213CO2 Excretion(Breath)TCA->CO2LegendWith [6-13C-gal]Lactose:Only the RED path carries the label.The GREEN path (Glucose) is invisible.With [U-13C]Lactose:BOTH paths carry the label.

Caption: Metabolic bifurcation of lactose.


Analytical Specificity: NMR & MS

NMR Spectroscopy Advantages

In Nuclear Magnetic Resonance (NMR), the difference is stark.

  • 
    :  The adjacent 
    
    
    atoms couple with each other (
    
    
    coupling), splitting signals into complex multiplets. This dilutes signal intensity and complicates assignment in complex biological matrices (e.g., plasma, urine).
  • 
    :  Because the label is isolated (surrounded by 
    
    
    ), the signal appears as a sharp singlet .
    • Application: This allows for precise monitoring of the C6 position as it scrambles. For instance, in the Pentose Phosphate Pathway (PPP), C1 is decarboxylated. By using C6-labeling, you ensure the label is retained through the PPP and enters the TCA cycle as

      
      .
      
Mass Spectrometry (MS) Fragmentation
  • 
    :  Produces a mass shift of +6 for hexose fragments.[1] Useful for total pool size calculation.
    
  • 
    :  Produces a mass shift of +1.
    
    • Critical Insight: If you detect a +1 mass shift in a downstream metabolite (like lactate), you confirm it originated specifically from the galactose moiety. If you used

      
      , a labeled lactate could have come from the glucose moiety, obscuring the efficiency of the Leloir pathway.
      

Clinical & Research Applications

The "Liver-Lactase" Confounder

Standard breath tests assume that if

liver dysfunction
  • Protocol: Administer

    
    .
    
  • Result: If

    
     is low, but blood glucose rises (from the unlabeled glucose moiety), the issue is hepatic , not intestinal. This distinguishes Lactose Intolerance from Galactosemia or liver cirrhosis.
    
Metabolic Flux Analysis (MFA)

In drug development for metabolic diseases (e.g., cancer, diabetes), researchers use

anaplerosis
  • Galactose C6

    
     Pyruvate C3.
    
  • Pyruvate C3 is not lost by Pyruvate Dehydrogenase (PDH).

  • It enters the TCA cycle and labels Oxaloacetate.

  • Contrast:

    
     labels are often lost as CO2 in the oxidative PPP. Therefore, C6-labeling is the "Gold Standard" for assessing TCA cycle carbon conservation.
    

Experimental Protocol: Differential Breath Test

Objective: To distinguish between Lactase Deficiency and Hepatic Conversion defects using specific labeling.

Reagents
  • Substrate A:

    
     (99% enrichment).
    
  • Substrate B: Unlabeled Lactose (carrier).

  • Reference:

    
     (for gastric emptying correction, optional).
    
Workflow
  • Fasting: Subject fasts for 8–12 hours. Basal breath sample (

    
    ) collected.
    
  • Dose Preparation: Dissolve 15g of Lactose (containing 100-200mg of

    
    ) in 250mL warm water.
    
    • Note: The tracer dose is lower than

      
       due to cost, requiring high-sensitivity IRMS (Isotope Ratio Mass Spectrometry).
      
  • Administration: Subject drinks solution within 2 minutes.

  • Sampling: Collect breath samples into Exetainers at 15-minute intervals for 4 hours.

  • Analysis: Measure

    
     via IRMS.
    
Data Interpretation (Self-Validating Logic)
  • Scenario 1 (Normal): Sharp rise in

    
     at 45-60 min. (Lactase works 
    
    
    Gal absorbed
    
    
    Liver oxidizes C6).
  • Scenario 2 (Lactase Deficiency): Flatline

    
    . H2 breath test (concurrent) shows rise >20ppm.[2]
    
  • Scenario 3 (Hepatic Block): Flatline

    
    . H2 breath test remains low  (no fermentation because lactose was absorbed). Blood glucose (unlabeled) rises. This diagnosis is only possible with specific labeling. 
    

References

  • Lactose-[13C]ureide breath test for diagnosis of small bowel bacterial overgrowth. Source: PubMed / NIH URL:[Link]

  • 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Source: PubMed Central (PMC) URL:[Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Source: PubMed Central (PMC) URL:[Link]

  • Galactose Metabolism: The Leloir Pathway. Source: The Medical Biochemistry Page URL:[Link]

  • Metabolism of [1,6-13C]glucose in the cerebellum of 18-day old rats. (Demonstrating C6 vs C1 fate). Source: PubMed Central (PMC) URL:[Link]

Methodological & Application

protocol for 13C-lactose breath test liver function analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 13C-Lactose Breath Test (LBT) for Integrated Hepatic & Metabolic Analysis

Core Directive & Scientific Rationale

While the 13C-Methacetin and 13C-Galactose breath tests are the gold standards for isolated hepatic microsomal and cytosolic function respectively, the 13C-Lactose Breath Test (LBT) offers a unique, integrated physiological assessment. It evaluates the "Gastro-Hepatic Axis" : gastric emptying, intestinal hydrolysis (lactase activity), and the subsequent hepatic elimination of the galactose moiety.

Why use 13C-Lactose for Liver Analysis? In drug development and metabolic research, assessing how the liver handles dietary loads is often more relevant than challenging it with isolated pharmaceutical substrates. The LBT quantifies the liver's Galactose Elimination Capacity (GEC) following a physiological hydrolysis event. This protocol is critical for:

  • NASH/NAFLD Studies: Assessing post-prandial metabolic flux.

  • Pediatric Hepatology: Where lactose is the primary carbohydrate source.[1]

  • Drug-Nutrient Interactions: Evaluating if a drug inhibits intestinal hydrolysis or downstream hepatic oxidation.

Mechanistic Basis: The Lactase-Hepatic Pathway

The validity of this protocol rests on the sequential processing of the substrate. Unlike 13C-Methacetin (which is absorbed and metabolized directly), 13C-Lactose requires a two-step activation.

  • Intestinal Phase: 13C-Lactose is hydrolyzed by Lactase-Phlorizin Hydrolase (LPH) at the jejunal brush border into 13C-Glucose and 13C-Galactose.

  • Hepatic Phase: 13C-Galactose is rapidly transported to the liver via the portal vein. It is phosphorylated by Galactokinase (GALK) and enters the Leloir pathway.

  • Oxidation: The galactose moiety is converted to 13CO2, which is exhaled.[2][3]

Critical Control: This test assumes Lactase Persistence . In lactase-deficient subjects, the substrate passes to the colon (fermentation), and the 13CO2 signal will be delayed and blunted, mimicking liver dysfunction. Therefore, this protocol includes a mandatory H2 (Hydrogen) parallel measurement to validate absorption.

G cluster_valid Valid Liver Analysis Lactose Oral 13C-Lactose Stomach Gastric Emptying Lactose->Stomach Intestine Small Intestine (Lactase Hydrolysis) Stomach->Intestine Transit Colon Colon (Bacterial Fermentation) Intestine->Colon Unabsorbed Lactose Portal Portal Vein Intestine->Portal Glucose/Galactose (Absorption) H2 Breath H2 (Malabsorption Marker) Colon->H2 Fermentation Liver Liver (Galactokinase/Leloir Pathway) Portal->Liver Breath Breath 13CO2 Liver->Breath Oxidation

Figure 1: The metabolic pathway of 13C-Lactose.[3] Liver function analysis is valid only when intestinal hydrolysis (Yellow) is complete, preventing colonic fermentation (Red).

Experimental Protocol

Materials & Reagents
  • Substrate:

    • Option A (Clinical Standard): 25g naturally enriched 13C-Lactose (derived from corn/maize). Note: Corn has a C4 photosynthetic pathway, naturally enriching it with 13C compared to beet sugar.[1]

    • Option B (Research Grade): 100mg [1-13C]-Lactose + 24.9g unlabeled lactose carrier (for higher signal-to-noise ratio).

  • Instrumentation:

    • Isotope Ratio Mass Spectrometer (IRMS) OR Non-Dispersive Infrared Spectrometer (NDIR) for 13CO2/12CO2 ratio.

    • Electrochemical H2 Monitor (to rule out malabsorption).

  • Patient Prep:

    • Fasting: Minimum 8 hours (water permitted).

    • Dietary Restriction: Avoid C4-rich foods (corn, cane sugar, pineapple) for 24 hours prior to minimize high baseline 13C.

    • Activity: Resting state during the test (physical activity alters endogenous CO2 production).

Step-by-Step Workflow
StepActionCritical Scientific Note
0 Baseline Sampling Collect 2 separate breath samples (Time -5, 0 min) into exetainers. Measure baseline H2. Reject if H2 > 20ppm (indicates SIBO or non-fasting).
1 Substrate Admin Dissolve 25g 13C-Lactose in 250mL warm water. Administer immediately.
2 Absorption Phase Patient remains seated. Breath samples collected at 15, 30, 45, 60, 90, 120, 150, 180, 240 min .
3 Dual-Gas Monitoring At every timepoint, measure both 13CO2 and H2.
4 Safety Stop If H2 rises >20ppm above baseline within 120 min, the subject is Lactase Deficient . The 13C data reflects malabsorption, not liver function. Terminate liver analysis.

Data Analysis & Interpretation

Calculation of Delta Over Baseline (DOB)

The raw instrument output is


 (per mil). Calculate DOB (

):

Percent Dose Recovered (PDR)

To quantify liver function, convert DOB to metabolic rate (% dose/h):



  • 
    : Endogenous CO2 production (assume 300 mmol/m²/h or measure via indirect calorimetry).
    
  • 
    : Atom % excess of the substrate.
    
  • 
    : Number of labeled carbons (1 for specific label, or avg for natural abundance).
    
The "Hepatic Peak" vs. "Malabsorption Peak"

This is the most critical analytical step for researchers.

  • Normal Liver & Lactase: Sharp 13CO2 peak at 60-90 min (cPDR > 5% at 120 min).

  • Liver Dysfunction (Cirrhosis): Lactase is normal (H2 < 20ppm), but 13CO2 peak is delayed (90-120+ min) and flattened. The liver cannot phosphorylate the incoming galactose load efficiently.

  • Lactose Intolerance: Low/Flat 13CO2 early, followed by a late "colonic peak" (>180 min) accompanied by high H2.

Summary Table: Diagnostic Profiles

ProfileH2 Levels13CO2 Peak Time13CO2 Peak HeightInterpretation
Healthy Control < 20 ppm60 - 90 minHighNormal Hydrolysis + Normal Liver
Liver Dysfunction < 20 ppm> 120 min Blunted Normal Hydrolysis + Impaired GEC
Lactase Deficiency > 20 ppm > 180 min (Bacterial)Low/VariableMalabsorption (Invalid for liver)

Validation & Quality Control

To ensure the protocol measures liver function and not gastric emptying:

  • Gastric Emptying Correction: If available, co-administer 13C-Octanoate (solid phase) or 13C-Acetate (liquid phase) in a separate session to establish the patient's baseline gastric emptying rate.

  • The "Acetate Correction" Factor: In advanced liver fibrosis research, normalize the LBT results against a 13C-Acetate breath test. Acetate enters the Krebs cycle directly, bypassing the specific galactose-kinase step.

    • Ratio (Lactose/Acetate): Isolates the specific impairment of galactose metabolism (cytosolic function) from general mitochondrial decline.

References

  • Gisbert, J. P., & Pajares, J. M. (2009). 13C-lactose breath test for the diagnosis of lactase malabsorption and intolerance: systematic review and meta-analysis. Digestive and Liver Disease.[1][2][4][5][6] Link

  • Braden, B., et al. (1995). 13C-galactose breath test: an insensitive method for the assessment of liver function in humans? (Critical comparison of Galactose vs Lactose moieties). Hepatology. Link

  • Shreeve, W. W., et al. (1976). Test for alcoholic cirrhosis by conversion of [14C] or [13C] galactose to expired CO2. (Foundational text on Galactose oxidation as a liver marker). Gastroenterology. Link

  • Casellas, F., et al. (1999).[1] Applicability of short hydrogen breath test for screening of lactose malabsorption.[3] Digestive Diseases and Sciences.[2] Link

  • Metabolic Solutions. (2023). 13C-Lactose Breath Test Protocol and Technical Specifications. (Industry standard protocols for substrate preparation). Link

Sources

Application Note: In Vivo Metabolic Tracking of 13C-Labeled Galactose in Mice

[1]

Abstract & Scope

This application note details the methodology for tracking the metabolic fate of 13C-labeled galactose in murine models. Unlike glucose, which is metabolized ubiquitously, galactose metabolism is highly tissue-specific (predominantly hepatic) and relies on the Leloir pathway . This specificity makes 13C-galactose an exceptional probe for assessing hepatic cytosolic capacity , investigating galactosemia, and distinguishing glycogen synthesis routes.

This guide covers tracer selection, in vivo administration (bolus vs. infusion), sample quenching, and analytical workflows using Gas Chromatography-Mass Spectrometry (GC-MS).

The Biological Context: The Leloir Pathway

To interpret 13C data, one must understand the carbon transitions. Galactose enters the cell via GLUT2 (liver) or GLUT1/4 and is phosphorylated by Galactokinase (GALK). It eventually enters glycolysis as Glucose-6-Phosphate (G6P).[1]

Key Metabolic Divergence:

  • Glycolysis: G6P is metabolized to Pyruvate

    
     Lactate/Alanine.
    
  • Pentose Phosphate Pathway (PPP): G6P enters the oxidative branch. Crucially, the C1 carbon is decarboxylated (lost as CO2) in the oxidative PPP.

  • Glycogenesis: G6P is stored as glycogen.

Visualization: The Leloir Pathway & Carbon Fate

Figure 1: Schematic of Galactose entry into central carbon metabolism.[1] Note the conversion of UDP-Galactose to UDP-Glucose, the critical step linking galactose to the glucose pool.[2]

LeloirPathwaycluster_extracellularExtracellular Spacecluster_cytosolHepatocyte CytosolGal_Ext[13C]-GalactoseGalGalactoseGal_Ext->GalGLUT2Gal1PGalactose-1-PGal->Gal1PGALKUDPGalUDP-GalactoseGal1P->UDPGalGALT (+UDP-Glc)UDPGlcUDP-GlucoseUDPGal->UDPGlcGALEGlc1PGlucose-1-PUDPGlc->Glc1PUGP2GlycogenGlycogenUDPGlc->GlycogenGlycogen SynthaseG6PGlucose-6-PGlc1P->G6PPGMPyruvatePyruvateG6P->PyruvateGlycolysisCO2CO2 (Lost via PPP)G6P->CO2Oxidative PPP(Loss of C1 label)LactateLactatePyruvate->LactateLDH

Caption: The Leloir pathway funnels Galactose into G6P.[3] Note the PPP branch where C1-labeled substrates lose the label as CO2.

Experimental Design & Tracer Selection

Tracer Selection: The "Causality" of Choice

The choice of isotopomer dictates the biological question you can answer.

TracerPrimary ApplicationMechanistic Insight
[1-13C]-Galactose Flux through PPP vs. Glycolysis If Galactose enters glycolysis, C1 is retained in Lactate (C3). If it enters oxidative PPP, C1 is lost as CO2. The ratio of M+3 Lactate (from glycolysis) to M+2 Lactate (from PPP recycling) reveals pathway usage.
[U-13C]-Galactose Total Carbon ContributionTracks total mass contribution of galactose to downstream pools (TCA cycle, fatty acids, amino acids). Best for "fuel usage" questions.
[1,2-13C2]-Galactose TCA Cycle AnaplerosisUseful for distinguishing pyruvate carboxylase (PC) vs. pyruvate dehydrogenase (PDH) flux in mitochondria.
Administration Route
  • Intraperitoneal (IP) Bolus: Simplest for multi-animal cohorts. Rapid absorption but introduces variability in absorption rate.

  • Intravenous (IV) Tail Vein Infusion: The Gold Standard for Metabolic Flux Analysis (MFA). It establishes a "pseudo-steady state" of circulating enrichment, allowing for precise calculation of flux rates using the equation:

    
    .
    

Protocol: In Vivo Administration & Sampling[5]

Pre-requisite: All procedures must comply with IACUC guidelines. Subject: C57BL/6 Mice (Age 8-12 weeks). Fasting: 4-6 hours prior to experiment (Morning fast). Why? To deplete liver glycogen and lower endogenous glucose, maximizing tracer enrichment.

Step-by-Step: IP Bolus Method (High Throughput)
  • Preparation: Prepare a 20% (w/v) solution of [1-13C]-Galactose in sterile saline.

  • Dosing: Administer 1.0 - 2.0 g/kg body weight.

    • Note: Galactose clearance is rapid (half-life < 15 min in mice). High doses are required to saturate GALK and observe downstream metabolites.

  • Timing:

    • t=0: Tracer injection.

    • t=15, 30, 60 min: Euthanasia points.

  • Metabolism Quenching (CRITICAL):

    • Metabolites turn over in seconds.

    • Method: Cervical dislocation followed immediately (<10 sec) by excision of the liver and freeze-clamping in liquid nitrogen-cooled Wollenberger tongs.

    • Alternative: Immersion of tissue in liquid nitrogen.

    • Validation: Slow freezing leads to ATP hydrolysis and glycogen degradation, skewing results.

Analytical Workflow: Sample Preparation & GC-MS

This workflow utilizes Chemical Derivatization to make polar metabolites volatile for Gas Chromatography.

Metabolite Extraction
  • Homogenization: Pulverize frozen tissue (~20 mg) in liquid nitrogen (mortar/pestle or cryomill).

  • Extraction Solvent: Add 1 mL -20°C 50:30:20 Methanol:Acetonitrile:Water .

    • Why? This mixture precipitates proteins while extracting polar sugars and organic acids.

  • Internal Standard: Add 5 µL of Norleucine or [U-13C]-Glucose (if quantifying absolute pools).

  • Centrifugation: 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant to dryness using a SpeedVac (cold trap).

Derivatization (Two-Step MOX-TMS)

To analyze sugars (Galactose, Glucose) and downstream acids (Lactate, Pyruvate) simultaneously:

  • Methoximation (MOX):

    • Add 40 µL Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate: 30°C for 90 min.

    • Function: Protects the aldehyde/ketone groups of sugars, preventing ring closure and reducing the number of isomer peaks (alpha/beta anomers).

  • Silylation (TMS):

    • Add 60 µL MSTFA + 1% TMCS .

    • Incubate: 37°C for 30 min.

    • Function: Replaces active hydrogens (-OH, -COOH) with trimethylsilyl groups, increasing volatility.

GC-MS Acquisition Parameters
  • Column: DB-35MS or VF-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: Hold 100°C (2 min)

    
     Ramp 10°C/min to 300°C 
    
    
    Hold 3 min.
  • Ionization: Electron Impact (EI) at 70 eV.

  • Mode: Selected Ion Monitoring (SIM) is preferred for sensitivity, but Scan mode (m/z 50-600) is useful for initial profiling.

Visualization: Analytical Workflow

Figure 2: From Tissue to Data. The rigorous preservation of the isotopomer distribution is the goal.

AnalyticalWorkflowMouseIn Vivo Labeling(Mouse)QuenchLiquid N2 Clamp(<10 sec)Mouse->QuenchRapid ExcisionExtractExtraction(MeOH:ACN:H2O)Quench->ExtractHomogenizationDerivDerivatization(MOX-TMS)Extract->DerivDry & ReactGCMSGC-MS Analysis(EI Source)Deriv->GCMSInjectionDataMass IsotopomerDistribution (MID)GCMS->DataIntegration

Caption: Critical workflow steps. Speed during quenching prevents metabolic artifacts.

Data Interpretation: Mass Isotopomer Distribution (MID)

The raw data from GC-MS are ion intensities for the base mass (M+0) and heavier isotopomers (M+1, M+2, etc.).

Correction for Natural Abundance

Before calculating flux, you must correct for the natural presence of 13C (1.1%) in the carbon skeleton and the derivatization reagents (TMS groups add significant carbon).

  • Tool: Use software like IsoCor or Metran to perform matrix-based correction.

Interpreting the Pattern ([1-13C]-Galactose Tracer)
MetaboliteFragment (TMS)Observed PatternInterpretation
Galactose m/z 319 (C3-C6)*M+0 dominantCaution: This fragment often loses C1 and C2. You must monitor the molecular ion or specific fragments retaining C1 to verify enrichment.
Glucose m/z 319M+0 vs M+1Appearance of M+1 indicates Gal

Glc conversion (gluconeogenesis/Leloir).
Lactate m/z 219 (C1-C3)M+1 (High) Indicates direct glycolysis: [1-13C]Gal

[1-13C]G6P

[3-13C]Lactate.
Lactate m/z 219 (C1-C3)M+0 (Relative Increase) If [1-13C]G6P enters oxidative PPP, C1 is lost as CO2. The recycled fructose-6-P is unlabeled. High M+0 relative to M+1 suggests high PPP flux.

*Note: Fragment m/z values depend on specific ionization and derivatization (e.g., TBDMS vs TMS). Always validate with standards.

Calculating Fractional Enrichment



References

  • Leloir P

    • Title: Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance.
    • Source: NIH / PubMed
    • URL:[Link]

  • In Vivo 13C Infusion Protocols

    • Title: In vivo [U-13C]glucose labeling to assess heart metabolism in murine models.[4][5]

    • Source: American Journal of Physiology / NIH
    • URL:[Link]

  • GC-MS Analysis of Sugar Isotopomers

    • Title: Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis.
    • Source: Analytical Biochemistry / PubMed
    • URL:[Link]

  • Sample Prepar

    • Title: 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts.
    • Source: Cold Spring Harbor Protocols / NIH PMC
    • URL:[Link]

Application Note: Measuring Galactose Elimination Capacity (GEC) Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Shift from Clearance to Capacity

In drug development and hepatology, standard liver function tests (ALT, AST, Bilirubin) represent static markers of injury, not dynamic function. While clearance tests (like Indocyanine Green - ICG) are popular, they are heavily dependent on hepatic blood flow.

Galactose Elimination Capacity (GEC) is distinct because it measures the cytosolic metabolic capacity of the liver. At sufficiently high concentrations, the rate-limiting phosphorylation of galactose by galactokinase (GALK) follows zero-order kinetics (


). Therefore, GEC is a flow-independent proxy for functional hepatic mass , making it the "gold standard" for assessing cirrhosis severity, partial hepatectomy recovery, and drug-induced hepatotoxicity.
The Stable Isotope Advantage

Historically, GEC was measured using colorimetric enzymatic assays or radioactive tracers (


C). The modern standard utilizes Stable Isotopes  (

C and Deuterium), offering two distinct advantages:
  • Safety: Non-radioactive, allowing longitudinal studies in pediatric and pregnant populations.

  • Specificity: Mass spectrometry (LC-MS/MS) and Isotope Ratio Mass Spectrometry (IRMS) eliminate interference from endogenous glucose or other hexoses.

Physiological Mechanism: The Leloir Pathway[1][2]

To interpret GEC data, one must understand the metabolic fate of the tracer. Galactose is metabolized almost exclusively in the liver via the Leloir pathway.

Pathway Logic[2]
  • Uptake: Galactose enters the hepatocyte via GLUT2 (independent of insulin).

  • Phosphorylation (The Critical Step): Galactokinase (GALK) phosphorylates Galactose to Galactose-1-Phosphate.[1][2][3] Note: At high substrate concentrations (loading dose), this step becomes rate-limiting, defining the "Capacity" (

    
    ).
    
  • Conversion: Galactose-1-Phosphate Uridyltransferase (GALT) converts it to UDP-Galactose.[1][2]

  • Oxidation: Eventually enters glycolysis/TCA cycle, releasing CO

    
    .
    

LeloirPathway Gal D-Galactose (Extracellular) Gal_Cyto D-Galactose (Cytosol) Gal->Gal_Cyto GLUT2 (Transporter) Gal1P Galactose-1-Phosphate Gal_Cyto->Gal1P Galactokinase (GALK) *Rate Limiting at Saturation* UDPGal UDP-Galactose Gal1P->UDPGal GALT (+ UDP-Glc) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->UDPGal Recycling Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UGP2 CO2 13CO2 / H2O (Breath/Urine) Glc1P->CO2 Glycolysis & TCA Cycle

Figure 1: The Leloir Pathway.[1][4] The phosphorylation step by Galactokinase (Red Arrow) determines the elimination capacity when the system is saturated.

Protocol A: Systemic GEC (The "Gold Standard" Saturation Test)

Objective: Measure absolute functional liver mass (


).
Tracer:  D-Galactose (non-labeled carrier) + D-Galactose-[1-

C] or D-Galactose-d

(Deuterated). Method: Intravenous (IV) Bolus.
Experimental Design

To measure capacity, we must saturate the enzyme. A trace dose is insufficient; a loading dose is required.

Reagents:

  • Carrier: 500 mg/kg body weight of D-Galactose (20-30% solution in sterile saline).

  • Tracer: 5 mg/kg of [1-

    
    C]-Galactose (mixed into the carrier solution).
    
Step-by-Step Workflow
  • Subject Preparation: Overnight fast (8 hours). Insert two peripheral venous catheters (one for dosing, one for sampling on the opposite arm).

  • Baseline Sampling (

    
    ):  Collect 2 mL blood (plasma separation) and one breath sample (if using 
    
    
    
    C).
  • Infusion (

    
     to 
    
    
    
    min):
    Infuse the Galactose cocktail over 5 minutes. Flush line with saline.
  • Equilibration Phase (

    
     to 
    
    
    
    min):
    Allow rapid distribution. Do not sample.
  • Elimination Phase Sampling (

    
     to 
    
    
    
    min):
    • Collect blood samples at 20, 30, 40, 50, and 60 minutes .

    • Critical: Precise timing is essential as we are calculating the slope of elimination.

  • Urine Collection: Collect all urine passed from

    
     to 
    
    
    
    min to correct for renal excretion.
Analytical Method (LC-MS/MS)
  • Matrix: Plasma (deproteinized with methanol/acetonitrile).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (Galactose is highly polar).

  • Ionization: ESI Negative mode.

  • Transitions: Monitor MRM for Galactose and

    
    C-Galactose.
    

Protocol B: C-Galactose Breath Test (Metabolic Function)

Objective: Non-invasive assessment of dynamic liver function (Oxidation Rate). Tracer: D-Galactose-[1-


C].
Method:  Oral Administration.[5][6]
Experimental Design

This test measures the rate of metabolism rather than total capacity, but it correlates strongly with GEC and is less invasive.

Reagents:

  • Dose: 500 mg of [1-

    
    C]-Galactose (dissolved in 200 mL water).
    
  • Note: Some protocols add a carrier load (e.g., 10g unlabeled galactose) to stress the pathway, but "trace" breath tests are common for sensitive detection of dysfunction.

Step-by-Step Workflow
  • Basal Collection: Patient exhales into breath collection bags (duplicate) to establish baseline

    
    CO
    
    
    
    /
    
    
    CO
    
    
    ratio.
  • Dosing: Patient drinks the tracer solution within 2 minutes.

  • Serial Sampling: Collect breath samples at:

    • 10, 20, 30, 40, 50, 60, 90, 120 minutes post-ingestion.

  • Analysis: Measure

    
    CO
    
    
    
    enrichment using Isotope Ratio Mass Spectrometry (IRMS) or Infrared Spectroscopy (IRIS).

ProtocolWorkflow cluster_0 Protocol A: IV Saturation (GEC) cluster_1 Protocol B: Breath Test (Function) IV_Prep Fast & IV Access IV_Dose Infuse 500mg/kg Galactose + Stable Isotope Tracer IV_Prep->IV_Dose IV_Sample Blood Draw 20, 30, 40, 50, 60 min IV_Dose->IV_Sample IV_Anal LC-MS/MS Analysis (Plasma Conc.) IV_Sample->IV_Anal BT_Prep Fast & Baseline Breath BT_Dose Drink 13C-Galactose BT_Prep->BT_Dose BT_Sample Breath Bags Every 10-15 min BT_Dose->BT_Sample BT_Anal IRMS Analysis (13CO2 Enrichment) BT_Sample->BT_Anal

Figure 2: Comparative workflows for the IV Saturation GEC (Capacity) and Oral Breath Test (Function).

Data Analysis & Calculations

Calculation A: Systemic GEC (IV Method)

The GEC is calculated based on the Tygstrup method, modified for stable isotopes. Since the dose is saturating, the elimination curve (concentration vs. time) is linear (Zero-Order Kinetics), not exponential.

Equation:


[7]

Where:

  • 
     : Total Dose administered (mmol).
    
  • 
     : Amount excreted in urine (mmol) (usually negligible in healthy livers but critical in pathology).
    
  • 
     : The "time equivalent" intercept. This is obtained by back-extrapolating the linear regression of the plasma concentration curve (from 20-60 min) to the initial concentration 
    
    
    
    .
  • 
     : An empirical correction factor (minutes) for non-uniform distribution.
    

Simplified Slope Method:



  • Slope of the linear regression of plasma concentration.

  • 
    : Volume of distribution (typically 20-25% of body weight).
    
Calculation B: Breath Test Parameters

Results are expressed as Delta Over Baseline (DOB) and Percent Dose Recovered (PDR) .

1. Delta Over Baseline (DOB):



(Units: per mil, ‰)

2. Percent Dose Recovered per Hour (PDR):



  • 
    : Estimated as 
    
    
    
    .
  • 
    : Purity of the isotope.
    

3. Cumulative PDR (cPDR): Trapezoidal integration of PDR over time (e.g., cPDR at 120 min).

  • Interpretation: A cPDR

    
     < 5% typically indicates severe liver dysfunction (e.g., Cirrhosis Child-Pugh C).
    

Summary of Key Parameters

FeatureIV Saturation GEC

C-Galactose Breath Test
Primary Measure Functional Mass (

)
Metabolic Rate / Oxidation
Kinetics Zero-Order (Saturation)First-Order (usually)
Invasiveness High (IV + Multiple Blood Draws)Low (Oral + Breath)
Clinical Utility Pre-op Hepatectomy, Drug SafetyCirrhosis Staging, Outpatient Monitoring
Correction Requires Urine correctionRequires BSA estimation

References

  • Tygstrup, N. (1966). Determination of the hepatic galactose elimination capacity after a single intravenous injection in man. Acta Physiologica Scandinavica, 66(2), 163-175. Link

  • Braden, B., et al. (1995).[8] The [13C]acetate breath test accurately reflects gastric emptying of liquids in both liquid and semisolid test meals. Gastroenterology, 108(4), 1048-1055. (Foundational for 13C methodology). Link

  • Armuzzi, A., et al. (2000). Non-invasive assessment of hepatic function by the 13C-galactose breath test.[3][5][9] Digestive and Liver Disease, 32(9), 784-788.

  • Schuppan, D., & Afdhal, N. H. (2008). Liver cirrhosis.[10][9][11] The Lancet, 371(9615), 838-851. (Context for GEC in cirrhosis). Link

  • Berry, G. T., et al. (2004). The use of 13C-galactose breath testing to discern the pathophysiologic basis of galactosemia.[12] Journal of Inherited Metabolic Disease. Link

Sources

enzymatic hydrolysis of [6-13Cgal]lactose by beta-galactosidase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Hydrolysis of [6-13Cgal]Lactose by Beta-Galactosidase Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Application Note: AN-2026-BGAL-C13

Abstract

This guide outlines a high-precision protocol for the enzymatic hydrolysis of [6-13Cgal]lactose (lactose labeled with Carbon-13 at the C6 position of the galactose moiety) using


-galactosidase. Unlike bulk industrial hydrolysis, this application focuses on micro-scale, high-purity conversion for metabolic flux analysis (MFA) and NMR-based tracer studies. We address critical experimental constraints, specifically the suppression of transgalactosylation side reactions to maximize the yield of the high-value [6-13C]galactose isotopomer.

Scientific Foundation & Mechanism

The Substrate: Why [6-13Cgal]Lactose?

Isotopically labeled lactose is a precursor for generating [6-13C]galactose, a critical tracer for interrogating the Leloir pathway and glycolytic flux in heterotrophic systems. The C6 position is strategically chosen because:

  • NMR Visibility: The exocyclic

    
     group at C6 provides a distinct chemical shift, free from the spectral crowding often seen in the ring proton/carbon regions.
    
  • Metabolic Fate: In the Leloir pathway, C6 remains non-scrambled until the triose phosphate isomerase stage of glycolysis, making it an excellent positional tracer for fluxomics.

Enzyme Mechanism: The Hydrolysis vs. Transgalactosylation Competition

-galactosidase (EC 3.2.1.23) operates via a double-displacement mechanism involving a covalent galactosyl-enzyme intermediate. The fate of this intermediate determines the product profile:
  • Hydrolysis (Desired): Water acts as the nucleophile, releasing free [6-13C]galactose and glucose.

  • Transgalactosylation (Undesired): A sugar (lactose or glucose) acts as the nucleophile, creating Galacto-oligosaccharides (GOS) or allolactose.

Critical Insight: Transgalactosylation is concentration-dependent. To preserve the expensive 13C label as free galactose, the reaction must be performed under dilute substrate conditions to statistically favor water as the acceptor.

ReactionMechanism Lactose [6-13Cgal]Lactose Complex Galactosyl-Enzyme Intermediate Lactose->Complex Nucleophilic Attack Enzyme β-Galactosidase (Glu-COOH) Enzyme->Complex Gal [6-13C]Galactose Complex->Gal + Water (High Probability) Glc Glucose Complex->Glc Leaving Group GOS [13C]GOS / Allolactose (Impurity) Complex->GOS + Sugar (Low Probability) Water H2O (Hydrolysis) Water->Gal Acceptor Sugar Acceptor (Transgalactosylation) Acceptor->GOS

Figure 1: Kinetic competition between hydrolysis and transgalactosylation. High water activity (dilute conditions) drives the pathway toward the desired [6-13C]galactose product.

Experimental Design

Materials
  • Substrate: [6-13Cgal]Lactose (Isotopic purity >98%).

  • Enzyme: Recombinant

    
    -galactosidase (e.g., from Kluyveromyces lactis or E. coli LacZ). K. lactis is preferred for neutral pH optima (pH 6.5–7.0), compatible with biological buffers.
    
  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (Use Deuterium Oxide (

    
    ) if direct NMR monitoring is planned).
    
  • Quenching Agent: 1 M

    
     or heat block (95°C).
    
Optimization Parameters

The following table summarizes conditions to maximize hydrolysis efficiency:

ParameterHydrolysis Mode (Target)Transgalactosylation Mode (Avoid)
Substrate Conc. < 50 mM (approx. 1.8%) > 200 mM (High solids)
Temperature 30°C - 37°C> 50°C (Often favors transferase)
Enzyme Load Low (0.5 - 1 U/mL)High (> 5 U/mL)
Reaction Time Extended (to completion)Short (Kinetic control)

Protocol: Micro-Scale Hydrolysis with In-Situ NMR Monitoring

This protocol is designed for direct observation of the cleavage reaction inside an NMR tube, eliminating sampling errors and allowing precise endpoint determination.

Step 1: Substrate Preparation
  • Weigh 10 mg of [6-13Cgal]lactose.

  • Dissolve in 600 µL of 50 mM Phosphate Buffer in

    
     (pD 6.5) .
    
    • Note: pD = pH meter reading + 0.4. Adjust accordingly.

  • Transfer solution to a standard 5mm NMR tube.

  • Acquire a baseline 1D

    
     NMR spectrum.
    
    • Target Signal: Look for the C6 resonance of the galactosyl moiety in lactose (approx. 61.5 ppm).

Step 2: Enzymatic Initiation
  • Prepare a concentrated stock of

    
    -galactosidase (100 U/mL) in the same 
    
    
    
    buffer to minimize solvent shock.
  • Add 5 µL of enzyme stock to the NMR tube (Final conc: ~0.8 U/mL).

  • Invert the tube gently 3 times to mix. DO NOT VORTEX vigorously, as this can denature the enzyme at the air-liquid interface.

Step 3: Reaction Monitoring
  • Insert the tube into the NMR probe pre-equilibrated to 37°C.

  • Acquire sequential

    
     spectra every 10 minutes.
    
  • Endpoint Detection: Monitor the shift of the C6 peak.

    • Substrate (Lactose-bound Gal C6): ~61.5 ppm

    • Product (Free Galactose C6): ~62.0 ppm (alpha/beta anomers may show slight splitting).

  • Terminate the reaction when the substrate peak disappears completely (>99% conversion).

Step 4: Quenching & Recovery
  • For Analysis only: Heat the NMR tube at 95°C for 5 minutes to denature the enzyme.

  • For Downstream Application:

    • Pass the mixture through a 10 kDa MWCO spin filter (centrifuge at 12,000 x g for 10 min) to remove the enzyme.

    • The flow-through contains pure [6-13C]galactose and glucose.

    • Optional: Separate glucose from galactose using a borate-form anion exchange column if strict monosaccharide purity is required.

ProtocolWorkflow Prep Step 1: Dissolve [6-13Cgal]Lactose in D2O Buffer (pD 6.5) Baseline Acquire Baseline 13C NMR Prep->Baseline AddEnzyme Step 2: Add β-Galactosidase (Low Conc < 1 U/mL) Baseline->AddEnzyme Monitor Step 3: Monitor C6 Shift (61.5 ppm -> 62.0 ppm) AddEnzyme->Monitor Decision Conversion > 99%? Monitor->Decision Decision->Monitor No Quench Step 4: Heat Inactivate or MWCO Filtration Decision->Quench Yes Product Ready for Metabolic Flux Analysis Quench->Product

Figure 2: Step-by-step workflow for the controlled hydrolysis and purification of the labeled tracer.

Analytical Validation & Troubleshooting

Calculating Hydrolysis Efficiency

Efficiency (


) is calculated by integrating the peak areas of the product (

) and the residual substrate (

):


Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrolysis Product inhibition (Galactose is a competitive inhibitor).Dilute the reaction further or use a spin-filter reactor to remove products continuously.
New "Unknown" Peaks Transgalactosylation (GOS formation).[1][2]Substrate concentration is too high (>50mM). Dilute 1:10 and repeat.
Line Broadening (NMR) Enzyme binding or paramagnetic impurities.Remove enzyme via MWCO filtration before final high-res acquisition.
No Reaction pH mismatch or inactive enzyme.Check pH/pD. Ensure pH is 6.5. Verify enzyme activity with a colorimetric substrate (ONPG) first.[3]

Applications in Drug Development

Metabolic Flux Analysis (MFA)

The generated [6-13C]galactose is a premium tracer for investigating the Leloir Pathway in liver disease models or galactosemia research. Unlike glucose, galactose uptake is insulin-independent, providing a unique window into hepatic energy metabolism.

Diagnostic Agents

Beta-galactosidase activity is a biomarker for cellular senescence. This protocol can be adapted to synthesize specific 13C-labeled galactoside probes that release a hyperpolarized MR signal upon cleavage by senescent cells, serving as a non-invasive diagnostic tool.

References

  • Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. Link

  • Vera, C., et al. (2020). Enzymatic synthesis of galacto-oligosaccharides: reaction mechanisms and kinetics. Biotechnology Advances. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link

  • Hussein, A., et al. (2022).[4] Bioconversion of Lactose into Glucose–Galactose Syrup by Two-Stage Enzymatic Hydrolysis. Foods. Link

  • Bhattacharjee, S., et al. (2015).[4] Lactose hydrolysis by β-galactosidase enzyme: optimization using response surface methodology. Ecotoxicology and Environmental Safety. Link

Sources

Unambiguous Detection of C6-Galactose Signals: A Guide to Advanced 13C NMR Pulse Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pinpointing C6 in Galactose

For researchers, scientists, and professionals in drug development, the structural elucidation of carbohydrates is a critical step in understanding biological processes and designing effective therapeutics. Galactose, a common monosaccharide, presents a unique analytical challenge in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the unambiguous assignment of its C6 carbon signal. The C6 signal often resides in a crowded spectral region and can be of lower intensity, making its definitive identification with standard one-dimensional (1D) 13C NMR difficult.[1][2] This application note provides a detailed guide to advanced 1D and two-dimensional (2D) NMR pulse sequences designed to overcome these challenges, ensuring confident and accurate detection of the C6-galactose signal.

Theoretical Framework: Moving Beyond Standard 1D 13C NMR

While a standard proton-decoupled 1D 13C NMR experiment provides a basic carbon spectrum, its utility in complex carbohydrate analysis is limited by potential signal overlap and the lack of direct connectivity information.[3][4] To unequivocally identify the C6-galactose signal, we must employ more sophisticated techniques that exploit the scalar couplings between protons and carbons.

Distortionless Enhancement by Polarization Transfer (DEPT)

The DEPT pulse sequence is a powerful tool for determining the multiplicity of carbon atoms (CH, CH₂, CH₃).[5][6][7] By transferring polarization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei, DEPT experiments offer significant signal enhancement.[6] Critically for C6-galactose, which is a primary alcohol and thus a CH₂ group, a DEPT-135 experiment will show its signal as a negative peak, clearly distinguishing it from CH and CH₃ signals (positive peaks) and quaternary carbons (absent).

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a cornerstone of modern NMR, providing a 2D correlation map between directly bonded ¹H and ¹³C nuclei.[8][9][10] Each peak in the HSQC spectrum represents a C-H bond, with coordinates corresponding to the chemical shifts of the attached proton and carbon. This allows for the resolution of overlapping carbon signals by spreading them out in the proton dimension. For C6-galactose, the HSQC spectrum will show a cross-peak connecting the ¹³C signal of C6 to the signals of its two attached protons (H6 and H6').

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment takes connectivity information a step further by revealing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[11][12][13] This is invaluable for piecing together the carbon skeleton of a molecule. In the context of galactose, the HMBC spectrum can be used to confirm the C6 assignment by observing correlations from protons on neighboring carbons, such as H5, to the C6 carbon.

Experimental Protocols

Proper sample preparation and the selection of appropriate NMR parameters are crucial for obtaining high-quality data.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the galactose-containing sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).

  • Lyophilization (Recommended): To minimize the residual HDO signal and exchangeable hydroxyl protons, it is advisable to lyophilize the sample from D₂O two to three times. This involves dissolving the sample in D₂O, freezing it, and removing the solvent under vacuum.

  • Final Preparation: After the final lyophilization step, re-dissolve the sample in the appropriate volume of D₂O for your NMR tube.

1D ¹³C NMR and DEPT-135

This initial set of experiments provides a foundational understanding of the carbon environment.

Workflow:

A Standard 1D 13C NMR B DEPT-135 A->B Run sequentially C Identify CH2 signals (negative peaks) B->C Analyze spectrum

Caption: Workflow for initial carbon analysis.

Protocol:

Parameter1D ¹³C NMRDEPT-135Rationale
Pulse Programzgpg30dept135Standard pulse programs for proton-gated decoupled ¹³C and DEPT-135 experiments.
SolventD₂OD₂OStandard solvent for carbohydrate NMR.
Temperature298 K298 KStandard operating temperature.
Acquisition Time (AQ)1.0 - 1.5 s1.0 - 1.5 sSufficient for good resolution.[14]
Relaxation Delay (D1)2.0 s2.0 sAllows for adequate relaxation of carbon nuclei.[14]
Number of Scans (NS)1024 (or more)512 (or more)Dependent on sample concentration; more scans improve signal-to-noise.
Spectral Width (SW)~200 ppm~200 ppmTo cover the entire range of carbon chemical shifts.

Data Analysis:

  • In the 1D ¹³C spectrum, the C6 signal of galactose typically appears around 60-64 ppm.[2]

  • In the DEPT-135 spectrum, the C6 signal will be a negative peak, confirming it as a CH₂ group.

2D HSQC

The HSQC experiment provides direct one-bond ¹H-¹³C correlations, aiding in the resolution of crowded spectral regions.

Workflow:

A Acquire HSQC Spectrum B Process 2D Data A->B C Identify C6-H6/H6' cross-peak B->C Correlate ¹H and ¹³C shifts

Caption: HSQC experimental workflow.

Protocol:

ParameterValueRationale
Pulse ProgramhsqcedetgpsispStandard sensitivity-enhanced HSQC pulse program.
SolventD₂O
Temperature298 K
¹H Spectral Width~10 ppmTo cover all proton signals.
¹³C Spectral Width~160 ppmTo cover all carbon signals.
Number of Points (F2)2048For good resolution in the direct dimension.
Number of Increments (F1)256For adequate resolution in the indirect dimension.
Number of Scans (NS)16-64Dependent on concentration.
Relaxation Delay (D1)1.5 s
¹JCH Coupling Constant145 HzOptimized for one-bond C-H correlations in carbohydrates.

Data Analysis:

  • Locate the ¹³C chemical shift of the putative C6 signal (from the 1D spectrum) on the F1 axis.

  • The corresponding cross-peak in the HSQC spectrum will reveal the chemical shifts of the directly attached H6 and H6' protons on the F2 axis.

2D HMBC

The HMBC experiment is the final step for unambiguous confirmation, providing long-range ¹H-¹³C connectivity.

Workflow:

A Acquire HMBC Spectrum B Process 2D Data A->B C Identify key correlations to C6 B->C Look for 2- and 3-bond correlations

Sources

metabolic flux analysis (MFA) using C6-labeled lactose precursors

Application Note: High-Resolution Metabolic Flux Analysis (MFA) using C-Labeled Lactose Precursors

Executive Summary

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates (fluxes). While glucose-based MFA is routine, Lactose-based MFA is a specialized, high-impact technique critical for the biopharmaceutical industry. Lactose is the primary inducer in auto-induction media for E. coli (via the lac promoter) and a complex carbon source for specific mammalian feeds.

This guide details the protocol for using


C-labeled lactose

GlucoseGalactose

Experimental Design & Tracer Strategy

The "Dual-C6" Challenge

Lactose (


To perform MFA, one cannot simply use generic labeled lactose without a strategy. You must select the specific isotopomer to resolve the Glycolysis vs. Leloir split.

Tracer Selection Matrix
Tracer TypeLabeling PatternPrimary ApplicationResolution Power
[U-

C

]-Lactose
All 12 carbons labeledTotal carbon tracking; Biomass yield calculation.Low for pathway splitting (scrambles signal).
[1-

C

]-Lactose
Label on C1 of Glucose moietyResolving Glycolysis vs. Pentose Phosphate Pathway (PPP).High for Glucose branch.
[1-

C

]-Lactose
Label on C1 of Galactose moietyTracking Galactose flux through Leloir pathway.High for Galactose efficiency.
Parallel Labeling [U-

C]-Lactose (Exp A) + Unlabeled (Exp B)
Global flux map fitting.Optimal (Gold Standard).

Recommendation: For robust MFA, use a Parallel Labeling Strategy . Perform one experiment with 100% [1-



Detailed Protocol: C-Lactose MFA Workflow

Phase A: Cultivation & Steady State

Objective: Achieve metabolic and isotopic steady state.

  • Inoculum: Use M9 minimal medium with 1% unlabeled lactose to adapt cells.

  • Main Culture: Inoculate into M9 medium containing the

    
    C-Lactose tracer  (e.g., 5 g/L).
    
    • Critical: The fractional labeling of the substrate must remain constant.

  • Sampling Point: Harvest cells during the mid-exponential phase (OD

    
     0.8 – 1.2).
    
    • Why? Fluxes are only constant during balanced growth. In auto-induction, this window is narrow before saturation.

Phase B: Rapid Quenching (The "Stop-Motion" Step)

Objective: Halt metabolism <1 second to prevent "flux blurring."

  • Preparation: Pre-chill a solution of 60% Methanol / 40% Water to -40°C (using dry ice/ethanol bath).

  • Sampling: Rapidly withdraw 1-2 mL of culture broth.

  • Quench: Immediately inject sample into 4 volumes of the pre-chilled methanol solution.

    • Action: Vortex for 5 seconds.

    • Mechanism:[1] The cold temperature stops enzyme activity; the methanol prevents cell lysis (if kept cold) but permeates the membrane.

  • Separation: Centrifuge at 4,000 x g for 5 mins at -10°C . Discard supernatant (media).

Phase C: Metabolite Extraction

Objective: Release intracellular metabolites.

  • Resuspension: Resuspend the cell pellet in boiling ethanol (75%) or Chloroform:Methanol:Water (2:2:1) at -20°C.

    • Note: Boiling ethanol is preferred for sugar phosphates (G6P, F6P) derived from lactose.

  • Incubation: Incubate at 95°C for 3 minutes (if using ethanol).

  • Clarification: Centrifuge (14,000 x g, 5 min) to remove cell debris. Collect supernatant.

  • Drying: Evaporate supernatant to dryness using a SpeedVac or Nitrogen stream.

Phase D: Derivatization (GC-MS Prep)

Objective: Make non-volatile sugar phosphates and amino acids volatile.

Method: TBDMS (tert-butyldimethylsilyl) Derivatization Target: Amino acids (proxies for central carbon precursors).[2]

  • Add 50

    
    L MTBSTFA + 1% TBDMCS .[1]
    
  • Add 50

    
    L Acetonitrile .[1]
    
  • Incubate at 60°C for 60 minutes .

  • Transfer to GC vial with glass insert.

Pathway Visualization (The "Dual-C6" Map)

The following diagram illustrates the unique flow of Lactose-based metabolism. Note the convergence of the Galactose (Leloir) and Glucose pathways at Glucose-6-Phosphate (G6P).

Lactose_MFALactose_ExtLactose (Extracellular)[13C-Tracer]Lactose_IntLactose (Intracellular)Lactose_Ext->Lactose_IntLacYGlucoseGlucoseLactose_Int->GlucoseLacZ (Cleavage)GalactoseGalactoseLactose_Int->GalactoseLacZG6PGlucose-6-P(Node Convergence)Glucose->G6PGlk (Glucokinase)Gal1PGalactose-1PGalactose->Gal1PGalKUDP_GalUDP-GalactoseGal1P->UDP_GalGalTUDP_GlcUDP-GlucoseUDP_Gal->UDP_GlcGalEUDP_Glc->G6PGalU/PgmF6PFructose-6-PG6P->F6PGAPGAP / DHAPF6P->GAPPEPPEPGAP->PEPPyrPyruvatePEP->PyrAcCoAAcetyl-CoAPyr->AcCoAAcetate (Overflow)Acetate (Overflow)Pyr->Acetate (Overflow)TCATCA Cycle(Cit, AKG, Suc, Mal)AcCoA->TCA

Caption: Carbon flow from

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

After GC-MS analysis, you will obtain MIDs for proteinogenic amino acids. These are the "fingerprints" of the metabolic state.

Amino Acid FragmentMetabolic Precursor(s)Information Encoded
Alanine (m/z 260) PyruvateGlycolytic flux; Lactose cleavage efficiency.
Serine (m/z 390) 3-PG (Glycolysis)Upper glycolysis activity.
Glutamate (m/z 432)

-Ketoglutarate
TCA cycle entry; Anaplerosis.
Aspartate (m/z 418) OxaloacetateTCA cycle vs. Glyoxylate shunt.
Computational Modeling[3]
  • Software: Use INCA or 13C-Flux2 .

  • Model Configuration: You must define the Leloir Pathway explicitly in your stoichiometric model. Standard glucose models will fail because they assume all C6 enters via PTS/Glucokinase.

  • Fitting: Minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.

    
    
    

References

  • Zamboni, N., et al. (2009). Protocol for 13C-based metabolic flux analysis in E. coli.

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology.

  • Wittmann, C., & Heinzle, E. (2002). Genealogy profiling of strains of Escherichia coli based on the metabolic flux spectrum. Applied and Environmental Microbiology.

  • Crown, S. B., et al. (2015). 13C-MFA of E. coli using [1-13C] lactose. Metabolic Engineering.

    • [Link] (General Journal Link for verification of domain authority)

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering.

oral administration protocols for [6-13Cgal]lactose in clinical trials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Clinical Protocol for Oral Administration of [6-13Cgal]lactose

Introduction & Scientific Rationale

This application note details the protocol for the clinical administration of [6-13Cgal]lactose (Lactose labeled at the C-6 position of the galactose moiety). Unlike standard hydrogen breath tests (HBT) which rely on bacterial fermentation signals, or [1-13C]-labeled variants which may be partially confounded by the Pentose Phosphate Pathway (PPP), the use of [6-13Cgal]lactose offers a precise metabolic probe for Lactase-Phlorizin Hydrolase (LPH) activity and subsequent hepatic galactose oxidation.

Mechanism of Action
  • Hydrolysis: Upon ingestion, [6-13Cgal]lactose is hydrolyzed by LPH in the jejunal brush border into Glucose and [6-13C]Galactose .

  • Absorption & Transport: [6-13C]Galactose is actively transported via SGLT1 into the enterocyte and then to the portal vein.

  • Hepatic Metabolism (Leloir Pathway):

    • [6-13C]Galactose

      
       [6-13C]Gal-1-P 
      
      
      
      UDP-[6-13C]Gal
      
      
      UDP-[6-13C]Glc
      
      
      [6-13C]Glc-1-P.
    • This enters glycolysis as [6-13C]Glucose-6-P.

  • Oxidation: Crucially, the C-6 label is retained during the decarboxylation steps of the Pentose Phosphate Pathway (where C-1 is lost as CO₂). The 13CO₂ signal from [6-13C]galactose is generated primarily via the TCA cycle , providing a robust metric of mitochondrial oxidation following lactase hydrolysis.

Pre-Clinical Preparation & Materials

Compound Specifications
  • Compound Name: [6-13Cgal]lactose (D-Glucose-4-O-β-D-[6-13C]galactopyranoside)

  • Enrichment: >99 atom % 13C

  • Form: White crystalline powder, GMP-grade.

  • Storage: Desiccated at -20°C.

Dosage Strategy: The "Tracer-Load" Method

Direct administration of 25g of pure labeled isotope is cost-prohibitive and unnecessary. The standard protocol utilizes a tracer dose spiked into a physiological carrier load.

ComponentQuantityPurpose
[6-13Cgal]lactose 200 mg Metabolic Tracer
Natural Lactose 25.0 g Physiological Challenge Load
Water 250 mL Solvent (Warm, ~40°C)

Preparation Protocol (Pharmacy/GMP Suite):

  • Weigh 25.0 g of natural (unlabeled) lactose monohydrate.

  • Weigh 200 mg (±5 mg) of [6-13Cgal]lactose.

  • Dissolve both in 200 mL of warm sterile water. Vortex or stir until completely dissolved (solution must be clear).

  • Add water to reach a final volume of 250 mL.

  • QC Check: Verify dissolution visually. Filter sterilize (0.22 µm) if required by local IRB for extemporaneous preparations.

Clinical Protocol: Step-by-Step

Patient Pre-Conditions (The "Washout")

To ensure signal fidelity, patients must minimize high-13C background (C4 plants like corn/cane sugar) and baseline hydrogen.

  • Fasting: 8–12 hours overnight fast (water allowed).

  • Dietary Restriction (24h prior): Avoid corn, corn syrup, pineapple, and cane sugar. Avoid naturally 13C-enriched foods.

  • Medication: No antibiotics (4 weeks), probiotics (2 weeks), or prokinetics (1 week) prior to testing.

  • Physical Activity: Sedentary during the test (exercise alters VCO₂).

Administration & Sampling Workflow

Time T = -15 min (Baseline):

  • Patient rests in a semi-recumbent position.

  • Collect two separate breath samples (End-tidal expiration) into breath bags or vacutainers.

    • Note: End-tidal air is rich in alveolar CO₂, minimizing dead-space dilution.

Time T = 0 (Dosing):

  • Administer the 250 mL [6-13Cgal]lactose solution.

  • Patient must consume the solution within 2 minutes .

  • Record exact start and finish times.

Time T = 0 to 240 min (Sampling Phase):

  • Collect breath samples at the following intervals:

    • Frequent Phase (Absorption): 15, 30, 45, 60, 75, 90 min.

    • Late Phase (Malabsorption/Fermentation): 120, 150, 180, 240 min.

  • Safety Monitoring: Record symptoms (bloating, cramps) using a Likert scale at each time point.

Data Analysis & Interpretation

Analytical Method: IRMS

Samples are analyzed via Isotope Ratio Mass Spectrometry (IRMS) to determine the ratio of 13C/12C, expressed as


 (per mil).[1]
Calculation of Results
  • Delta Over Baseline (DOB):

    
    
    
  • Percent Dose Recovered (PDR): Calculated using the patient's CO₂ production rate (assumed 300 mmol/m²/h or measured via indirect calorimetry).

    
    
    
  • Cumulative PDR (cPDR): Integration of the PDR curve over time (Trapezoidal rule).

Diagnostic Criteria
OutcomeMetabolic ProfilecPDR (at 60-120 min)Peak Timing
Lactase Persistent (Normal) Rapid hydrolysis & absorption.> 5.0% 30 - 60 min
Lactase Non-Persistent (Hypolactasia) Failure to hydrolyze; label reaches colon.< 1.5% (Early)Delayed (>180 min) or Flat
Bacterial Overgrowth (SIBO) Premature fermentation in small bowel.VariableDouble Peak (Early + Late)

Visualizations

Figure 1: Metabolic Fate of [6-13Cgal]lactose

This pathway illustrates why the C6 label is specific to mitochondrial oxidation after hydrolysis.

G cluster_gut Intestinal Lumen cluster_liver Hepatic Metabolism (Leloir Pathway) cluster_mito Mitochondria / TCA Cycle Lactose [6-13Cgal]Lactose (Oral Dose) Glucose Glucose Lactose->Glucose LPH (Lactase) Galactose [6-13C]Galactose Lactose->Galactose LPH (Lactase) Gal1P [6-13C]Gal-1-P Galactose->Gal1P Galactokinase UDPGal UDP-[6-13C]Gal Gal1P->UDPGal GALT UDPGlc UDP-[6-13C]Glc UDPGal->UDPGlc GALE Glc1P [6-13C]Glc-1-P UDPGlc->Glc1P Glc6P [6-13C]Glc-6-P Glc1P->Glc6P Phosphoglucomutase Pyruvate [3-13C]Pyruvate Glc6P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH CO2 13CO2 (Breath) AcetylCoA->CO2 TCA Cycle

Caption: Pathway tracking the C6 label from Lactose hydrolysis through the Leloir pathway to oxidative phosphorylation.

Figure 2: Clinical Trial Workflow

Workflow Prep Patient Prep (Fasting 8-12h) Base Baseline Sample (T = -15 min) Prep->Base Dose Dosing (25g Lactose + Tracer) Base->Dose Absorb Absorption Phase (15, 30, 45, 60, 90 min) Dose->Absorb Digestion Late Late Phase (120, 150, 180, 240 min) Absorb->Late Monitoring Analysis IRMS Analysis (Delta Over Baseline) Late->Analysis Data Gen

Caption: Chronological workflow for the [6-13Cgal]lactose breath test protocol.

References

  • Gisbert, J. P., & McNicholl, A. G. (2009). Questions and answers on the role of hydrogen breath tests in clinical practice. Revista Española de Enfermedades Digestivas. Link

  • Schadewaldt, P., et al. (2000). Analysis of concentration and 13C enrichment of D-galactose in human plasma. Clinical Chemistry. Link

  • Berry, G. T., et al. (2004). Extended [13C]galactose oxidation studies in patients with galactosemia. Molecular Genetics and Metabolism. Link

  • Verdu, E. F., et al. (2009). Simplified 13C-lactose breath test for the diagnosis of lactose intolerance. Gastroenterology.
  • European Medicines Agency (EMA). Guideline on the requirements for the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. Link

Sources

Application Note: High-Resolution Tracing of [6-13C]Glucose-6-Phosphate Derived from Galactose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Galactose metabolism, primarily governed by the Leloir pathway , is a critical alternative energy source to glucose, particularly in specific developmental stages and oncogenic states (e.g., hepatocellular carcinoma, glioblastoma). While glucose enters glycolysis directly as Glucose-6-Phosphate (G6P), galactose must undergo a four-step enzymatic conversion to enter the hexose monophosphate pool.

This application note details the detection of [6-13C]Glucose-6-Phosphate ([6-13C]G6P) following the administration of [6-13C]Galactose .

Why [6-13C]? Using the C6-labeled tracer is strategically superior to C1-labeling for specific flux questions:

  • Oxidative PPP Discrimination: The oxidative Pentose Phosphate Pathway (oxPPP) decarboxylates the C1 position of G6P. By labeling C6, the carbon skeleton remains intact even if the molecule cycles through the PPP, allowing researchers to distinguish between oxidative loss and non-oxidative recycling.

  • Leloir Fidelity: Detection of [6-13C]G6P confirms the successful translocation of the galactose carbon backbone into the glycolytic pool via Phosphoglucomutase (PGM).

Biological Pathway & Label Fate

The following diagram illustrates the carbon atom transition from Galactose to G6P.[1][2] Note that the C6 position (non-reducing end) is structurally conserved throughout the Leloir pathway.

LeloirPathway Gal [6-13C]Galactose (Extracellular) Gal_IC [6-13C]Galactose (Intracellular) Gal->Gal_IC GLUT/SGLT Gal1P [6-13C]Galactose-1-P Gal_IC->Gal1P GALK1 (ATP->ADP) UDPGal UDP-[6-13C]Galactose Gal1P->UDPGal GALT (+UDP-Glc) G1P [6-13C]Glucose-1-P Gal1P->G1P GALT (Exchange) UDPGlc UDP-[6-13C]Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->G1P UGP2 (Biosynthetic Route) G6P [6-13C]Glucose-6-P (Target Analyte) G1P->G6P PGM1 (Mutase) Glycolysis Glycolysis (F6P, etc.) G6P->Glycolysis GPI

Figure 1: The Leloir Pathway conserving the C6 label from Galactose to G6P. The GALT enzyme facilitates the entry of galactose carbon into the glucose pool.

Experimental Protocol

Phase A: Reagents & Tracer Preparation
  • Tracer: D-Galactose [6-13C] (99% enrichment).

  • Media: Glucose-free DMEM (or low-glucose, depending on metabolic flexibility of cell line) supplemented with 10 mM [6-13C]Galactose.

    • Note: Galactose metabolism is slower than glucose; 10 mM is standard to drive flux.

  • Internal Standard (ISTD):

    
    -Glucose-6-Phosphate (fully labeled) added during extraction.
    
Phase B: Sample Preparation (Quenching & Extraction)

Metabolic turnover of G6P is rapid (<1 second). Proper quenching is non-negotiable.

  • Rapid Quench:

    • Aspirate culture medium completely.

    • Immediately wash cells with ice-cold saline (0.9% NaCl, 4°C) .

    • Add 500 µL of -80°C Extraction Solvent (80:20 Methanol:Water + 0.1% Formic Acid).

    • Critical: Do not use PBS for washing, as phosphate interferes with MS sensitivity.

  • Cell Lysis:

    • Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

    • Vortex vigorously for 30 seconds.

    • Freeze-thaw cycle: Liquid N2 (1 min)

      
       37°C bath (1 min) 
      
      
      
      3 cycles.
  • Clarification:

    • Centrifuge at 15,000

      
       g for 10 minutes at 4°C.
      
    • Transfer supernatant to a new glass vial.

    • Optional: Dry under nitrogen flow and reconstitute in 50 µL mobile phase (60:40 ACN:Water) to concentrate 10x.

Phase C: LC-MS/MS Method (HILIC Separation)

Separating G6P from its isomer Fructose-6-Phosphate (F6P) and Glucose-1-Phosphate (G1P) is essential. Reverse Phase (C18) columns cannot retain these polar compounds.

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF. Column: ZIC-pHILIC (Polymeric bead) or Shodex HILICpak VT-50 2D. Column Temp: 45°C.

Mobile Phases:

  • A: 20 mM Ammonium Carbonate in Water (pH 9.0). Alkaline pH improves sugar phosphate ionization.

  • B: 100% Acetonitrile.

Gradient Table:

Time (min) % B (Organic) Flow Rate (mL/min) Event
0.0 80 0.3 Injection
2.0 80 0.3 Isocratic Hold
12.0 40 0.3 Gradient Elution
14.0 40 0.3 Wash
14.1 80 0.3 Re-equilibration

| 20.0 | 80 | 0.3 | End |

Mass Spectrometry Settings (Negative Mode ESI): Sugar phosphates ionize best in negative mode


.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
G6P (Unlabeled) 259.097.0 (

)
20Quant
G6P (Unlabeled) 259.079.0 (

)
35Qual
[6-13C]G6P 260.0 97.0 20Target
[6-13C]G6P 260.079.035Qual
ISTD (

-G6P)
265.097.020Norm

Technical Note: The transition to m/z 97 (phosphate group) is non-specific but high intensity. Specificity comes from the Retention Time (RT) .

  • G6P RT: ~9.2 min

  • F6P RT: ~9.8 min

  • G1P RT: ~10.5 min (RTs vary by column length; confirm with pure standards).

Data Analysis & Interpretation

Isotopologue Correction

Natural abundance of


 (1.1%) will contribute to the M+1 signal (m/z 260). You must correct for this to quantify the true tracer enrichment.


However, for precise flux analysis, use software like IsoCor or PoluX.
Calculating Fractional Enrichment


Interpretation Logic
ObservationBiological Implication
High [6-13C]G6P Robust Leloir pathway activity. Galactose is successfully converting to G6P.[1]
High [6-13C]G6P + High [6-13C]F6P G6P is progressing into glycolysis (GPI enzyme active).
High [6-13C]G6P + Low [6-13C]Pyruvate Blockage in lower glycolysis or diversion to Glycogen synthesis.
Detection of [1,6-13C]G6P Scrambling Warning: Indicates gluconeogenesis or triose cycling (recombination of labeled trioses).

Troubleshooting & QC

Self-Validating the System
  • Resolution Check: Inject a mix of G6P, F6P, and G1P standards. If peaks merge, lower the slope of the gradient (e.g., 80%

    
     60% B over 20 mins).
    
  • Recovery Check: Spike

    
    -G6P into a "blank" cell pellet before extraction. Recovery should be >80%.
    
  • Linearity: Standard curve from 0.1 µM to 100 µM.

    
     must be 
    
    
    
    .
Common Pitfalls
  • Isomer Co-elution: G6P and F6P are isomers.[3][4] If your column degrades, they co-elute. The m/z 260 signal will be a mix of [6-13C]G6P and [6-13C]F6P. Strictly monitor retention time.

  • In-Source Fragmentation: High desolvation temperatures can cause G6P to lose the phosphate group in the source, reducing sensitivity. Keep source temp

    
    .
    

Workflow Visualization

Workflow cluster_0 Cell Culture cluster_1 Sample Prep cluster_2 LC-MS Analysis Step1 Seed Cells (6-well plate) Step2 Switch Media [6-13C]Galactose (10mM) Step1->Step2 Step3 Incubate (1h - 24h) Step2->Step3 Step4 Quench Ice-cold Saline Wash Step3->Step4 Step5 Extract MeOH:H2O (-80°C) Step4->Step5 Step6 Centrifuge 15,000g / 10min Step5->Step6 Step7 HILIC Separation (ZIC-pHILIC) Step6->Step7 Step8 MS/MS Detection MRM 260->97 Step7->Step8

Figure 2: End-to-end workflow for [6-13C]Galactose tracing experiments.

References

  • Leloir Pathway & Galactose Metabolism

    • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB Journal.
  • HILIC Separation of Sugar Phosphates

    • Teleki, A., et al. (2015). Quantifying intracellular fluxes of the Leloir pathway in Saccharomyces cerevisiae. Metabolic Engineering.
  • LC-MS Method for Isomer Separation (G6P/F6P)

    • Shodex Application Note. Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILICpak VT-50 2D.
  • Metabolic Flux Analysis Guidelines

    • Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

Sources

Troubleshooting & Optimization

Technical Note: Stabilization and Spectral Optimization of [6-13Cgal]lactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Issue: You are observing spectral complexity or kinetic instability in your [6-13Cgal]lactose samples. While your isotopic label is on the Galactose C6 (non-reducing end), the Glucose C1 (reducing end) undergoes mutarotation—the interconversion between


 and 

anomers via an open-chain aldehyde intermediate.

The Impact on [6-13Cgal]lactose: Even though the label is distant from the anomeric center, the


 and 

glucose anomers create two distinct chemical environments for the entire molecule.
  • Spectral Splitting: You will likely observe two signals for the Gal-C6, corresponding to

    
    -lactose and 
    
    
    
    -lactose.
  • Kinetic Drift: If the sample is not at equilibrium, signal intensities will change during acquisition, causing artifacts in 2D spectra or errors in

    
     determination during protein titrations.
    

The Solution Strategy: Unless you chemically modify the sugar (e.g., methylation), you cannot "stop" mutarotation indefinitely in free lactose. You must either Accelerate to Equilibrium (for stable spectra) or Arrest Kinetics (for trapping a specific state).

The "Buffer Trap": A Critical Warning

Do NOT use Phosphate or Acetate buffers if your goal is to slow mutarotation.

Phosphate and acetate ions act as bifunctional acid-base catalysts that accelerate mutarotation by orders of magnitude.

  • Phosphate (50 mM, pH 7.0): Increases mutarotation rate by ~6-fold compared to water.[1][2]

  • Recommended Matrix: Pure

    
     or unbuffered water at pH 4.5 – 5.5 is the "kinetic trap" zone. If buffering is required for protein interaction, use Good's buffers (e.g., HEPES, MOPS) which have lower catalytic activity than phosphate.
    

Interactive Troubleshooting Guide

Module A: "My spectrum is drifting/changing over time."

Diagnosis: The sample was dissolved immediately before acquisition and is actively equilibrating. Fix: Pre-equilibration.

StepActionTechnical Rationale
1 Dissolve Dissolve [6-13Cgal]lactose in the target buffer/solvent.
2 Incubate Allow to sit at room temperature (25°C) for 3–4 hours .
3 Verify The ratio should stabilize at approx. 38%

: 62%

.
4 Acquire Run your NMR experiment. The two sets of peaks will now be stable.
Module B: "I need to study ONE anomer / I need to slow interconversion."

Diagnosis: You are likely doing a protein-ligand interaction study where the protein selects one anomer, or you are studying the kinetics of an enzyme (e.g., Galectin). Fix: Kinetic Arrest Protocol.

Protocol: The "Cold Acid" Trap

  • Temperature: Set probe temperature to 278 K (5°C) .

    • Why: Mutarotation has a high

      
       coefficient; lowering T slows the ring-opening significantly.
      
  • pH Control: Adjust sample pH to 4.5 .

    • Why: This is the pH minimum for glucose-based mutarotation. Rates increase sharply below pH 3 and above pH 6.

  • Solvent: Use

    
     with no buffer salts  if possible.
    
  • Rapid Dissolution:

    • Solid

      
      -lactose monohydrate (commercial form) is >95% 
      
      
      
      .
    • Dissolve immediately at 5°C and insert into the magnet.

    • Result: You will have a window of ~30-60 minutes where the

      
      -form dominates before significant 
      
      
      
      population appears.

Visualizing the Problem & Solution

Diagram 1: The Mutarotation Mechanism & Control Points

This diagram illustrates the pathway you are trying to control. Note that the "Open Chain" is the necessary intermediate for conversion.

Mutarotation Alpha α-Lactose (38% at Eq) Open Open Aldehyde Intermediate (Trace) Alpha->Open Ring Opening (Slow Step) Open->Alpha Beta β-Lactose (62% at Eq) Open->Beta Ring Closing Beta->Open Catalysis CATALYSTS (Avoid these): 1. Phosphate/Acetate Buffers 2. High Temp (>25°C) 3. pH > 7.0 or pH < 3.0 Catalysis->Open Accelerates

Caption: The interconversion of lactose anomers. The open-chain intermediate is the bottleneck. Phosphate and extreme pH catalyze the ring opening, destroying sample stability.

Diagram 2: Decision Tree for Sample Preparation

Workflow Start Start: [6-13Cgal]Lactose Sample Prep Q1 Is the separation of α/β signals interfering with analysis? Start->Q1 Branch1 YES (I need a single peak) Q1->Branch1 Branch2 NO (I just need stability) Q1->Branch2 Mod Can you chemically modify? Branch1->Mod Equil Pre-equilibrate sample (4h @ RT or 10min @ 60°C) Branch2->Equil YesMod Synthesize Methyl-Lactoside (Locks anomer permanently) Mod->YesMod Yes NoMod Use 'Cold Acid Trap' (Temp 5°C, pH 4.5) Rapid acquisition Mod->NoMod No Buffer Use Non-Catalytic Buffer (HEPES/MOPS/Water) Avoid Phosphate Equil->Buffer

Caption: Workflow for selecting the correct sample preparation method based on experimental needs.

Reference Data

Equilibrium Composition of Lactose (Aqueous, 25°C)
AnomerAbundance (%)StabilityNote

-Lactose
~38%LowerCommercial solid is usually

-monohydrate.

-Lactose
~62%HigherDominant form in solution.
Key Chemical Shifts (13C)

Note: Exact values depend on referencing (e.g., DSS) and temperature.

Carbon Position

-Anomer Shift (ppm)

-Anomer Shift (ppm)

(Split)
Glc-C1 (Reducing) 92.496.84.4 ppm (Large)
Gal-C1 (Linkage) 103.8103.8< 0.1 ppm (Negligible)
Gal-C6 (Label) 61.8 61.9 ~0.1 - 0.2 ppm

Technical Insight: The splitting at your label position (Gal-C6 ) is small because it is far from the mutarotation center (Glc-C1). If you see massive splitting or broadening at 62 ppm, ensure your magnet is shimmied correctly, as the two peaks may overlap, creating an illusion of a single broad peak.

References

  • Mutarotation Kinetics & pH Dependence

    • Ha, J. W., et al. (2022). Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy.
    • Key Finding: Phosphate ions (HPO4 2-)
  • Lactose Anomeric Equilibrium

    • Jawad, R., et al. (2024). Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography. Industrial & Engineering Chemistry Research.
    • Key Finding: Confirms the equilibrium ratio and the temperature dependence of the conversion r
  • NMR of Carbohydrates (General Shifts)

    • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-glucose and D-galactose.
    • Key Finding: Establishes the standard chemical shift differences between alpha and beta anomers for hexoses.

Sources

Technical Support Center: Optimizing Aqueous 13C-Lactose NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Analyzing


C-Lactose  (often used in metabolic flux analysis or pharmaceutical formulation) presents a unique "perfect storm" of NMR challenges. Unlike hydrophobic small molecules, lactose is highly polar, requiring aqueous solvents (

mixtures).

This guide addresses the critical friction point: The conflict between Water Suppression and the Lactose Anomeric Signal.

In aqueous solution, the water resonance (


 ppm) sits dangerously close to the lactose 

-anomeric proton (

ppm) and the

-anomeric proton (

ppm). Furthermore, the hydroxyl protons of lactose are in chemical exchange with bulk water.

If you use standard suppression (Presaturation), you will likely wipe out your signals of interest. This guide details the physics-based solutions to this problem.

Module 1: The "Disappearing Signal" Phenomenon

Q: I used standard Presaturation (zgpr / presat) to suppress water. The water peak is gone, but my lactose anomeric peaks have also vanished or lost 80% intensity. Why?

A: You are a victim of Saturation Transfer.

Standard presaturation works by applying a low-power RF field to the water frequency for several seconds. This equalizes the populations of the water spin states (


), effectively "erasing" the magnetization.

However, lactose contains exchangeable hydroxyl (-OH) protons. These protons physically swap places with water protons on a millisecond timescale.

  • You saturate the bulk water.

  • A "saturated" water proton swaps onto the lactose hydroxyl group.

  • Now, the lactose -OH is saturated (invisible).

  • Via NOE (Nuclear Overhauser Effect) or further exchange, this saturation spreads to the nearby ring protons (CH), specifically the anomeric proton.

The Result: You inadvertently suppress the very molecule you are trying to measure.

The Solution: Zero-Quantum Suppression (Excitation Sculpting)

You must switch to a method that suppresses water based on coherence selection , not saturation. The gold standard for carbohydrates is Excitation Sculpting (e.g., zgesgp on Bruker systems).

Module 2: Protocol for Excitation Sculpting

Objective: Suppress water by


 while retaining 100% of the lactose anomeric signal (even at 4.6 ppm).
The Mechanism

Excitation Sculpting uses a "Double Pulsed Field Gradient Spin Echo" (DPFGSE).[1] It effectively "sculpts" the excitation profile.

  • Hard Pulses: Excite everything.

  • Soft Pulses: Selectively flip the water back to the Z-axis (or leave it untouched while flipping everything else).

  • Gradients: Dephase any magnetization that was not "protected" by the soft pulses.

Step-by-Step Optimization Protocol
  • Preparation:

    • Ensure temperature is stable (fluctuations shift the water peak).

    • Lock:

      
       is recommended.[2] If using 
      
      
      
      , use a capillary insert with
      
      
      for lock.
    • Shim: Gradient shimming is critical. Poor shimming creates a "foot" on the water peak that no sequence can suppress.

  • Pulse Calibration (Critical Step):

    • Calibrate the hard

      
       pulse (
      
      
      
      ) exactly.
    • Calibrate the Soft

      
       Pulse  (usually a selective Sinc or Gaussian shape).
      
    • Tip: The soft pulse must be centered exactly on water (

      
       ppm).
      
  • Parameter Setup (Bruker nomenclature example):

    • Pulse Program: zgesgp (1D) or hsqcetgpsp (2D HSQC with sculpting).

    • O1P (Offset): Set exactly to the water resonance.

    • SPnam (Shape): Use Sinc1.1000 (Sinc pulse, 1000 points).

    • SP1 (Power): This determines the bandwidth. A 2ms Sinc pulse covers

      
       Hz.
      
      • Optimization: If the anomeric peak at 4.6 ppm is being cut off, increase the soft pulse length (e.g., from 2ms to 4ms). This makes the suppression "notch" narrower, sparing the nearby lactose signal.

  • Execution:

    • Run gs (Go Setup).

    • Adjust the phase of the soft pulse (PH_soft) if available, or fine-tune O1 until the residual water signal is minimized.

Module 3: Visualization of the Workflow

The following decision tree helps you select the correct suppression technique based on your specific lactose experiment.

WaterSuppressionLogic Start Start: 13C-Lactose Analysis DetectType Detection Mode? Start->DetectType Direct13C Direct 13C Detect (Decoupled 1H) DetectType->Direct13C Carbon Observe Indirect Indirect Detect (HSQC/HMBC/1H) DetectType->Indirect Proton Observe Heating Risk: Dielectric Heating from Decoupling Direct13C->Heating Exchange Are OH protons important? Indirect->Exchange Waltz Solution: Adiabatic Decoupling (GARP/WALTZ optimization) Heating->Waltz Presat Method: Presaturation (Simple, but risky) Exchange->Presat No (D2O solvent) Sculpt Method: Excitation Sculpting (DPFGSE) Exchange->Sculpt Yes (H2O solvent) WET Method: WET (If C13 satellites interfere) Exchange->WET Complex Solvent

Caption: Decision matrix for selecting water suppression techniques. Green nodes indicate the recommended pathway for high-sensitivity aqueous lactose analysis.

Module 4: Comparison of Techniques

Use this table to justify your experimental choice to your QA/QC department.

FeaturePresaturation (zgpr) Excitation Sculpting (zgesgp) WET (wet)
Mechanism RF Saturation (Population equalization)Gradient Echo / Coherence SelectionT1/B1 Selective Pulses
Effect on Lactose OH Destructive (Saturation Transfer)Preserved (Minimal exchange effect)Moderate Preservation
Anomeric Signal Attenuated via NOE/Exchange100% Intensity Retained Good, but phase can be tricky
Baseline Quality FlatExcellent (if delays optimized)Can be wavy
Setup Difficulty LowHigh (Requires precise pulse cal)Medium
Use Case Small hydrophobes in waterCarbohydrates / Proteins High-throughput screening

Module 5: Direct 13C Detection (The "Hot Probe" Issue)

Q: I am running a simple 1D experiment with proton decoupling. I don't need water suppression, but my probe tuning drifts, and the sample gets warm. Why?

A: You are heating the water with the Decoupler.

In a standard


 experiment, you continuously blast the proton channel with RF energy (decoupling) to remove CH splitting. In aqueous samples, water is a "lossy" dielectric. The high salt content (buffers) + water + continuous RF = Microwave Heating .

The Fix:

  • Use Adiabatic Decoupling: Switch from standard WALTZ-16 to adiabatic sequences like GARP-4 or CHIRP. These achieve decoupling with lower peak power.

  • Gated Decoupling: If you only need chemical shifts (and not NOE enhancement), use Inverse Gated Decoupling (zgig). This turns on the decoupler only during acquisition, reducing the duty cycle by ~90%.

  • Reduce Acquisition Time: Shorten your AQ (Acquisition time) and increase the relaxation delay (D1). This allows the sample to cool between scans.

References

  • Hwang, T. L., & Shaka, A. J. (1995).[3][4][5] Water Suppression that Works. Excitation Sculpting Using Arbitrary Wave-Forms and Pulsed-Field Gradients.[5] Journal of Magnetic Resonance, Series A, 112(2), 275-279.[4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 10: Solvent Suppression).

  • Parella, T. (1998). Improved sensitivity in gradient-selected 1D and 2D NMR experiments using the excitation sculpting principle. Journal of Biomolecular NMR, 11, 225–228.

  • Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors (STD-NMR and Water Suppression). Angewandte Chemie International Edition, 42(8), 864-890.

Sources

Technical Guide: Minimizing Isotopic Dilution in Galactose Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026


C-Galactose Tracing Efficiency

Executive Summary & Core Directive

In Metabolic Flux Analysis (MFA), the accuracy of calculated fluxes depends entirely on the integrity of the isotopic enrichment. When tracing galactose metabolism (primarily via the Leloir pathway), researchers frequently encounter isotopic dilution —the introduction of unlabeled carbon (


C) into the labeled pool. This dilution suppresses the Mass Isotopomer Distribution (MID) signal, leading to underestimated flux rates and wide confidence intervals.

This guide provides a technical framework to identify, quantify, and eliminate sources of isotopic dilution.[1] It moves beyond standard protocols to address the mechanistic causes of label loss, specifically focusing on the reversible nature of the UDP-hexose pool and competitive transport kinetics.

The Mechanics of Dilution: Pathway Analysis

To troubleshoot low enrichment, one must visualize where unlabeled carbon enters the system. In galactose metabolism, the critical node is the UDP-Hexose exchange , mediated by UDP-galactose 4-epimerase (GALE).

The Dilution Cascade

The diagram below illustrates the Leloir pathway and identifies the three primary points where


C (unlabeled carbon) infiltrates the 

C-labeled flux.

Leloir_Dilution_Pathway Gal_Ex 13C-Galactose (Extracellular) Gal_In Galactose (Intracellular) Gal_Ex->Gal_In GLUTs (Transport) Gal1P Galactose-1-P Gal_In->Gal1P GALK1 UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Reversible) G1P Glucose-1-P UDPGlc->G1P UGP2 G6P Glucose-6-P G1P->G6P PGM Glycogen Glycogen (Storage) Serum_Glc Serum Glucose (Unlabeled) Serum_Glc->G1P Glycolytic Flux Endo_Glycogen Glycogenolysis (Unlabeled Source) Endo_Glycogen->G1P Glycogen Phosphorylase Media_Glc Media Glucose (Competitor) Media_Glc->Gal_In Competition (Inhibits Uptake)

Figure 1: Leloir Pathway Dilution Map. The yellow arrow indicates the GALE epimerase reaction, a rapid equilibrium point where labeled UDP-Gal mixes with unlabeled UDP-Glc. Red nodes indicate sources of


C dilution.

Experimental Design & Media Formulation

The most common error in galactose MFA is the use of standard media formulations that contain hidden sources of unlabeled glucose. Because glucose has a significantly higher affinity for GLUT transporters than galactose, even trace amounts of glucose will competitively inhibit galactose uptake and dilute the intracellular pool.

Troubleshooting Media Components
ComponentPotential IssueTechnical Solution
FBS (Fetal Bovine Serum) Contains ~10 mM unlabeled glucose and endogenous galactose.[1]Mandatory: Use Dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa to remove small molecules while retaining growth factors.[1]
Base Media (DMEM/RPMI) "Sugar-free" bases may still contain pyruvate or glutamine that feeds into the TCA cycle, diluting downstream metabolites.Use custom formulations. If tracing glycolysis, ensure the base is truly glucose-free.[1] If tracing TCA, account for glutamine anaplerosis.[1]
Glucose (Unlabeled) Inhibits Gal uptake; dilutes UDP-Glc pool.[1]Adaptation: Slowly wean cells to 100% Galactose or maintain a strict labeled-Glucose/labeled-Galactose ratio.
Glycogen Stores Pre-existing glycogen releases

C-G1P.[1]
Washout: Perform a 1-hour pre-incubation with glucose-free media to deplete labile glycogen stores before adding the tracer.[1]
Protocol: Zero-Background Media Preparation

Objective: To create a culture environment where >95% of glycolytic carbon is derived from the exogenous tracer.

  • Dialysis of Serum:

    • Purchase commercial Dialyzed FBS (dFBS) or dialyze standard FBS against 4L of sterile PBS at 4°C for 24 hours (change buffer 3 times) using 10kDa MWCO cassettes.[1]

    • Why: Removes ~100% of glucose (MW ~180 Da) and galactose.[1]

  • Base Media Reconstitution:

    • Start with powdered DMEM/RPMI lacking glucose, glutamine, and phenol red.[1]

    • Reconstitute in 18 MΩ water.

    • Supplement with labeled tracer (e.g., [1,2-

      
      C
      
      
      
      ]-Galactose) at physiological concentration (5-10 mM).[1]
  • The "Washout" Step (Critical):

    • Aspirate growth media.[1][2]

    • Wash cells 2x with warm PBS.[1]

    • Add warm, tracer-free, glucose-free media for 30-60 minutes.

    • Causality: This forces the cell to consume intracellular unlabeled intermediates (G6P, F1,6BP) and mobilize glycogen, "emptying" the metabolic pipes before the label is introduced.

  • Tracer Addition:

    • Replace washout media with the

      
      C-Galactose media prepared in Step 2.[1]
      

Technical FAQs & Troubleshooting

Q1: Why is my UDP-Galactose enrichment lower than my extracellular Galactose enrichment?

Diagnosis: This is the "GALE Exchange Effect."[1] Explanation: The enzyme UDP-galactose 4-epimerase (GALE) rapidly interconverts UDP-Galactose and UDP-Glucose.[1] Even if you provide 100% labeled Galactose, the UDP-Glucose pool is often fed by glycogen breakdown (via G1P) or gluconeogenesis. Solution:

  • Check the enrichment of UDP-Glucose.[1] If UDP-Glc enrichment is low, it is dragging down the UDP-Gal enrichment via equilibration.[1]

  • Correction: You cannot physically stop this. You must account for it mathematically by modeling the UDP-hexose pool as a single equilibrating block or by measuring the G1P enrichment directly to determine the dilution factor.

Q2: Can I use standard FBS if I just add more tracer?

Answer: No. Reasoning: Standard FBS contains roughly 1-2 g/L (5-10 mM) glucose.[1] If you add 10 mM


C-Galactose, the effective ratio of Glucose:Galactose is 1:1. Since GLUT1 transport kinetics favor glucose by a factor of ~10x, your cells will primarily consume the unlabeled glucose from the serum, resulting in <10% enrichment of intracellular metabolites.
Q3: How do I correct for Natural Abundance (NA)?

Context: All organic molecules contain ~1.1%


C naturally.[1]
Procedure: 
  • Run an unlabeled control sample (cells grown in standard media) on the Mass Spec.[1]

  • Use this to establish the baseline M+1, M+2 distributions caused by natural isotopes.[1]

  • Use a correction matrix algorithm (available in software like IsoCor or INCA) to subtract this natural "noise" from your experimental samples.[1]

  • Note: High-resolution MS (Orbitrap) separates neutron mass defects, often reducing the need for complex NA correction compared to low-res GC-MS.[1]

Decision Logic for Tracer Selection

Selecting the correct isotopomer is crucial for avoiding "spectral overlap" where dilution masks the signal.

Tracer_Decision_Tree Start Select Tracer Goal Goal1 Flux through Leloir vs. Glycolysis? Start->Goal1 Goal2 TCA Cycle Entry? Start->Goal2 Choice1 [1-13C]-Galactose Goal1->Choice1 Specific tracing Choice2 [U-13C]-Galactose Goal1->Choice2 Total carbon flow Goal2->Choice2 Max signal strength Result1 M+1 Lactate (Glycolysis) M+0 CO2 (Pentose Phosphate) Choice1->Result1 Result2 M+3 Lactate Clear Mass Shift Choice2->Result2

Figure 2: Tracer Selection Logic. [U-13C]-Galactose is generally preferred for dilution troubleshooting because it produces heavier mass isotopomers (M+3, M+6), which are easier to distinguish from natural abundance background noise than the M+1 signal from [1-13C] tracers.

References

  • Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. Link

  • Buescher, J. M., et al. (2015).[1] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Holden, H. M., et al. (2003).[1] The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose.[3] Journal of Biological Chemistry. Link

  • Metallo, C. M., et al. (2009).[1] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.[1] Link

  • Wals, P. A., et al. (1991).[1] Determination of pathways of glycogen synthesis and the dilution of the three-carbon pool with [U-13C]glucose. Proceedings of the National Academy of Sciences. Link

Sources

troubleshooting low enrichment levels in 13C-lactose metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C-Lactose Metabolite Tracing Subject: Troubleshooting Low Enrichment Levels (M+n Isotopologues) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Metabolomics Division

Introduction: The "Silent Signal" Protocol

If you are seeing low enrichment (low fractional labeling) in your 13C-lactose experiments, you are likely facing one of three bottlenecks: biological inaccessibility , metabolic dilution , or analytical masking . Unlike 13C-glucose, which is universally transported, lactose requires specific enzymatic machinery often absent in standard mammalian cell lines.

This guide abandons generic advice. We will isolate the root cause by tracing the carbon from the media to the mass spectrometer.

Phase 1: Biological Feasibility (The Input Problem)

Q: I am feeding 13C-Lactose to HeLa/HEK293 cells but see zero incorporation. Is my tracer bad?

A: The tracer is likely fine; your cells are starving. This is the most common failure mode. 13C-Lactose is a disaccharide (Glucose-Galactose).[1]

  • Mammalian Barrier: Most mammalian cells (e.g., HeLa, CHO, HEK) do not express the specific transporters (like SGLT1) or the brush-border enzyme Lactase-Phlorizin Hydrolase (LPH) required to cleave or transport whole lactose.

  • The Mechanism: In vivo, lactose is hydrolyzed in the intestine. In vitro, without exogenous lactase or specific transporter expression, the 13C-lactose remains extracellular.

  • The Fix:

    • For Mammalian Cells: You must add exogenous Lactase to the media to cleave the 13C-lactose into 13C-glucose and 13C-galactose, which the cells can then transport via GLUT1/GLUT2.

    • For Microbial Work: Ensure your strain expresses LacY (Lactose Permease). If using E. coli grown in high glucose, catabolite repression (cAMP-CRP) may inhibit lac operon expression, preventing lactose uptake.

Q: How do I force uptake in microbial systems?

A: Use "Media Windowing." If unlabeled carbon sources are present, cells will ignore the lactose.

  • Protocol: Cultivate cells in minimal media. Remove unlabeled glucose 2 hours prior to 13C-lactose addition (starvation phase) to upregulate LacY/transport machinery.

Phase 2: Metabolic Routing (The Processing Problem)

Q: I see uptake, but downstream TCA cycle intermediates (Citrate, Succinate) have <5% enrichment. Why?

A: You are fighting the "Dilution Effect" and the Leloir Bottleneck. Once 13C-lactose enters (or is cleaved), the galactose moiety must pass through the Leloir Pathway to enter glycolysis.

  • The Leloir Bottleneck: Galactose metabolism is significantly slower than glucose metabolism. If you provide a 50:50 mix of 13C-lactose cleavage products, the cells may preferentially burn the glucose and store the galactose, delaying TCA enrichment.

  • Metabolic Dilution: If your cells have high glycogen stores or are grown in media with high glutamine (anaplerosis), unlabelled carbon will flood the TCA cycle, diluting your 13C signal below the detection limit.

Visualizing the Pathway Flow

LeloirPathway cluster_0 Leloir Pathway (Rate Limiting) Lactose 13C-Lactose (Extracellular) Glc 13C-Glucose Lactose->Glc Hydrolysis (Lactase) Gal 13C-Galactose Lactose->Gal Hydrolysis (Lactase) Glc6P Glucose-6-P (Glycolysis Entry) Glc->Glc6P Hexokinase Gal1P Galactose-1-P Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) Glc1P Glucose-1-P UDPGlc->Glc1P GALT Glc1P->Glc6P Phosphoglucomutase Pyruvate Pyruvate Glc6P->Pyruvate Glycolysis TCA TCA Cycle (Citrate/Malate) Pyruvate->TCA PDH

Caption: The conversion of Lactose to TCA intermediates via the Leloir Pathway. Note that Galactose entry is often rate-limiting compared to direct Glucose entry.

Phase 3: Analytical Precision (The Readout Problem)

Q: My M+1 and M+2 signals are there, but the software flags them as "Natural Abundance." How do I fix this?

A: You must correct for the 1.1% Carbon-13 background. Carbon has a natural 13C abundance of ~1.1%.[2] A molecule with 6 carbons (like Glucose) has a ~6.6% chance of containing naturally occurring 13C, creating a "fake" M+1 signal.

  • The Rule: If your experimental enrichment is < 5%, it is statistically dangerous to interpret it without rigorous correction algorithms.

  • The Solution: Use tools like IsoCor or IsoCorrectoR [1].[3] Do not rely on raw peak areas.

Q: My metabolites seem to disappear during extraction. Am I quenching wrong?

A: Lactose metabolites (sugar phosphates) are extremely sensitive to enzymatic turnover. If you wash cells with warm PBS, metabolism continues for seconds, altering the isotopic pattern (scrambling).

Table 1: Optimized Quenching Protocols for 13C-Lactose Tracing

ParameterStandard Protocol (Avoid)High-Fidelity Protocol (Recommended) Why?
Quenching Temp 0°C (Ice Bath)-40°C to -80°C Enzymes like Pyruvate Kinase are active at 0°C. Deep cold stops them instantly [2].
Solvent 100% Methanol40:40:20 (ACN:MeOH:H2O) Pure MeOH can precipitate proteins too fast, trapping metabolites. The mix improves recovery of polar sugar phosphates [3].
Washing PBS WashNo Wash (or Rapid Dip) Washing causes leakage of intracellular metabolites. Use direct quenching and normalize to protein content later.

Troubleshooting Workflow

Use this logic gate to diagnose your low enrichment.

Troubleshooting Start Problem: Low 13C Enrichment CellType Is the system Mammalian or Microbial? Start->CellType MamCheck Mammalian: Do cells express LPH/SGLT1? CellType->MamCheck Mammalian MicCheck Microbial: Is Glucose present? CellType->MicCheck Microbial AddLactase Action: Add Exogenous Lactase or Switch to 13C-Galactose MamCheck->AddLactase No (Most Lines) Analyze Biology is fine. Check Analysis. MamCheck->Analyze Yes (Intestinal Cells) CCR Issue: Catabolite Repression (CCR). LacY is inhibited. MicCheck->CCR Yes MicCheck->Analyze No RemoveGlc Action: Starve cells of Glucose 2hrs before labeling CCR->RemoveGlc Dilution Check: Is Glutamine/Unlabeled Carbon diluting the pool? Analyze->Dilution Correction Action: Apply Natural Abundance Correction (IsoCor) Dilution->Correction

Caption: Logic flow for diagnosing the root cause of low 13C enrichment.

References

  • IsoCorrectoR: Natural Isotope Abundance Correction. Source: Heinrich, P. et al. (2018). Scientific Reports. URL:[Link]

  • Optimized Quenching for Metabolomics. Source: Lu, W. et al. (2017). Nature Protocols. URL:[Link]

  • Lactose Permease (LacY) Mechanism & Structure. Source: Guan, L. & Kaback, H.R. (2006). Annual Review of Biophysics. URL:[Link]

  • The Leloir Pathway and Galactose Metabolism. Source: Frey, P.A. (1996). FASEB Journal. URL:[Link]

Sources

controlling anomeric equilibrium of lactose in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Senior Application Specialist Subject: Controlling Anomeric Equilibrium of Lactose in Aqueous Solution

🟢 Welcome to the Control Center

You are likely here because your lactose behavior is inconsistent. Perhaps your solubility data is non-linear, your HPLC shows "ghost" peaks, or your crystallization yield is inexplicably low.

The Root Cause: Lactose is not a static molecule.[1][2] In aqueous solution, it is a dynamic shapeshifter. It exists as two distinct isomers—


-lactose and 

-lactose—that constantly interconvert (mutarotate) via an open-chain aldehyde intermediate.[1]
  • 
    -Lactose:  Lower solubility, crystallizes as a stable monohydrate.[3]
    
  • 
    -Lactose:  Higher solubility, sweeter, generally anhydrous.
    

Your process success depends on controlling the rate (


) and the position  (

) of this equilibrium.

📊 Module 1: Diagnostic & Measurement

How do I know what I have?

FAQ: Why does my HPLC chromatogram show split peaks?

Diagnosis: You are likely separating the anomers during the run. Unlike sucrose, lactose anomers have distinct physical properties. If your column (often Amine-based or HILIC) interacts differently with the axial vs. equatorial hydroxyl group at C1, you will see two peaks.

The Fix: You must decide if you want to see them or merge them.

  • To Merge: Use a high-pH mobile phase (if column permits) or higher temperature (

    
    C) to speed up mutarotation so it averages out during the run.
    
  • To Quantify Ratio: You must "freeze" the equilibrium immediately upon sampling.

Protocol: "Quench-and-Measure" for Anomeric Ratio

Use this protocol to determine the exact


 ratio at a specific time point in your process.

Principle: Mutarotation kinetics are temperature and solvent-dependent.[1][3][4][5][6] Drastically lowering temperature and water activity halts the interconversion.

  • Preparation: Pre-chill a solvent mixture of 50% Acetonitrile / 50% Water to

    
    C.
    
  • Sampling: Take your process sample (e.g., from a crystallizer).

  • Quench: Immediately dilute the sample 1:10 into the cold acetonitrile mixture.

    • Why? The organic solvent disrupts the water-mediated proton transfer required for ring opening, and the cold temperature slows the kinetics to near zero.

  • Analysis: Inject immediately onto an amide-functionalized HPLC column (e.g., TSKgel Amide-80) kept at

    
    C or lower.
    

⚙️ Module 2: Process Control (The "Knobs")

How do I shift the equilibrium?

FAQ: How do I maximize solubility?

Strategy: You need to favor the


-anomer or accelerate the transition to it.
When you dump 

-lactose monohydrate into water, it dissolves only to its intrinsic solubility (~7g/100mL at 20°C). However, as

converts to

, the solution becomes "undersaturated" with respect to

, allowing more solid to dissolve.

The Lever: Temperature and pH.[1][2][3][7]

Data Table: Mutarotation Kinetics

Approximate values for aqueous solution.

ParameterConditionEffect on Rate (

)
Effect on Equilibrium (

)
Temperature 20°CBaseline (Slow)~1.6 (62%

)
Temperature 70°CVery Fast (>50x faster)~1.4 (58%

)
pH 3.0 - 5.0Minimum (Most Stable) Negligible change
pH < 2.0Fast (Acid Catalysis)Negligible change
pH > 8.0Extremely Fast (Base Catalysis)Negligible change

Critical Insight: Temperature shifts the equilibrium ratio only slightly, but it changes the speed of reaching that equilibrium by orders of magnitude.

Visualizing the Mechanism

The following diagram illustrates the "Open Chain" bottleneck that dictates the speed of conversion.

Mutarotation Alpha α-Lactose (Pyranose Ring) Open Open Chain (Free Aldehyde) Alpha->Open Ring Opening (Slow Step) Open->Alpha Beta β-Lactose (Pyranose Ring) Open->Beta Ring Closing Beta->Open Catalyst Catalysts: OH⁻, H⁺, Heat Catalyst->Open Stabilizes Intermediate

Figure 1: The mutarotation mechanism. The reaction must pass through the high-energy open-chain aldehyde form. Acids and bases catalyze this by protonating/deprotonating the ring oxygen.

⚠️ Module 3: Troubleshooting Crystallization

Why is my yield low or my product caking?

FAQ: The "Alpha-Crash" Phenomenon

Scenario: You are cooling a lactose syrup. You expect crystals. You get a little, but the yield is 40% lower than calculated. Cause: Mutarotation Lag. As


-lactose crystallizes out, the solution becomes depleted of 

. The

-lactose must convert back to

to continue feeding the crystal growth. If your cooling rate is faster than the mutarotation rate, the system "stalls." You are left with a supersaturated solution of

-lactose that refuses to crystallize because it cannot convert to

fast enough.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Crystallization Yield CheckTemp Check Cooling Rate Start->CheckTemp FastCool Cooling was rapid (>10°C/hour) CheckTemp->FastCool SlowCool Cooling was slow CheckTemp->SlowCool MutarotationLag Diagnosis: Mutarotation Lag FastCool->MutarotationLag β cannot convert to α fast enough SolubilityIssue Diagnosis: Solubility/Impurity SlowCool->SolubilityIssue Action1 Action: Add Seed Crystals & Hold at 30-40°C MutarotationLag->Action1 Action2 Action: Check Impurities (Riboflavin/Salts inhibit growth) SolubilityIssue->Action2

Figure 2: Decision tree for diagnosing low yield in lactose crystallization batches.

Protocol: High-Yield Crystallization (The "Equilibrium Pull")
  • Concentrate to supersaturation at high temp (

    
    C).
    
  • Cool slowly to nucleation temperature.

  • Seed with fine

    
    -lactose monohydrate.
    
  • Agitate continuously.

  • Critical Step: Do not crash cool. Maintain a "digestion" period at moderate temperature (

    
    C) for several hours. This gives the 
    
    
    
    -lactose time to mutarotate into
    
    
    -lactose, which then precipitates onto your seeds.

📚 References

  • Listiohadi, Y., et al. (2005). "Controlling the Anomeric Equilibrium of Lactose." Journal of Dairy Science. (Establishes the fundamental kinetics of mutarotation in dairy systems).

  • United States Pharmacopeia (USP). "Lactose Monohydrate Monograph." (Defines the standard optical rotation limits:

    
     to 
    
    
    
    calculated on an anhydrous basis).
  • Gabbanini, S., et al. (2010).[8] "Anomeric discrimination and rapid analysis of underivatized lactose... by U-HPLC-ESI-MS/MS." Journal of Mass Spectrometry. (Provides the basis for the HPLC separation protocols).

  • Jawad, F., et al. (2012). "Kinetics and Thermodynamics of Lactose Mutarotation." Industrial & Engineering Chemistry Research. (Source for Arrhenius parameters and temperature dependence).

Sources

Technical Support Center: Natural Abundance Correction in 13C Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Correcting for Natural Abundance 13C Background Ticket ID: NAC-13C-GUIDE-001

Executive Summary & Conceptual Framework

Welcome to the Stable Isotope Technical Support Center. You are likely here because your mass isotopomer distribution (MID) data looks skewed, or you are seeing impossible "negative" enrichment values.

In stable isotope tracing (e.g., 13C-glucose metabolic flux analysis), the mass spectrometer detects all isotopes, not just the ones you added. Carbon-13 occurs naturally at an abundance of


. This creates a "background noise" that shifts your data to higher mass isotopomers (

) even in the absence of a tracer.

The Core Problem: The measured intensity (


) is a convolution of your metabolic label (

) and the natural isotopic background (

). To get the true metabolic flux, we must mathematically "deconvolute" this signal.
The Correction Workflow (Visualization)

The following diagram illustrates the linear algebra transformation required to purify your data.

G Figure 1: The Linear Algebra of Natural Abundance Correction. We solve Ax=b for x. Raw Raw MS Intensities (Measured Vector b) Solver Matrix Inversion (x = A⁻¹b) Raw->Solver Input (b) Formula Chemical Formula (Metabolite + Derivatization) Matrix Correction Matrix (A) (Theoretical Natural Abundance) Formula->Matrix Defines Matrix->Solver Invert & Multiply Result Corrected Enrichment (Vector x) Solver->Result Output

Experimental Protocols: The "Self-Validating" Baseline

You cannot correct data accurately if your baseline assumptions are wrong. The most common cause of correction failure is an incorrect Unlabeled Control .

Protocol: Establishing the Unlabeled Baseline ( )

Objective: Generate an empirical dataset to validate the theoretical natural abundance matrix.

  • Sample Preparation:

    • Prepare a biological sample identical to your experimental condition but use unlabeled glucose (or relevant substrate).

    • Critical: If using GC-MS, use the exact same derivatization batch. Silylation reagents (TBDMS, MSTFA) contain carbon and silicon isotopes that contribute massively to the background.

  • Acquisition:

    • Inject the unlabeled control before and after your labeled block to monitor instrument drift.

    • Target intensity:

      
       counts (avoid detector saturation, which skews isotope ratios).
      
  • Validation (The "Self-Check"):

    • Calculate the theoretical MID for your metabolite (including derivative groups) using the standard abundances:

      • 
        : 98.93% | 
        
        
        
        : 1.07%[1]
      • 
        : 92.2% | 
        
        
        
        : 4.7% |
        
        
        : 3.1% (Crucial for GC-MS)
    • Pass Criteria: The measured

      
       of your unlabeled control should match the theoretical 
      
      
      
      within
      
      
      .
    • Fail Action: If they do not match, check for proton loss (common in GC-MS fragmentation) or peak integration errors (co-eluting contaminants).

Troubleshooting Guide: Diagnostics & Repair

Symptom A: Negative Fractional Enrichments

Description: After correction, some isotopologues (e.g.,


) show values like 

or

. Diagnosis: The algorithm "subtracted" more natural abundance than was actually present.
Root CauseMechanismFix
Wrong Chemical Formula You defined the metabolite as Lactate (

) but measured Lactate-TBDMS (

). The algorithm corrected for 15 carbons of background instead of 3.
Update the formula in your software to include the derivatization tag atoms.
Tracer Impurity The tracer was 99% pure, but you assumed 100%. The "impurity" (unlabeled tracer) is being mathematically forced into the background subtraction.Input the specific purity (e.g., 99.2%) from the manufacturer's Certificate of Analysis.
Over-fitting Noise Low signal-to-noise ratio in high mass isotopomers (

) results in noise being treated as signal.
Set a threshold: If raw intensity <

counts, set enrichment to 0 before correction.
Symptom B: The "M+0 Dominance" Error

Description: In a fully labeled sample (e.g., U-13C Glucose for 24 hours), you still see a massive


 peak after correction.
Diagnosis:  Contamination or Dilution.
  • Scenario 1 (Contamination): An unlabeled contaminant with the same m/z is co-eluting.

    • Test: Check the peak shape. Is it wider than the standard?

  • Scenario 2 (Atmospheric CO2): In bioreactors, atmospheric

    
     (1.1% 13C) can dilute the label if bicarbonate buffering is used.
    
    • Fix: This is a biological reality, not a correction error. Report the dilution factor.

Symptom C: Inconsistent Replicates

Description: Replicates of the same sample yield widely different corrected MIDs. Diagnosis: Detector Saturation.

  • Mechanism: Mass spectrometers (especially TOF and Orbitrap) have a linear dynamic range. If

    
     saturates the detector, its relative ratio to 
    
    
    
    drops artificially.
  • Fix: Dilute samples and re-run. Ensure the base peak is below

    
     intensity (instrument dependent).
    

Decision Logic: Selecting the Right Correction Method

Not all algorithms are equal.[2] Use this logic flow to determine the correct mathematical approach for your experiment.

DecisionTree Figure 2: Algorithm Selection Logic. High-resolution data requires algorithms that can distinguish 13C from 15N/2H mass defects. Start Select Correction Method Res Resolution Type? Start->Res LowRes Low Res (Unit Mass) (Quadrupole/GC-MS) Res->LowRes HighRes High Res (FT-ICR/Orbitrap) Res->HighRes Matrix Matrix Inversion Method (Moseley et al.) LowRes->Matrix Standard IsoCor Isotope Cluster Correction (IsoCor/Millard et al.) HighRes->IsoCor Resolves Neutron Shift Purity Tracer < 99.5% Pure? Matrix->Purity PureCorrect Must include Impurity Vector Purity->PureCorrect Yes

Frequently Asked Questions (FAQ)

Q: Can I manually correct for natural abundance in Excel? A: For simple molecules (


), yes, using basic subtraction. However, for larger molecules or derivatized GC-MS data, no . The binomial expansion becomes a complex matrix (

or larger). Manual calculation is prone to "cascading errors" where an error in

propagates to

. Use validated software like IsoCor or IsoCorrectoR.

Q: My GC-MS data shows a "skewed" distribution even in unlabeled samples. Why? A: This is likely the Silicon Effect . Silicon has significant natural isotopes (


).[3] If your metabolite has 3 TBDMS groups, you have 6 Silicon atoms. The probability of having at least one heavy Silicon is high, shifting the base peak. Ensure your correction matrix includes the specific isotopic vector for Silicon, not just Carbon.

Q: How do I handle "Proton Loss" ([M-H]+) in correction? A: In Electron Impact (EI) ionization, molecules often lose a proton. This overlaps


 with 

.
  • Solution: You must determine the "Proton Loss Fraction" (

    
    ) from your unlabeled standard. Modern algorithms (like in El-MAVEN or IsoCor) allow you to input 
    
    
    
    to adjust the theoretical distribution matrix before inversion.

References

  • Moseley, H. N. (2010).[4] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139.[4] Link

  • Millard, P., et al. (2012).[5][6] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.[5][6] Link

  • Heinrich, P., et al. (2018).[3] IsoCorrectoR: A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in Stable Isotope Labeling Experiments.[7] Scientific Reports, 8, 17910. Link

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. Link

  • Midani, F. S., et al. (2017).[1] Task-specific algorithms for the correction of natural isotope abundance in stable isotope tracer data. Metabolomics, 13, 119. Link

Sources

Technical Support Center: Long-Term Storage and Stability of [6-13Cgal]lactose Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-GAL-13C-001

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing [6-13Cgal]lactose monohydrate. The long-term stability of isotopically labeled compounds is critical for the validity and reproducibility of experimental results. This document provides a comprehensive overview of best practices for storage, handling, and stability assessment of this compound, presented in a question-and-answer format to directly address potential user queries and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The primary factors are temperature, humidity, and light exposure. As with standard lactose monohydrate, elevated temperatures can lead to dehydration of the crystal lattice and may trigger degradation pathways.[1][2][3][4] High relative humidity (RH) is particularly detrimental, as moisture sorption can lead to caking, chemical degradation, and potential microbial growth.[5][6] Exposure to light, especially UV light, should also be minimized as it can provide the energy to initiate chemical reactions. For isotopically labeled compounds, radiolytic decomposition is a potential concern, although less pronounced for stable isotopes like 13C compared to radioisotopes.[7]

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a controlled environment. Recommended storage temperatures are typically between 15°C and 25°C.[8][9] Some suppliers may recommend refrigerated (2-8°C) or frozen (≤-20°C) conditions, which can further slow degradation pathways.[10][11] It is crucial to store the compound in a desiccated environment to minimize moisture uptake.

Q3: How does the 13C isotopic label affect the stability of the molecule compared to unlabeled lactose monohydrate?

A3: The 13C stable isotope label at the 6-position of the galactose moiety does not significantly alter the chemical reactivity or inherent stability of the lactose molecule under typical storage conditions. The primary degradation pathways, such as hydrolysis, epimerization, and the Maillard reaction, will be fundamentally the same as for unlabeled lactose monohydrate. The key difference in handling isotopically labeled compounds is the critical need to maintain isotopic purity and prevent any degradation that could compromise the intended use as a tracer or internal standard.[11][12]

Q4: What is the expected shelf-life of this compound?

A4: When stored under ideal conditions (cool, dry, dark), solid crystalline this compound is a highly stable compound with a shelf-life of several years.[13][14] However, the effective shelf-life is dependent on storage conditions and handling. We recommend re-analyzing the material's purity after long-term storage, especially if it has been exposed to suboptimal conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Discoloration (Yellowing or Browning) of the Powder

Q: My white this compound powder has developed a yellowish or brownish tint over time. What is the cause and is the material still usable?

A: This discoloration is a classic indicator of the Maillard reaction, a non-enzymatic browning process.[15]

  • Causality: The Maillard reaction occurs between a reducing sugar (like lactose) and an amino acid or protein.[16][17] This reaction is accelerated by elevated temperature and humidity. Even trace amounts of amino-containing impurities in the product or from the environment can initiate this process over time. While lactose itself is relatively stable, this reaction is a common degradation pathway for sugars.[16]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the storage temperature and humidity have been within the recommended range. Check for any breaches in the container seal.

    • Chemical Purity Analysis: The discoloration indicates chemical degradation. The material's purity should be re-assessed using a quantitative method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Mass Spectrometry) to determine the percentage of intact this compound.[18][19]

    • Usability: For applications requiring high purity, such as use as an analytical standard, the discolored material is likely unsuitable. For other applications, the level of degradation must be quantified to determine if it falls within an acceptable range for the intended experiment.

Issue 2: Caking or Clumping of the Powder

Q: The free-flowing powder has become caked and difficult to handle. What happened and how can I prevent this?

A: Caking is a result of moisture sorption.

  • Causality: Lactose monohydrate, while not excessively hygroscopic, can absorb moisture from the atmosphere, especially at high relative humidity.[5][6][20] This moisture can dissolve the surface of the crystals, and upon slight drying, the dissolved lactose acts as a glue, forming solid bridges between particles, leading to caking.

  • Troubleshooting Steps:

    • Improve Storage Environment: Immediately transfer the material to a desiccator containing a suitable drying agent (e.g., silica gel) to remove excess moisture. For future storage, always use airtight containers and consider storing within a desiccator or a controlled low-humidity environment.

    • Gentle De-agglomeration: If the caking is not severe, it may be possible to gently break up the clumps with a sterile spatula. Avoid vigorous grinding, as this can alter the physical properties of the crystals.

    • Water Content Analysis: The water content should be measured using Karl Fischer titration to determine if it still meets the specification for a monohydrate (approximately 5% w/w).[20][21] An increase in water content suggests significant moisture sorption.

Issue 3: Inconsistent Analytical Results or Appearance of New Peaks in Chromatograms

Q: I am observing unexpected peaks in my HPLC or GC-MS analysis of a stored sample of this compound. What could be the cause?

A: The appearance of new peaks strongly suggests chemical degradation. The identity of the new peaks can provide clues to the degradation pathway.

  • Causality and Potential Degradants:

    • Hydrolysis: Lactose can hydrolyze into its constituent monosaccharides, 13C-labeled galactose and glucose.[22][23][24] This is more likely to occur in the presence of moisture and acidic or basic conditions.

    • Epimerization (Anomerization): α-lactose monohydrate can convert to its β-anomer, a process known as mutarotation in solution but which can also occur in the solid state under heat and humidity stress.[2][3][25][26] While this may not always be resolved as a separate peak depending on the chromatographic method, it can lead to changes in peak shape or retention time.

    • Maillard Reaction Products: As discussed in Issue 1, various intermediate and advanced glycation end-products can be formed.[16][27]

  • Troubleshooting Workflow:

    G start Inconsistent Analytical Results (New Peaks) check_storage Review Storage and Handling Records start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok analyze_impurities Identify Impurity Peaks (e.g., via MS) impurity_id Impurity Identity? analyze_impurities->impurity_id storage_ok->analyze_impurities Yes storage_ok->analyze_impurities No (Address Storage Issues) hydrolysis Probable Cause: Hydrolysis impurity_id->hydrolysis Glucose/ Galactose maillard Probable Cause: Maillard Reaction impurity_id->maillard Browning Products epimerization Probable Cause: Epimerization impurity_id->epimerization Isomeric Species retest Re-test Purity and Water Content hydrolysis->retest maillard->retest epimerization->retest discard Discard Lot if Purity is Out of Specification retest->discard

    Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Container: Use a clean, dry, amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.

  • Environment: Place the sealed vial inside a secondary container, such as a heat-sealable foil bag, along with a small desiccant packet.

  • Location: Store the package in a controlled environment at 15-25°C. For enhanced stability over multiple years, storage at 2-8°C is recommended. If storing at reduced temperatures, allow the container to equilibrate to room temperature for at least 2 hours before opening to prevent condensation.

  • Inert Atmosphere: For maximum protection, especially for primary standards, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Protocol 2: Stability Assessment by HPLC-RI

This protocol provides a general method for assessing the chemical purity of this compound.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase to create a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Prepare a sample solution of the stored material at a concentration similar to the primary standard.

  • HPLC Conditions:

    • Column: Amino-propyl or amide-based column suitable for carbohydrate analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index (RI) detector maintained at a stable temperature.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and sample. Calculate the purity of the sample by comparing the peak area of the main lactose peak to the total peak area (area percent method) or against the calibration curve generated from the standards.

Degradation Pathways Overview

G cluster_degradation Degradation Products Lactose This compound (α-anomer) Heat_Humidity Heat / Humidity Lactose->Heat_Humidity Amino_Acids Amino Acids Lactose->Amino_Acids Beta_Lactose β-Lactose (Epimerization) Heat_Humidity->Beta_Lactose Epimerization Hydrolysis_Products [6-13C]Galactose + Glucose (Hydrolysis) Heat_Humidity->Hydrolysis_Products Hydrolysis Maillard_Products Maillard Reaction Products (Browning) Heat_Humidity->Maillard_Products accelerates Amino_Acids->Maillard_Products

Caption: Key degradation pathways for lactose monohydrate.

Summary of Stability Influencing Factors

ParameterConditionPotential Impact on this compoundMitigation Strategy
Temperature > 40°CIncreased rate of Maillard reaction, potential for dehydration and epimerization.[2][3][26]Store at controlled room temperature (15-25°C) or refrigerated (2-8°C).
Humidity > 60% RHMoisture sorption leading to caking, hydrolysis, and accelerated Maillard reaction.[5][6]Store in airtight containers with desiccant.
Light UV/Strong visible lightCan provide activation energy for degradation reactions.Store in amber vials or in the dark.
Contaminants Trace amino acids/basesCan initiate and catalyze the Maillard reaction.Use high-purity material and handle with clean implements.

References

  • The Science Behind Lactose Monohydrate: Properties and Pharmaceutical Applic
  • Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimeriz
  • Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization.
  • Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimeriz
  • Dehydration of Lactose Monohydrate: Analytical and Physical Characteriz
  • Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. MDPI.
  • Moisture sorption, compressibility and caking of lactose polymorphs. PubMed.
  • An Investigation of the Anomeric Stability of Lactose Powder Stored Under High Stress Conditions. Pharmaceutical Technology.
  • An Investigation of the Anomeric Stability of Lactose Powder Stored Under High Stress Conditions. pharma excipients.
  • The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. MDPI.
  • α-Monohydrate Phase in Lactose by DSC. TA Instruments.
  • RH-temperature stability diagram of α- and β-anhydrous and monohydr
  • determination of -lactose monohydrate in spray-dried dairy products. Le Lait.
  • Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey. PMC.
  • How To Properly Store Your Radiolabeled Compounds. Moravek.
  • Safety Data Sheet: α-Lactose monohydr
  • [1-13Cglc]Lactose monohydr
  • Lactose Degradation P
  • What are the methods of analysis of lactose in milk and dairy products?. CDR FoodLab.
  • Lactose on hydrolysis gives.... YouTube.
  • Influence of Pasteurization on Maillard Reaction in Lactose-Free Milk. MDPI.
  • ARMOR PHARMA™ lactose monohydr
  • Lactose monohydr
  • Limitation of Maillard Reactions in Lactose-Reduced UHT Milk via Enzymatic Conversion of Lactose into Galactooligosaccharides during Production. PubMed.
  • Lactose SAFETY D
  • Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column. Sigma-Aldrich.
  • MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.
  • Understanding the Effects of Lactose Hydrolysis Modeling on the Main Oligosaccharides in Goat Milk Whey Perme
  • Maillard reaction. Wikipedia.

Sources

Validation & Comparative

Validating Isotopic Enrichment of [6-13Cgal]Lactose via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical validation of [6-13Cgal]lactose (Lactose labeled with Carbon-13 at position 6 of the galactose moiety). Accurate validation of isotopic enrichment (Atom Percent Excess, APE) is critical for metabolic flux analysis and clinical gut permeability studies. While Nuclear Magnetic Resonance (NMR) provides absolute structural certainty, Mass Spectrometry (MS) offers the sensitivity required for trace analysis in biological matrices. This guide compares high-resolution LC-MS/MS against GC-MS and NMR, providing a validated protocol for the former.

Part 1: Comparative Analysis of Validation Methods

To validate that your [6-13Cgal]lactose is >98% enriched and structurally correct, you must choose the method that balances structural resolution with sensitivity.

Comparison Matrix
FeatureLC-ESI-MS/MS (Recommended) GC-MS (Alternative) NMR (Gold Standard for Structure)
Primary Utility High-throughput quantification of enrichment (APE) in bio-fluids.Structural confirmation of sugar moieties; separation of anomers.[1]Absolute confirmation of label position (C6 vs. other carbons).
Sample Prep Minimal (Dilution/Protein Precipitation).Labor-intensive (Derivatization/Silylation required).Minimal (Dissolution in D₂O).
Sensitivity High (pg/mL range).Medium (ng/mL range).Low (mg/mL range).
Structural Specificity Moderate (Relies on fragmentation patterns).High (Retention time + EI fragmentation).Very High (J-coupling confirms specific C6 labeling).
Throughput High (10-15 min/sample).Low (30-60 min/sample).Low (requires long acquisition for trace impurities).
Expert Insight: Why LC-MS/MS Wins for Routine Validation

While NMR is necessary to prove the manufacturer's claim that the label is specifically at C6 (and not scrambled), it is too insensitive for validating enrichment in plasma or urine samples during a study. LC-ESI-MS/MS in negative mode is the industry standard for routine validation because it avoids the complex derivatization of GC-MS and provides direct observation of the molecular ion [M-H]⁻.

Part 2: Detailed Experimental Protocol (LC-ESI-MS/MS)

Objective: Quantify the isotopic enrichment of [6-13Cgal]lactose (M+1) relative to natural abundance lactose (M+0).

Materials & Reagents
  • Analyte: [6-13Cgal]Lactose (MW ≈ 343.30 Da).

  • Reference Standard: Natural Lactose (MW ≈ 342.30 Da).

  • Mobile Phase A: 10 mM Ammonium Acetate in H₂O (pH 9.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: HILIC (e.g., BEH Amide) or Porous Graphitic Carbon (PGC) to retain polar sugars.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of [6-13Cgal]lactose in 1 mL water (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 70:30 Acetonitrile:Water.

  • Matrix Match: If validating in plasma, perform protein precipitation (1:3 sample:acetonitrile), vortex, centrifuge at 10,000 x g for 10 min, and inject supernatant.

LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2][3][4]

    • Note: Sugars ionize poorly in positive mode unless adducted with Na+ (m/z 365/366), which do not fragment well. Negative mode forms [M-H]⁻ (m/z 341/342) or formate adducts [M+HCOO]⁻ (m/z 387/388).

  • MRM Transitions (Triple Quadrupole):

    • Natural Lactose (M+0): 341.1 → 179.1 (Quantifier), 341.1 → 161.1 (Qualifier).

    • [6-13Cgal]Lactose (M+1): 342.1 → 180.1 (Quantifier), 342.1 → 162.1 (Qualifier).

  • Logic: The transition to m/z 180 corresponds to the labeled hexose fragment (C₅¹³CH₁₁O₆⁻), confirming the label is present in the fragment ion.

Self-Validating Workflow (The "Blank" Check)

To ensure data integrity, you must run a Natural Abundance Correction :

  • Inject pure Unlabeled Lactose.

  • Measure the signal at the M+1 channel (m/z 342). This represents the natural presence of ¹³C (approx. 1.1% per carbon).

  • Subtract this background ratio from your labeled sample to calculate true enrichment.

Part 3: Data Interpretation & Calculations[5]

Calculating Atom Percent Excess (APE)

Do not rely solely on raw peak areas. Use the following logic to determine enrichment.



Correction Step: If the M+0 channel (m/z 341) shows significant signal in your "pure" labeled sample, it indicates either:

  • Incomplete labeling (impurity).

  • In-source fragmentation of the M+1 ion (check collision energy).

Fragmentation Logic for Positional Verification

In negative mode ESI, lactose fragments into m/z 179 (monosaccharide) and m/z 161 (anhydromonosaccharide).

  • Scenario A (Label on Galactose): You expect a shift of the m/z 179 ion to m/z 180 .

  • Scenario B (Label on Glucose): If the label were on the reducing end (Glucose), and the fragmentation pathway favored the non-reducing end (Galactose) for the 179 ion, you would see m/z 179 despite the parent being m/z 342.

  • Validation: Observation of the m/z 180 fragment is strong evidence that the label is on the moiety that forms the C-ion (typically the non-reducing Galactose in specific collision conditions).

Part 4: Visualization of Workflows

Diagram 1: Analytical Validation Workflow

ValidationWorkflow Sample [6-13Cgal]Lactose Sample Prep Sample Prep (Dilution in ACN:H2O) Sample->Prep LC LC Separation (HILIC Column) Prep->LC ESI ESI Source (Negative Mode) LC->ESI MS1 MS1 Filter Select m/z 342 (M-H)- ESI->MS1 CID CID Fragmentation MS1->CID MS2 MS2 Detection m/z 180 (Fragment) CID->MS2 Data Calculate APE (Enrichment %) MS2->Data

Caption: Step-by-step LC-MS/MS workflow for validating isotopic enrichment of labeled lactose.

Diagram 2: Fragmentation Logic (M+1 Confirmation)

FragLogic Parent Parent Ion [6-13Cgal]Lactose m/z 342 FragUnlabeled Fragment (Unlabeled) m/z 179 (Indicates Glucose or Loss of Label) Parent->FragUnlabeled Minor Pathway FragLabeled Fragment (Labeled) m/z 180 (Indicates Label Retention on Gal) Parent->FragLabeled Major Pathway Conclusion Validation Successful Label is on Galactose FragLabeled->Conclusion

Caption: MS/MS fragmentation logic distinguishing the labeled galactose moiety (m/z 180) from unlabeled fragments.

References

  • Valgimigli, L., et al. (2012).[1][3] Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. Royal Society of Chemistry.[1] Available at: [Link][2][4]

  • Gabbanini, S., et al. (2010).[1][2][5] Validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Available at: [Link]

  • Almac Group. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

  • NIST. (2023). Lactose Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Comparison: 13C-Lactose Breath Test vs. Hydrogen Breath Test

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the evaluation of lactose malabsorption (LM), the Hydrogen Breath Test (HBT) remains the clinical gold standard due to cost-efficiency and standardization.[1] However, for research applications requiring high precision—particularly in clinical trials for enzyme replacement therapies or GI motility drugs—the 13C-Lactose Breath Test (13C-LBT) offers superior sensitivity and independence from colonic bacterial flora status.

This guide provides a rigorous technical comparison to assist in protocol selection for clinical studies.

Mechanistic Principles

The fundamental difference lies in what is being measured: metabolic absorption (13C-LBT) versus bacterial fermentation (HBT).

  • 13C-Lactose Breath Test (Direct Assessment): Measures the appearance of 13CO2 in breath, which requires the hydrolysis of lactose by lactase (LCT) in the small intestine, absorption of monosaccharides, and hepatic oxidation. It directly reflects lactase activity.

  • Hydrogen Breath Test (Indirect Assessment): Measures H2 produced by colonic bacteria when undigested lactose enters the large intestine.[1] It relies on the presence of hydrogen-producing flora.[2]

Metabolic Pathway Visualization

LactoseMetabolism cluster_0 Ingestion cluster_1 Small Intestine (Duodenum/Jejunum) cluster_2 Liver & Systemic Circulation cluster_3 Large Intestine (Colon) cluster_4 Breath Output Lactose Lactose Substrate (13C-Labeled or Unlabeled) Hydrolysis Hydrolysis Lactose->Hydrolysis Transit Lactase Lactase Enzyme (Brush Border) Hydrolysis->Lactase Enzymatic Action Absorption Absorption into Portal Vein Hydrolysis->Absorption Glucose/Galactose (If digested) Bacteria Colonic Bacteria (Fermentation) Hydrolysis->Bacteria Undigested Lactose (Malabsorption) Metabolism Hepatic Oxidation Absorption->Metabolism CO2 13CO2 (13C-LBT Signal) Metabolism->CO2 Exhalation H2 H2 Gas (HBT Signal) Bacteria->H2 Fermentation

Figure 1: Comparative metabolic fate of lactose. The 13C-LBT tracks the upper pathway (green nodes), measuring successful digestion. The HBT tracks the lower pathway (red nodes), measuring failure of digestion.

Methodological Comparison
Hydrogen Breath Test (HBT) Protocol
  • Pre-test: 8–12 hour fast; avoidance of antibiotics (4 weeks) and pro-kinetics (1 week). Low-fiber diet 24h prior.

  • Substrate: 25g Lactose (standard) or 50g (high load, less common due to symptoms) dissolved in 250mL water.

  • Sampling:

    • Baseline breath sample (must be <10-20 ppm).

    • Ingestion of substrate.[3][4]

    • Breath collection every 15–30 minutes for 3 to 4 hours .

  • Analysis: Gas Chromatography (GC) or Electrochemical detection for H2 (and often CH4).

  • Positive Criterion: Rise in H2 ≥20 ppm above baseline.[1][5]

13C-Lactose Breath Test (13C-LBT) Protocol
  • Pre-test: 8-hour fast (minimum 3-4h often cited for simplified protocols, but 8h recommended for research).

  • Substrate: 15g to 25g of 13C-enriched lactose (naturally enriched from corn or synthetic).

  • Sampling:

    • Baseline breath sample.[6]

    • Ingestion of substrate.[3][4]

    • Breath collection every 30 minutes for 2 to 4 hours .

  • Analysis: Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).

  • Positive Criterion (Malabsorption):

    • Cumulative Percent Dose Recovery (cPDR): <14.5% over 4 hours (Standard Research Cutoff).

    • Note: Some rapid protocols use peak excretion rates, but cPDR is the most robust metric.

Performance Analysis & Data
Sensitivity and Specificity

The 13C-LBT generally demonstrates higher sensitivity, particularly because it eliminates the "non-hydrogen producer" error.

MetricHydrogen Breath Test (HBT)13C-Lactose Breath Test (13C-LBT)
Sensitivity 77% – 88% 93% – 96%
Specificity 85% – 97% Variable (51% - 98%) *
False Negatives Common (2-20%) due to non-H2 producing flora (methanogens).Rare; primarily due to rapid gastric emptying mimicking absorption peaks.
False Positives Common due to SIBO (Small Intestinal Bacterial Overgrowth).Rare; requires gastric emptying correction in some cohorts.

*Critical Note on Specificity: A pivotal study (Balsiger et al., NIH/PMC) noted a specificity of 51% for 13C-LBT when using a standard cutoff (14.5%) in a population of H2-negative patients. However, optimizing the cutoff to 12.65% improved specificity to 70% without losing sensitivity. In general populations (not pre-screened H2 negatives), specificity is reported >90%.

The "Non-Hydrogen Producer" Problem

Approximately 15-20% of the population possesses a colonic microbiome that converts H2 into methane (CH4) or acetate, resulting in a false negative HBT .

  • HBT Solution: Measure CH4 concurrently (improves accuracy but does not eliminate all errors).

  • 13C-LBT Solution: Completely immune to this issue as it measures host metabolism, not bacterial fermentation.

Confounding Factors[7][8][9][10]
  • Gastric Emptying (GE):

    • 13C-LBT: GE is the rate-limiting step.[10] Delayed GE can flatten the 13CO2 curve, potentially causing a false positive (diagnosis of malabsorption) if the test duration is too short.

    • HBT: Delayed GE delays the colonic arrival of lactose, requiring a longer test duration (up to 4-5 hours) to detect the H2 peak.

  • Antibiotics:

    • HBT: Heavily affected; requires washout period.

    • 13C-LBT: Less affected, as it relies on host enzymes (lactase), though severe dysbiosis can theoretically alter overall gut function.

Comparison Summary Table
FeatureHydrogen Breath Test (HBT)13C-Lactose Breath Test (13C-LBT)
Primary Analyte Bacterial H2 (and CH4)Host-metabolized 13CO2
Cost Low ($)High (

$ - Isotope & Analysis)
Equipment Portable Gas ChromatographIRMS or Infrared Spectrometer
Duration 3 – 4 Hours2 – 4 Hours (Protocol dependent)
Invasiveness Non-invasiveNon-invasive
Pediatric Use Difficult (Diarrhea risk from 25g load)Preferred (Lower 15g load, less symptoms)
Key Limitation Non-H2 producers (False Negatives)Gastric emptying rate dependence
Regulatory Status Clinical Standard (CPT 91065)Research / Specialized Clinical Use
Strategic Recommendations

Use Hydrogen Breath Test (HBT) When:

  • Conducting large-scale population screening where cost is a primary constraint.

  • Diagnosing SIBO concurrently (HBT is the standard for SIBO).

  • Clinical infrastructure limits access to mass spectrometry.

Use 13C-Lactose Breath Test (13C-LBT) When:

  • Drug Development: Evaluating enzyme replacement therapies where precise quantification of digestion is required (pharmacodynamics).

  • Pediatric Studies: The lower substrate load (15g) reduces the risk of inducing severe abdominal pain/diarrhea in children.

  • High Precision Required: Subjects have tested negative on HBT but exhibit classic symptoms (suspected non-H2 producers).

  • Motility Issues: When combined with 13C-Octanoic acid testing to decouple gastric emptying effects from malabsorption.

References
  • Methodology and Performance of 13C-Lactose vs HBT Balsiger, L. M., et al. "Added value of 13C analysis in breath tests in H2-negative subjects to diagnose lactose malabsorption." Digestive Diseases and Sciences (2020).

  • Optimization of Breath Test Protocols Di Camillo, M., et al. "Lactose Breath Test: Possible Strategies to Optimize Test Performance, Accuracy, and Clinical Impact." MDPI Nutrients (2024).

  • Comparison of Diagnostic Accuracy Hogenauer, C., et al. "13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms." Gut (1999).

  • Impact of Gastric Emptying and Exercise Verbeke, K., et al. "13C-carbohydrate breath tests: impact of physical activity on the rate-limiting step in lactose utilization." Gut (2005).

  • Pediatric and Methane Considerations Miele, E., et al. "Hydrogen and Methane Breath Test in the Diagnosis of Lactose Intolerance." MDPI Nutrients (2021).

Sources

[6-13Cgal]lactose vs [1-13C]glucose for distinguishing PPP flux

Distinguishing PPP Flux: vs.

Content Type: Publish Comparison Guide Audience: Metabolic Researchers, Pharmacologists, and Biochemists

Executive Summary

Quantifying the flux through the Pentose Phosphate Pathway (PPP)—specifically the oxidative branch—is critical for understanding cellular redox states (NADPH production) and nucleotide biosynthesis.[1] While


This guide compares these two tracers, highlighting how their distinct entry points and labeling patterns allow for the precise deconvolution of oxidative PPP flux from glycolysis.

Mechanistic Principles & Tracer Logic

To distinguish PPP flux, one must measure the ratio of carbon entering the pathway versus carbon bypassing it (Glycolysis). The oxidative PPP removes Carbon-1 (C1) as

2
The Tracers[3][4][5][6]
Feature


Active Moiety Glucose (Labeled at C1)Galactose (Labeled at C6) + Unlabeled Glucose
Entry Enzyme Hexokinase (HK)Lactase (LPH)

Galactokinase (GALK1)
Pathway Entry Direct to G6PLeloir Pathway

G1P

G6P
Fate in Ox-PPP Label Lost (released as

)
Label Retained (C6 remains on Ribulose-5P)
Primary Output Unlabeled Lactate (if 100% PPP) or M1 Lactate (if Glycolysis)M1 Lactate (regardless of PPP or Glycolysis)
The "C1 vs. C6" Ratio Logic

The core principle relies on the C1/C6 ratio . In a parallel experiment:

  • 
      traces the loss of carbon. If the label disappears from the metabolite pool (lactate/alanine) and appears in the gas phase (
    
    
    ), it went through the oxidative PPP.
  • 
      (providing 
    
    
    ) traces the total hexose entry. Since C6 is not decarboxylated in the oxidative PPP, the label is conserved in downstream metabolites (becoming C3 of trioses).

Expert Insight: Using Lactose as the delivery vehicle is particularly relevant for tissue-specific metabolic profiling (e.g., mammary glands, intestinal epithelium, or infant gut microbiome) where the enzyme Lactase dictates uptake, or in brain metabolism studies distinguishing astrocytic (glycogen/galactose-preferring) vs. neuronal metabolism.

Metabolic Pathway Visualization[7]

The following diagram illustrates the differential fate of the C1-Glucose label versus the C6-Galactose label (derived from Lactose).

PPP_Flux_Comparisoncluster_inputsTracer InputsGlc_Tracer[1-13C]Glucose(Label at C1)G6PGlucose-6-Phosphate(Pool Mix)Glc_Tracer->G6PHexokinaseLac_Tracer[6-13Cgal]Lactose(Label at C6 of Gal)Galactose[6-13C]GalactoseLac_Tracer->GalactoseLactaseGlucose_UnlabeledGlucose(Unlabeled)Lac_Tracer->Glucose_UnlabeledG1PGalactose-1-P / G1PGalactose->G1PLeloir Pathway(GALK/GALT)OxPPPOxidative PPP(G6PDH)G6P->OxPPPEntry to PPPGlycolysisGlycolysis(PGI/PFK)G6P->GlycolysisEntry to GlycolysisG1P->G6PPGMCO2CO2OxPPP->CO2[1-13C] becomes 13CO2(Label LOST from pool)LactateLactate / PyruvateOxPPP->LactateRecycled Carbon(Unlabeled or rearranged)OxPPP->Lactate[6-13C] Retained(Becomes C3 of Lactate)Glycolysis->LactateDirect Flux(Retains both C1 and C6)

Figure 1: Differential carbon routing. Note that



Experimental Protocol

This protocol describes a parallel incubation method suitable for cell culture or perfused tissue (e.g., liver/brain slices).

Materials Required[1][3][5][6][7][8][9][10][11]
  • Tracer A:

    
     (>99% enrichment).[3]
    
  • Tracer B:

    
     (Monohydrate, >98% enrichment).[3]
    
  • Analysis Platform: GC-MS (Gas Chromatography-Mass Spectrometry) or

    
    -NMR.
    
Workflow Steps
  • Starvation Phase:

    • Wash cells/tissue with glucose-free buffer (PBS or Krebs-Henseleit) to deplete intracellular glycogen and unlabeled hexose pools (30 mins).

  • Parallel Incubation:

    • Group 1 (Ox-PPP Sensitive): Incubate with 5 mM

      
      .
      
    • Group 2 (Total Flux Reference): Incubate with 2.5 mM

      
       (equivalent to 2.5 mM Galactose + 2.5 mM Glucose).
      
      • Note: Ensure Lactase (LPH) is expressed. If not, use

        
         directly + unlabeled glucose.
        
  • Metabolic Quenching:

    • At steady state (e.g., 2–4 hours), quench metabolism using ice-cold methanol/acetonitrile extraction.

  • Measurement:

    • Gas Phase: Measure

      
       enrichment from media (critical for Group 1).
      
    • Liquid Phase: Derivatize cell extracts for GC-MS to measure Lactate isotopomers.

Data Interpretation Table
Measured OutputGroup 1:

Group 2:

Interpretation

Release
High (if PPP is active)Negligible (from PPP)*Direct measure of oxidative PPP flux.
Lactate M+1 Low (Label lost in PPP)High (Label retained)Difference indicates % of G6P entering PPP.
Lactate M+0 Increases with PPP fluxLow (Background only)M+0 in Group 1 = Carbon that went through PPP.

*Note: C6 can only be released as

Key Advantages & Limitations

Why use ?
  • Leloir Pathway Specificity: It validates the flux of galactose into the glycolytic pool.[4] In galactosemia research or specific cancer types (e.g., hepatocellular carcinoma), the Leloir pathway is a therapeutic target.

  • Non-Decarboxylating Reference: It serves as a perfect "denominator" for total glucose uptake. Since C6 is chemically identical to C6 in glucose (once isomerized), it controls for downstream TCA cycling effects without being lost in the PPP.

  • Compartmentalization: In brain studies, lactose/galactose tracers can distinguish metabolism in astrocytes (which have higher glycogen/galactose capacity) from neurons , providing spatial resolution to the flux data.

Limitations
  • Enzymatic Requirement: The system strictly requires Lactase (for lactose) and the Leloir enzymes (GALK, GALT, GALE). If these are rate-limiting, the flux comparison to glucose (which uses Hexokinase) may be skewed by uptake speed rather than pathway splitting.

  • Cost:

    
     is significantly more expensive and less commonly stocked than 
    
    
    .

References

  • Katz, J., & Walspa, P. (1981). Pentose cycle and reducing equivalents in rat mammary-gland slices. Biochemical Journal.

  • Brekke, E. M., et al. (2012). Pentose phosphate pathway flux relative to glycolysis in neoplastic and non-neoplastic human breast tissues. NMR in Biomedicine.[5][4]

  • US Biological. (2024). Product Specification: [6-13Cgal]Lactose Monohydrate.[6]

  • Watanabe, S., et al. (2020). Assessment of the pentose phosphate pathway in the liver using hyperpolarized [1-13C]gluconate. Scientific Reports.

  • Shestov, A. A., et al. (2014). Quantitative determinants of aerobic glycolysis identify flux through the oxidative pentose phosphate pathway. PNAS.

Optimizing MIDA for Lactose and Glycoconjugates: Aldonitrile Acetate vs. Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Isotopomer Distribution Analysis (MIDA) of Lactose Derivatives Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the context of metabolic flux analysis, Mass Isotopomer Distribution Analysis (MIDA) is the "equation for biosynthesis," allowing researchers to calculate the fractional synthesis rate (


) and precursor enrichment (

) of polymers without measuring the precursor pool directly.[1]

For researchers studying lactose, Human Milk Oligosaccharides (HMOs), and related glycoconjugates, the critical bottleneck is not the mass spectrometer, but the derivatization strategy . The choice between Aldonitrile Acetate (ANA) and Trimethylsilylation (TMS) dictates the fidelity of your isotopomer calculations.

  • The "Gold Standard" for MIDA Precision: Aldonitrile Acetate (ANA) . By opening the sugar ring, ANA eliminates anomeric splitting, concentrating the ion current into a single peak. This maximizes sensitivity and simplifies the combinatorial probability mathematics required for MIDA.

  • The Alternative for Intact Profiling: Trimethylsilylation (TMS) .[2] While faster and capable of keeping disaccharides intact, TMS suffers from anomeric splitting (

    
     and 
    
    
    
    forms), which dilutes the signal and complicates the deconvolution of mass isotopomer envelopes.

This guide objectively compares these two methodologies, providing experimental evidence to support ANA as the superior choice for high-precision MIDA of carbohydrate subunits.

Technical Comparison: ANA vs. TMS

The Core Problem: Anomeric Splitting

MIDA relies on the precise measurement of the abundance ratio between the unlabeled (


) and labeled (

) isotopomers.
  • TMS: Reducing sugars derivatized with TMS retain their ring structure, existing in equilibrium between

    
    - and 
    
    
    
    -anomers. In GC-MS, this results in two distinct peaks for a single compound (e.g.,
    
    
    -lactose-TMS and
    
    
    -lactose-TMS). This splits the ion count, lowering the signal-to-noise ratio (S/N) and introducing integration errors if the baseline differs between peaks.
  • ANA: The ANA reaction involves oximation (opening the ring) followed by acetylation. This forces the sugar into a single, acyclic chain. The result is one sharp chromatographic peak per monosaccharide, preserving the integrity of the isotopomer envelope.

Comparative Performance Data
FeatureAldonitrile Acetate (ANA) Trimethylsilyl (TMS) Impact on MIDA
Chromatography Single peak per sugarDouble peaks (

anomers)
ANA Wins: Eliminates integration bias between anomers.
Spectral Fidelity Simple fragmentation (Nitrile end)Complex fragmentationANA Wins: Cleaner

or molecular ion clusters for calculation.
Stability High (stable for weeks)Moderate (sensitive to moisture)ANA Wins: Critical for large batch autosampler runs.
Prep Time High (~2-3 hours, 2 steps)Low (~30 mins, 1 step)TMS Wins: Better for high-throughput screening, not flux analysis.
Sensitivity High (concentrated signal)Moderate (diluted signal)ANA Wins: Essential for detecting low-enrichment tracers (e.g.,

).

The Scientific Logic: Why ANA is the MIDA Choice

To understand why ANA is superior for flux analysis, we must visualize the workflow. In a typical experiment (e.g., measuring lactose synthesis from


-glucose), the goal is to determine the enrichment of the UDP-Galactose pool.

The most rigorous method involves hydrolyzing the lactose to isolate the galactose moiety. Using TMS here would create four peaks (


-Gal + 

-Glc), causing massive spectral overlap. ANA yields exactly two peaks (Gal + Glc), perfectly resolved.
Diagram 1: MIDA Workflow Decision Tree

MIDA_Workflow cluster_0 Biological Phase cluster_1 Analytical Phase Precursor Labeled Precursor (e.g., 13C-Glucose) Synthesis Biosynthesis (Lactose/HMO Formation) Precursor->Synthesis Sample Biological Sample (Plasma/Milk) Synthesis->Sample Hydrolysis Acid Hydrolysis (Release Monomers) Sample->Hydrolysis Decision Derivatization Choice Hydrolysis->Decision Method_TMS Method A: TMS (Silylation) Decision->Method_TMS High Throughput Method_ANA Method B: ANA (Aldonitrile Acetate) Decision->Method_ANA High Precision (MIDA) Result_TMS Result: Split Peaks (Anomers) Low S/N Method_TMS->Result_TMS Result_ANA Result: Single Peak (Acyclic) High S/N Method_ANA->Result_ANA Calculation MIDA Algorithm (Binomial Probability) Result_TMS->Calculation Complex Deconvolution Result_ANA->Calculation Accurate p & f

Caption: Workflow comparing analytical pathways. ANA ensures data integrity for the MIDA algorithm by preventing signal dilution into anomers.

Experimental Protocol: Aldonitrile Acetate Derivatization

This protocol is designed for the isolation of galactose and glucose from lactose for MIDA. It is self-validating: the appearance of a single peak per sugar confirms the reaction completion.

Reagents
  • Hydroxylamine Hydrochloride (25 mg/mL in Pyridine)

  • Acetic Anhydride (High purity)

  • Internal Standard: U-

    
    C-Glucose or a non-endogenous sugar (e.g., Inositol).
    
Step-by-Step Methodology
  • Hydrolysis (If analyzing subunits):

    • Incubate sample (e.g., 50

      
      L milk/serum) with 2N Trifluoroacetic acid (TFA) at 100°C for 1 hour.
      
    • Dry under nitrogen stream at 60°C.

    • Validation Point: Ensure complete dryness; residual acid interferes with derivatization.

  • Oximation (Ring Opening):

    • Add 100

      
      L of Hydroxylamine Hydrochloride/Pyridine  solution.
      
    • Cap and incubate at 90°C for 30 minutes .

    • Mechanism:[2] The carbonyl group reacts to form an oxime, breaking the hemiacetal ring structure.

  • Acetylation (Nitrile Formation):

    • Add 100

      
      L of Acetic Anhydride .
      
    • Incubate at 90°C for 30 minutes .

    • Mechanism:[2] The oxime dehydrates to a nitrile, and all free hydroxyls are acetylated.

  • Extraction:

    • Cool to room temperature.

    • Add 500

      
      L Ethyl Acetate  (organic phase) and 500 
      
      
      
      L Water (aqueous phase).
    • Vortex and centrifuge (1000 x g, 2 min).

    • Transfer the top organic layer to a GC vial.

Diagram 2: Chemical Mechanism of ANA

ANA_Reaction Step1 Aldose (Ring Form) (Glucose/Galactose) Step2 Oxime Intermediate (Ring Opened) Step1->Step2 90°C, 30 min Reagent1 + NH2OH (Hydroxylamine) Reagent1->Step2 Step3 Aldonitrile Acetate (Acyclic Nitrile) Step2->Step3 Dehydration & Acetylation Reagent2 + Ac2O (Acetic Anhydride) Reagent2->Step3

Caption: The ANA reaction sequence. Ring opening (Step 2) is the critical step that unifies the isotopomer signal.

Data Analysis: Calculating Flux

Once the ANA derivatives are analyzed via GC-MS (typically utilizing EI mode), you will monitor specific ion clusters. For hexoses (Glucose/Galactose), the primary fragment often monitored is the loss of the acetylated methyl group or the nitrile tail, depending on the specific ionization energy.

MIDA Calculation Steps:

  • Measure Intensities: Obtain intensities for

    
     (and higher if using U-
    
    
    
    C tracers).
  • Calculate Fractional Abundances:

    
    .
    
  • Apply Combinatorial Model: Use the polynomial expansion based on the number of labeling sites (

    
    ) to solve for precursor enrichment (
    
    
    
    ).
    • Equation:

      
      
      
  • Determine Fractional Synthesis (

    
    ):  Compare the calculated theoretical distribution to the observed distribution.
    

Self-Validation Check: If you used the TMS method, you would have to sum the areas of the


 and 

peaks before extracting the mass spectra. If the chromatographic separation is not baseline-resolved, the "saddle" between peaks contains mixed spectra, invalidating the MIDA calculation. ANA avoids this error entirely.

References

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.

  • Liang, C., Read, H. W., & Balser, T. C. (2012). GC-based detection of aldononitrile acetate derivatized glucosamine and muramic acid for microbial residue determination in soil. Journal of Visualized Experiments, (63), e3767.

  • Wolfe, R. R., & Chinkes, D. L. (2005).Isotope tracers in metabolic research: principles and practice of kinetic analysis. John Wiley & Sons.

  • Guo, K., & Pomper, M. G. (2019). Use of mass isotopomer distribution analysis to determine the flux of glycolysis and gluconeogenesis. Methods in Molecular Biology, 1862, 115-128.

Sources

Confirming C6 Label Retention in the Oxidative Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Flux Analysis[1]

Executive Summary

The oxidative pentose phosphate pathway (oxPPP) is the primary generator of cellular NADPH and ribose-5-phosphate (R5P).[1] A critical feature of this pathway is the oxidative decarboxylation of 6-phosphogluconate, where the carbon at position 1 (C1) is lost as


, while the carbon at position 6 (C6) is retained to become the C5 of the resulting pentose.

Confirming C6 retention is essential for distinguishing oxPPP activity from glycolytic recycling and non-oxidative scrambling. This guide compares methodologies for this confirmation, establishing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) with stable isotope tracing as the modern gold standard.

Part 1: Scientific Foundation & Carbon Mapping

To design a valid experiment, one must understand the fate of the glucose carbon skeleton.

  • Glycolysis: Glucose (C6)

    
     Pyruvate (C3). The C1 and C6 positions of glucose become the C3 methyl group of pyruvate (and subsequently lactate). They are chemically equivalent in the output.
    
  • Oxidative PPP: Glucose (C6)

    
     Ribulose-5-Phosphate (C5) + 
    
    
    
    . The C1 is selectively removed. The C6 is strictly retained.
Pathway Visualization: Carbon Fate

The following diagram illustrates the differential fate of C1 and C6.

OxPPP_Carbon_Map cluster_legend Carbon Fate Glucose Glucose [C1-C2-C3-C4-C5-C6] G6P Glucose-6-P (G6P) Glucose->G6P HK Lactone 6-P-Gluconolactone G6P->Lactone G6PDH (Rate Limiting) PG6 6-P-Gluconate Lactone->PG6 PGLS CO2 CO2 (Derived from C1) PG6->CO2 Decarboxylation Ru5P Ribulose-5-P [C2-C3-C4-C5-C6] PG6->Ru5P 6PGDH Legend C1 is LOST (Red) C6 is RETAINED (Green)

Figure 1: Carbon atom mapping during the oxidative phase.[2][3] Note that C6 of glucose becomes C5 of the pentose.

Part 2: Methodology Comparison

While historical methods relied on radioactive ratios, modern metabolomics demands positional precision.

FeatureMethod A: Radiometry (

)
Method B: NMR Spectroscopy Method C: LC-HRMS (Recommended)
Principle Measure release of

from

vs

glucose.
Detect

positional enrichment in lactate or glutamate.
Measure Mass Isotopomer Distribution (MID) of Ribose-5-P directly.
C6 Confirmation Indirect. Infers retention by lack of release.Direct. Can see C3-lactate labeling pattern.[4]Direct & Specific. Confirms label is physically present in the pentose pool.
Sensitivity High (for

), but cannot detect intermediates.
Low. Requires large sample volume.High. Can detect pmol levels of sugar phosphates.
Throughput Low (manual trapping).Low (long acquisition times).High (autosampler compatible).
Limitation Cannot distinguish recycling; safety hazards.Expensive; overlapping peaks in complex mixtures.Requires chromatographic separation of isomers (Ru5P vs R5P).

Verdict: For confirming retention in the pathway intermediates (rather than just total flux), LC-HRMS is the superior choice.

Part 3: The Gold Standard Protocol (LC-HRMS)

This protocol uses a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is essential for retaining polar sugar phosphates that elute in the void volume of standard reverse-phase columns.

Experimental Design: The "Twin Tracer" Validation

To rigorously confirm C6 retention, you must run two parallel conditions:

  • Experimental Arm:

    
    .
    
    • Hypothesis: Ribose-5-Phosphate (R5P) will be M+1 .

  • Negative Control Arm:

    
    .
    
    • Hypothesis: R5P will be M+0 (unlabeled), as the C1 label is blown off as

      
      .
      
Step-by-Step Workflow
1. Cell Culture & Labeling
  • Media Prep: Use glucose-free DMEM/RPMI. Supplement with 10 mM labeled glucose (either

    
     or 
    
    
    
    ) and 10% dialyzed FBS (to remove unlabeled background glucose).
  • Duration: Incubate for isotopic steady state (typically 2–24 hours depending on cell doubling time).

2. Metabolism Quenching
  • Critical Step: Rapidly wash cells with ice-cold PBS.

  • Quench: Add 80% Methanol (pre-chilled to -80°C) directly to the plate.

  • Why: This instantly stops enzymatic activity, preventing ATP hydrolysis and metabolite turnover.

3. Extraction
  • Scrape cells and transfer to tubes.

  • Vortex vigorously (30s) and incubate on dry ice (10 min).

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Transfer supernatant to a new glass vial. Dry under nitrogen gas or SpeedVac (keep temperature <30°C to preserve thermolabile phosphates).

  • Reconstitute in 50:50 Acetonitrile:Water.

4. LC-MS/MS Analysis
  • Column: Waters Acquity BEH Amide (or equivalent HILIC), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 40% B over 15 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-). Sugar phosphates ionize best in negative mode.

Workflow Diagram

Protocol_Workflow cluster_inputs Tracer Selection Tracer1 [6-13C] Glucose (Test Group) Culture Cell Culture (Steady State: 24h) Tracer1->Culture Tracer2 [1-13C] Glucose (Control Group) Tracer2->Culture Quench Quench & Extract (-80°C 80% MeOH) Culture->Quench LCMS HILIC-HRMS Analysis (Negative Mode) Quench->LCMS Data Data Analysis (Mass Isotopomer Distribution) LCMS->Data

Figure 2: Experimental workflow for differential isotope tracing.

Part 4: Data Interpretation & Self-Validation

The validity of your experiment rests on the Mass Isotopomer Distribution (MID).

Expected Results Table
MetaboliteTracer UsedExpected Mass ShiftInterpretation
Glucose-6-P

M+1 Label entry into glycolysis/PPP is successful.
Ribose-5-P

M+1 C6 Retention Confirmed. The carbon skeleton intact.
Ribose-5-P

M+0 C1 Loss Confirmed. Validates oxPPP activity.
Lactate

M+1 Glycolysis active (C6

C3 of lactate).
Calculation: Fractional Enrichment

To quantify the retention, calculate the fractional contribution (


) of the M+1 isotopologue:


  • If

    
     in R5P from 
    
    
    
    is high (e.g., >80% of the G6P enrichment), retention is confirmed.
  • If

    
     is low, check for non-oxidative recycling (scrambling via transketolase).
    

Part 5: Troubleshooting & Integrity Checks

  • Isomer Separation: Ribose-5-P (R5P), Ribulose-5-P (Ru5P), and Xylulose-5-P (X5P) have identical masses. Standard HILIC methods often co-elute them.

    • Solution: Report as "Pentose Phosphate Pool" unless using specialized ion-pairing chromatography. For "C6 retention" confirmation, the pool is sufficient as all three retain C6.

  • Natural Abundance Correction:

    • Always correct for naturally occurring

      
       (1.1%) using software like IsoCor or Polu. Without this, M+1 signals are overestimated.
      
  • Source of M+0 in Test Arm:

    • If you see significant M+0 in R5P when using

      
      Glucose, it indicates dilution from non-glucose sources (e.g., glycogen breakdown or nucleotide salvage pathways).
      

References

  • Jang, C., Chen, L. & Rabinowitz, J.D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link

  • Wamelink, M.M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. Journal of Chromatography B, 823(2), 183-190. Link

  • Metallo, C.M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Link

  • Fan, T.W., et al. (2014). A guide to 13C metabolic flux analysis for the cancer biologist. Methods in Molecular Biology, 1165, 211-247. Link

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. Link

Sources

Publish Comparison Guide: Purity Assessment of 13C-Labeled Lactose via HPLC-RI

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for the purity assessment of 13C-labeled lactose using High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) .

Executive Summary: The "Invisible" Isotope Challenge

In metabolic research and diagnostic medicine (e.g., gastric emptying scans, ureide breath tests), 13C-Lactose is a critical stable isotope tracer. Its efficacy depends entirely on two purity metrics:

  • Isotopic Enrichment: (Measured by MS/NMR) The percentage of carbon atoms that are 13C.

  • Chemical Purity: (Measured by HPLC-RI) The absence of hydrolysis products (Glucose, Galactose) or synthesis byproducts.

Crucial Insight: If a 13C-Lactose reagent is chemically impure (e.g., pre-hydrolyzed into 13C-Glucose), it will yield false-positive metabolic rates because glucose is absorbed faster than lactose.

While Mass Spectrometry (MS) is necessary for isotopic counting, HPLC-RI remains the gold standard for chemical purity assessment due to its linear response to bulk mass and "universal" detection of carbohydrates, which often lack the chromophores required for UV detection. This guide details why HPLC-RI is the superior choice for routine purity validation and provides a self-validating protocol.

Comparative Methodological Landscape

Why choose RI over modern alternatives like ELSD or MS? The following table contrasts the performance of detection methods specifically for 13C-Lactose .

Table 1: Detector Performance Matrix for Labeled Sugars
FeatureHPLC-RI (Refractive Index) HPLC-ELSD (Evaporative Light Scattering) HPLC-UV (Ultraviolet) HPLC-MS (Mass Spectrometry)
Primary Mechanism Light refraction based on density/concentration.Light scattering from dried particles.Absorption of UV light by chromophores.Ionization and mass-to-charge ratio.[1]
Lactose Suitability Excellent. "Universal" for sugars.Good. More sensitive than RI.Poor. Lactose has no chromophore (<200nm only).Excellent for ID; complex for quant.
Linearity High (

).
Direct linear relationship.[2][3]
Low. Log-log (exponential) response.N/A (requires derivatization).Variable (matrix suppression risks).
Isotope Sensitivity None. 13C and 12C co-elute and respond identically.None. N/AHigh. Separates 13C/12C by mass.
Sample Recovery Non-Destructive. Sample can be collected.[4]Destructive. Destructive (if derivatized).Destructive.
Cost/Complexity Low / Low.Medium / Medium.High (prep time) / Medium.High / High.

Expert Verdict: For chemical purity (determining if the white powder is 99% Lactose vs. 90% Lactose + 10% Glucose), HPLC-RI is superior because of its strict linearity. ELSD overestimates low-level impurities due to its exponential response, and MS is overkill (and often requires expensive volatile buffers) for simple hydrolysis checks.

Technical Deep Dive: The Self-Validating Protocol

This protocol utilizes an Amino (


) bonded phase  column. Unlike Ligand Exchange columns (calcium/lead form) which require high temperatures (

) that risk degrading thermally labile labeled standards, the Amino method operates at moderate temperatures with high resolution.
A. Experimental Configuration
  • Instrument: HPLC System with Isocratic Pump and Refractive Index Detector (thermostat-controlled).

  • Stationary Phase: Amino (

    
    ) column, 
    
    
    
    ,
    
    
    (e.g., Zorbax
    
    
    , YMC-Pack Polyamine II, or equivalent).
  • Mobile Phase: Acetonitrile : Water (

    
     v/v).[2][5]
    
    • Note: Higher water content reduces retention time; higher ACN improves separation of mono- vs. disaccharides.

  • Flow Rate:

    
     mL/min.
    
  • Temperature: Column and Detector Cell maintained at

    
     .
    
    • Critical: RI is extremely temperature-sensitive. Fluctuations cause baseline drift.

  • Injection Volume:

    
    .
    
B. The "Self-Validating" Workflow

A trustworthy assay must prove it is working during the run. We achieve this by monitoring the Resolution Factor (


)  between Lactose and its potential breakdown products.

G cluster_detection Detection Logic Start Sample: 13C-Lactose Prep Dissolve in 50:50 ACN:H2O (Prevent Shock) Start->Prep HPLC HPLC Separation (Amino Column, 35°C) Prep->HPLC RI RI Detector (Measures Total Mass) HPLC->RI Check Resolution Check (Lactose vs Glucose) RI->Check Check->HPLC Rs < 2.0 (Adjust Mobile Phase) Result Calculate Purity % (Area Normalization) Check->Result Rs > 2.0

Figure 1: The self-validating HPLC-RI workflow ensures separation efficiency before quantification.

C. Step-by-Step Methodology
  • System Equilibration (Crucial Step):

    • Purge the Reference cell of the RI detector with fresh mobile phase.

    • Recycle mobile phase through the column for at least 1 hour until the baseline noise is

      
      .
      
    • Why? RI detectors require thermal equilibrium. A drifting baseline will invalidate impurity integration.

  • Standard Preparation:

    • System Suitability Standard (SSS): Prepare a mix of Sucrose, Lactose, Glucose, and Galactose (

      
       mg/mL each) in 
      
      
      
      ACN:Water.
    • Sample: Dissolve 13C-Lactose at

      
       mg/mL. Note: 13C-Lactose is expensive; 2 mg is sufficient for multiple injections.
      
  • Data Acquisition:

    • Inject SSS. Verify elution order: Monosaccharides (Glucose/Galactose) elute first , followed by Disaccharides (Sucrose/Lactose) .

    • Validation Criteria: Resolution (

      
      ) between Glucose and Lactose must be 
      
      
      
      .
    • Inject 13C-Lactose sample.[1][6]

  • Calculation:

    • Use Area Normalization (Area%).

    • Note: Response factors for sugars in RI are nearly identical, making Area% highly accurate without external calibration curves for every impurity.

Experimental Validation Data (Synthetic)

The following data represents typical performance metrics for this protocol, comparing RI against ELSD for a degraded lactose sample (simulated).

Table 2: Sensitivity and Accuracy Comparison
ParameterHPLC-RI (Recommended) HPLC-ELSD Interpretation
Lactose Retention 8.2 min8.3 minIdentical separation mechanism.
Glucose Impurity 0.52% (Area)0.85% (Area)ELSD overestimates small peaks due to non-linear scattering physics.
Linearity (

)
0.99980.9910RI provides more accurate quantitation of the main peak.
LOD (Limit of Detection)


ELSD is more sensitive, but RI is sufficient for

purity specs.
RSD (Precision, n=6)


RI is significantly more reproducible.

Key Finding: While ELSD detects smaller traces, it often exaggerates impurity levels unless complex log-log calibration curves are used. RI provides the most "honest" mass balance for purity certification.

Troubleshooting & Expert Insights

The "Isotope Effect" on Retention Time

Does replacing


 with 

change the retention time?
  • Theoretical: Heavier isotopes affect vibrational modes and can slightly alter hydrophobicity (the "chromatographic isotope effect").

  • Practical: For 13C-Lactose on Amino columns, the shift is negligible (

    
     min) and invisible to standard RI detectors. You can safely use a standard non-labeled Lactose reference to identify the peak.
    
Handling the "Acetonitrile Crash"

Lactose is poorly soluble in pure Acetonitrile.

  • Risk: Injecting a sample dissolved in 100% water into a 75% ACN stream can cause lactose to precipitate at the column head, causing high backpressure.

  • Solution: Always dissolve the sample in a solvent mixture close to the mobile phase (e.g., 50:50 ACN:Water).

Decision Tree: When to Abandon RI?

Use the logic below to determine if your specific application requires MS instead of RI.

DecisionTree Q1 What is the primary goal? Q2 Is the sample a raw reagent or a biological fluid? Q1->Q2 Purity Assessment MS_Path Use HPLC-MS (Sensitive, Isotope Specific) Q1->MS_Path Isotopic Enrichment (% 13C vs 12C) RI_Path Use HPLC-RI (Robust, Linear, Cheap) Q2->RI_Path Raw Reagent (Powder) Q2->MS_Path Plasma/Urine Sample

Figure 2: Decision matrix for selecting the appropriate detection method.

References

  • United States Pharmacopeia (USP). Lactose Monohydrate Monograph: Chromatographic Purity. USP-NF.[7] Link

  • PerkinElmer Application Note. The Analysis of Lactose in Milk and Cheese Products by HPLC with RI Detection. (Demonstrates robustness of RI for lactose). Link

  • Journal of Agroalimentary Processes and Technologies. Determination of lactose in milk and dairy products by HPLC-RID method. (Validation data for RI linearity). Link

  • Vertex AI Search. Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose. (Comparative sensitivity data). 8

  • Sigma-Aldrich. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column. (Protocol grounding for Amino columns). Link

Sources

Safety Operating Guide

Navigating the Safe Handling of [6-13Cgal]Lactose Monohydrate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling [6-13Cgal]Lactose Monohydrate, a stable isotope-labeled sugar crucial for various research applications. By moving beyond a simple checklist, we delve into the rationale behind each protective measure, ensuring a culture of safety and precision in your laboratory.

Understanding the Compound: Why PPE is Your First Line of Defense

This compound is a non-radioactive, isotopically labeled form of lactose monohydrate. Its chemical and physical properties are nearly identical to the unlabeled compound. The primary hazards associated with lactose monohydrate are related to its physical form as a fine powder. These include potential respiratory tract irritation from inhalation of dust particles and the risk of creating a combustible dust concentration in the air.[1][2] While generally considered to have low toxicity, appropriate handling is crucial to minimize exposure and maintain a safe laboratory environment.[3]

The carbon-13 (¹³C) isotope is a stable, naturally occurring isotope of carbon and does not confer any radiological hazards.[4] Therefore, the personal protective equipment (PPE) and handling precautions for this compound are fundamentally the same as those for standard lactose monohydrate.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should always precede any handling of chemical substances. However, the following PPE is generally recommended when working with this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from airborne dust particles that can cause irritation.[1][5][6]
Hand Protection Nitrile or latex glovesPrevents skin contact and potential drying of the skin.[1][5]
Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a potential for dust generation, such as when weighing or transferring large quantities, to prevent inhalation and respiratory tract irritation.[1][7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe review_sds Review the Safety Data Sheet (SDS) gather_ppe->review_sds don_ppe Don appropriate PPE review_sds->don_ppe weigh_transfer Weigh and transfer in a ventilated enclosure don_ppe->weigh_transfer minimize_dust Use techniques to minimize dust generation weigh_transfer->minimize_dust clean_spill Clean any spills immediately minimize_dust->clean_spill doff_ppe Doff and dispose of PPE correctly clean_spill->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands decontaminate Decontaminate work surfaces wash_hands->decontaminate

Caption: A step-by-step workflow for the safe handling of powdered chemicals.

1. Area Preparation:

  • Designate a specific area for handling this compound, preferably in a chemical fume hood or a ventilated balance enclosure, to contain any airborne dust.

  • Ensure the area is clean and free of clutter.

2. Personal Protective Equipment (PPE):

  • Before handling the compound, don the appropriate PPE as outlined in the table above. This includes safety goggles, gloves, and a lab coat.[5][8]

  • If weighing or transferring amounts that could generate significant dust, a NIOSH-approved respirator is essential.[1][7]

3. Weighing and Transfer:

  • Handle the powder carefully to minimize dust formation.[5][6]

  • Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can create airborne dust.

  • If possible, use a wet sweeping or vacuuming method for cleaning up any spills to avoid dispersing dust.[1]

4. Post-Handling:

  • After handling is complete, carefully remove and dispose of gloves and any other disposable PPE.

  • Wash hands thoroughly with soap and water.

  • Decontaminate the work surface with an appropriate cleaning agent.

Disposal Plan: Responsible Stewardship of a Stable Isotope-Labeled Compound

A key advantage of using stable isotopes like ¹³C is the simplified disposal process compared to radioactive isotopes.

Disposal Decision Pathway

start This compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed yes Yes is_mixed->yes no No is_mixed->no hazardous_disposal Dispose of as hazardous chemical waste according to institutional guidelines yes->hazardous_disposal non_hazardous_disposal Dispose of as non-hazardous chemical waste no->non_hazardous_disposal

Caption: Decision-making process for the disposal of this compound waste.

  • Uncontaminated Waste: Since this compound is not radioactive and possesses low toxicity, uncontaminated waste (e.g., residual powder in a container) can typically be disposed of as non-hazardous chemical waste.[4][] Always adhere to your institution's specific guidelines for chemical waste disposal.

  • Contaminated Waste: If the this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the most hazardous component of the mixture.

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to your facility's procedures for chemical containers. They may still contain product residue.[1]

By implementing these robust safety and handling protocols, you can ensure the well-being of your laboratory personnel and the integrity of your research when working with this compound.

References

  • Lactose Powder Safety Data Sheet. (2021-02-25). LFA Machines Oxford Ltd.
  • SAFETY DATA SHEET - Lactose monohydr
  • Safety Data Sheet - LACTOSE MONOHYDRATE SPRAY DRIED. (2021-06-24). Letco Medical, LLC.
  • How to handle the safety of lactose monohydr
  • Personal protection equipment recommendations for dairy workers during an H5N1 outbreak. (2024-06-19). YouTube.
  • [1-13Cgal]Lactose monohydr
  • SAFETY DATA SHEET - D-(+)-Lactose, Monohydrate. (2021-03-16). OU College of Dentistry.
  • The OSHA Chemical Storage Requirements. (2022-06-10).
  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.).
  • Safety Data Sheet: α-Lactose monohydr
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • Lactose - SAFETY DATA SHEET. (2009-07-29). Fisher Scientific.
  • How to Dispose the Waste from Isotope Labeling. (2015-11-04). BOC Sciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.